1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMZTFXCGJBJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649831 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-83-6 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel therapeutic agents and functional materials. The document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science. We will delve into the two primary, field-proven synthetic strategies: the Vilsmeier-Haack cyclization of a hydrazone intermediate and the direct formylation of a pre-formed pyrazole ring. This guide offers detailed, step-by-step protocols, mechanistic insights, comparative analysis of the synthetic routes, and troubleshooting advice to enable the successful and efficient synthesis of the target compound.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Specifically, 1-aryl-1H-pyrazole-4-carbaldehydes are versatile building blocks, with the aldehyde functionality serving as a synthetic handle for further molecular elaboration.[3][4] this compound is a valuable derivative in this class, with its substituted phenyl ring offering opportunities for modulating pharmacokinetic and pharmacodynamic properties.
The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[2][3][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[5][6][7] This guide will explore the two most logical and experimentally validated approaches for the synthesis of this compound, providing the necessary detail for practical implementation in a laboratory setting.
Synthetic Pathways
There are two primary and reliable synthetic routes to this compound, both of which leverage the Vilsmeier-Haack reaction. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.
Pathway A: Two-Step Synthesis via Vilsmeier-Haack Cyclization of a Hydrazone
This approach involves the initial formation of a hydrazone, which then undergoes a one-pot cyclization and formylation using the Vilsmeier-Haack reagent. This is a convergent and often high-yielding route.[8][9][10]
Principle and Rationale: The reaction of a substituted hydrazine with a carbonyl compound readily forms a hydrazone. This intermediate, upon treatment with the Vilsmeier reagent (a chloroiminium salt), undergoes an intramolecular electrophilic attack to form the pyrazole ring, followed by formylation at the electron-rich 4-position.[1][11] This method is particularly advantageous as it constructs the desired substituted pyrazole ring and installs the aldehyde functionality in a single, efficient step from the hydrazone precursor.
Caption: Workflow for the two-step synthesis of the target molecule via a hydrazone intermediate.
Pathway B: Direct Formylation of 1-(4-Isopropylphenyl)-1H-pyrazole
This pathway involves the initial synthesis of the pyrazole core, followed by a separate formylation step. This is a more linear approach.
Principle and Rationale: The pyrazole ring is an electron-rich aromatic system that can undergo electrophilic substitution, primarily at the C4 position.[12] The Vilsmeier-Haack reaction provides a mild and efficient method for this formylation.[3][12] This pathway is logical when the parent pyrazole, 1-(4-isopropylphenyl)-1H-pyrazole, is readily available or can be synthesized in high purity.
Caption: Workflow for the direct formylation of a pre-synthesized pyrazole intermediate.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (via Hydrazone) | Pathway B (Direct Formylation) |
| Number of Steps | 2 (Hydrazone formation, then Vilsmeier cyclization/formylation) | 2 (Pyrazole synthesis, then Vilsmeier formylation) |
| Convergence | More convergent | More linear |
| Starting Materials | (4-Isopropylphenyl)hydrazine, suitable carbonyl precursor | (4-Isopropylphenyl)hydrazine, 1,3-dicarbonyl compound |
| Potential Yield | Generally good to excellent yields reported for the Vilsmeier step.[8][10] | Yields can be variable depending on the reactivity of the pyrazole. |
| Purification | May require purification of the hydrazone intermediate. | Requires purification of the pyrazole intermediate. |
| Overall Efficiency | Often more efficient as the key bond formations occur in one pot. | Can be efficient if the starting pyrazole is readily accessible. |
Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water; handle with extreme care.
Protocol for Pathway A: Vilsmeier-Haack Cyclization of a Hydrazone
Step 1: Synthesis of a Suitable Hydrazone Intermediate
-
A specific protocol for hydrazone formation would depend on the chosen carbonyl precursor. A general method for reacting a hydrazine with a ketone is provided below.[11]
-
Dissolve the carbonyl compound (1.0 eq.) in ethanol.
-
Add (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq.) and sodium acetate (1.1 eq.) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon), cool anhydrous N,N-dimethylformamide (DMF) (4.0 eq.) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[8]
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add the hydrazone intermediate (1.0 eq.) portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[8][10] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[3]
Protocol for Pathway B: Direct Formylation of 1-(4-Isopropylphenyl)-1H-pyrazole
Step 1: Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole
-
Dissolve (4-isopropylphenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)) (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield pure 1-(4-isopropylphenyl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent as described in Pathway A, Step 2 (points 1-3).
-
Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.[3]
-
The work-up and purification procedure is identical to that described in Pathway A, Step 2 (points 6-9).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.[8] |
| Insufficient reaction temperature or time. | Optimize the reaction temperature and time based on TLC monitoring. Temperatures can range from 60-120 °C.[3][10] | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the Vilsmeier reagent. |
| Formation of Multiple Products | Side reactions due to excessive heat. | Maintain careful temperature control throughout the reaction. |
| Impure starting materials. | Ensure the purity of the hydrazone or pyrazole intermediate before the Vilsmeier-Haack step. | |
| Difficult Purification | Presence of polar by-products from DMF. | During work-up, ensure thorough washing of the crude product with water. Optimize the solvent system for column chromatography. |
Conclusion
The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction. Both the two-step pathway involving a hydrazone intermediate and the direct formylation of a pre-synthesized pyrazole offer viable routes to this important synthetic building block. The choice of pathway will be dictated by factors such as starting material availability, desired scale, and laboratory capabilities. The detailed protocols and troubleshooting guidance provided herein are intended to facilitate the successful and efficient synthesis of this valuable compound for applications in drug discovery and materials science.
References
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. Available at: [Link]
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Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Available at: [Link]
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Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate. Available at: [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]
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Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]
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Spectroscopic Characterization of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide emphasizes the interpretation of spectral data, grounded in established principles and supported by data from analogous structures.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and functional materials.[1] The precise characterization of such molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity.[2] Spectroscopic analysis provides the foundational data for this characterization, enabling an unambiguous determination of the molecular structure.[3] This guide will detail the expected spectroscopic signature of the title compound, drawing on established knowledge of pyrazole derivatives.[4][5]
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with numbering conventions.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid poor spectral resolution.[7]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]
-
Data Acquisition:
-
¹H NMR: Utilize a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.[3]
-
¹³C NMR: Employ a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A greater number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[3]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Predicted ¹H NMR Spectroscopic Data
The expected chemical shifts (δ) in ppm for this compound are summarized below. These predictions are based on the analysis of structurally similar pyrazole derivatives.[6][8]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |
| Pyrazole H-3 | 8.1 - 8.3 | Singlet | - |
| Pyrazole H-5 | 7.9 - 8.1 | Singlet | - |
| Phenyl H-2', H-6' | 7.5 - 7.7 | Doublet | ~8.5 |
| Phenyl H-3', H-5' | 7.3 - 7.5 | Doublet | ~8.5 |
| Isopropyl CH | 2.9 - 3.1 | Septet | ~7.0 |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7.0 |
Interpretation:
-
The aldehyde proton is expected to be the most deshielded proton, appearing as a sharp singlet downfield.
-
The pyrazole ring protons at positions 3 and 5 will appear as distinct singlets, with their exact chemical shifts influenced by the electronic effects of the substituents.
-
The aromatic protons of the 4-isopropylphenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.
-
The isopropyl group will show a septet for the methine proton and a doublet for the six equivalent methyl protons, a classic coupling pattern.
Predicted ¹³C NMR Spectroscopic Data
The anticipated chemical shifts for the carbon atoms are detailed in the following table, based on known data for similar compounds.[6][8]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 184 - 188 |
| Pyrazole C-4 | 141 - 145 |
| Phenyl C-1' | 138 - 142 |
| Phenyl C-4' | 148 - 152 |
| Pyrazole C-3 | 139 - 143 |
| Pyrazole C-5 | 131 - 135 |
| Phenyl C-2', C-6' | 127 - 129 |
| Phenyl C-3', C-5' | 120 - 122 |
| Isopropyl CH | 33 - 35 |
| Isopropyl CH₃ | 23 - 25 |
Interpretation:
-
The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.
-
The chemical shifts of the pyrazole and phenyl ring carbons are in the aromatic region, with their specific positions determined by the electronic environment.
-
The aliphatic carbons of the isopropyl group will be found at the highest field (most shielded).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with literature data for known pyrazole derivatives to identify characteristic absorption bands.[3]
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=C and C=N stretch (aromatic/pyrazole) | 1500 - 1600 | Medium to Strong |
| C-H bend (aromatic) | 800 - 850 | Strong |
Interpretation:
-
The strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.
-
The two medium intensity bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde.
-
Absorptions in the 1500-1600 cm⁻¹ region correspond to the stretching vibrations of the pyrazole and phenyl rings.
-
A strong band in the 800-850 cm⁻¹ range is indicative of the 1,4-disubstituted (para) phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
For this compound (C₁₃H₁₄N₂O), the following are expected:
-
Molecular Ion Peak ([M]⁺): m/z = 214
-
Major Fragments:
-
m/z = 199: Loss of a methyl radical ([M-CH₃]⁺) from the isopropyl group.
-
m/z = 185: Loss of the formyl radical ([M-CHO]⁺).
-
m/z = 171: Loss of the isopropyl group ([M-C₃H₇]⁺).
-
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the structural elucidation and characterization of this compound. While experimentally obtained spectra are the gold standard, this comprehensive analysis based on established principles and data from analogous compounds offers a reliable reference for researchers in the field. The detailed protocols and interpretations serve as a practical resource for ensuring the identity and purity of this valuable synthetic intermediate.
References
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- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- The Royal Society of Chemistry. (2016).
- BenchChem. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.
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- BenchChem. (2025).
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.
- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
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A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-aryl pyrazole-4-carbaldehydes to offer a robust predictive profile. We will delve into its physicochemical and spectroscopic characteristics, detail established synthetic protocols, explore its chemical reactivity, and discuss its applications as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important chemical scaffold.
Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for a variety of chemical transformations. This allows for the construction of diverse molecular libraries and the synthesis of complex heterocyclic systems.
The N-aryl substitution, in this case with a 4-isopropylphenyl group, plays a crucial role in modulating the physicochemical and pharmacological properties of the final products. The lipophilic isopropyl group can enhance membrane permeability and influence binding interactions with biological targets. Consequently, this compound represents a valuable, yet under-documented, building block for drug discovery programs, particularly in the pursuit of targeted therapies.[2]
Physicochemical and Spectroscopic Profile
While a specific CAS number for this compound is not readily found in major chemical databases, a positional isomer, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, is listed with CAS Number 696646-74-9.[3] For the title compound, the following properties are predicted based on its structure and data from analogous N-aryl pyrazole-4-carbaldehydes.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| Appearance | Likely a white to pale yellow or brown solid/powder at room temperature.[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. |
| Melting Point | Not available. Likely to be in the range of other solid N-aryl pyrazole aldehydes. |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following tables outline the expected spectral data.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.9 - 10.1 | s | - |
| Pyrazole H-3 | 8.0 - 8.2 | s | - |
| Pyrazole H-5 | 7.9 - 8.1 | s | - |
| Phenyl H (ortho to pyrazole) | 7.5 - 7.7 | d | ~8.5 |
| Phenyl H (meta to pyrazole) | 7.3 - 7.5 | d | ~8.5 |
| Isopropyl CH | 2.9 - 3.1 | sept | ~7.0 |
| Isopropyl CH₃ | 1.2 - 1.4 | d | ~7.0 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 190 |
| Phenyl C (ipso, attached to N) | 148 - 152 |
| Pyrazole C-4 | 140 - 145 |
| Phenyl C (ipso, attached to CH) | 135 - 138 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| Phenyl CH (ortho to pyrazole) | 127 - 129 |
| Phenyl CH (meta to pyrazole) | 120 - 122 |
| Isopropyl CH | 33 - 35 |
| Isopropyl CH₃ | 23 - 25 |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2870 | Medium-Strong |
| C=O stretch (aldehyde) | 1700 - 1680 | Strong |
| C=N, C=C stretch (aromatic/heteroaromatic) | 1600 - 1450 | Medium-Strong |
Synthesis and Purification
The most common and efficient method for the synthesis of N-substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an appropriate N-substituted pyrazole or the simultaneous cyclization and formylation of a suitable hydrazone.
Synthetic Pathway via Vilsmeier-Haack Reaction
The synthesis of this compound would typically proceed through the formylation of 1-(4-isopropylphenyl)-1H-pyrazole.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-(4-Isopropylphenyl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]
-
Formylation: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to reflux (or a temperature between 60-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrate.[6]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent its decomposition.
-
Low-Temperature Addition: The reaction between DMF and POCl₃ is exothermic. Slow, controlled addition at low temperatures prevents uncontrolled side reactions and ensures the efficient formation of the chloroiminium ion.
-
Excess Vilsmeier Reagent: A slight excess of the Vilsmeier reagent is often used to drive the electrophilic aromatic substitution to completion.
-
Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde product during the aqueous work-up and neutralization steps.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the aldehyde functionality, which serves as a versatile electrophilic site for various nucleophilic additions and condensation reactions.
Caption: Reactivity map of this compound.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄). This provides a route to 1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid, another valuable synthetic intermediate.
Reduction
Reduction of the aldehyde to the corresponding primary alcohol, [1-(4-isopropylphenyl)-1H-pyrazol-4-yl]methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.
Reductive Amination
Reductive amination is a powerful tool for introducing diversity. The aldehyde can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. This reaction is highly valuable in medicinal chemistry for creating libraries of compounds.[7]
Condensation Reactions
The aldehyde readily undergoes condensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic conditions (Knoevenagel condensation) to form α,β-unsaturated systems. It can also react with ketones in the presence of a base to form chalcone-like structures, which are themselves an important class of bioactive molecules.[8]
Palladium-Catalyzed Cross-Coupling
While the aldehyde itself is not directly involved, the pyrazole ring can be further functionalized. For instance, if a halogen or triflate is present at other positions of the pyrazole ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions can be employed to introduce aryl, alkynyl, or alkenyl groups, respectively.[9][10]
Applications in Medicinal Chemistry
This compound is a key building block for the synthesis of more complex heterocyclic systems with therapeutic potential. Its primary application lies in the construction of scaffolds for kinase inhibitors.
Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
This aldehyde is a crucial precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which form the core structure of several Janus Kinase (JAK) inhibitors.[2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. The aldehyde can be converted to a nitrile, which then undergoes cyclization with formamidine to construct the pyrazolo[3,4-d]pyrimidine core. The 4-isopropylphenyl group can occupy a key binding pocket in the target kinase.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not available, the safety precautions for analogous pyrazole carbaldehydes should be followed.
-
Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[11][12]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[15]
-
Store in a tightly closed container in a cool, dry place.[14]
-
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery and development. Although specific experimental data for this molecule is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from closely related N-aryl pyrazole-4-carbaldehydes. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich chemistry of its aldehyde functionality make it an attractive starting material for the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide provides a foundational understanding for researchers looking to explore the utility of this promising heterocyclic compound.
References
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-
Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]
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Khan, I., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Retrieved from [Link]
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Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
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El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]
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Capot Chemical. (2019). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and medicinal importance of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. Retrieved from [Link]
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Physical properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
1-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that has garnered significant interest as a key intermediate in medicinal chemistry and organic synthesis.[1][2] The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and capacity for diverse biological interactions.[3] The strategic placement of a reactive carbaldehyde group at the 4-position, combined with an N-isopropyl substituent, creates a versatile scaffold for the synthesis of novel bioactive molecules, with applications in the development of anti-inflammatory and anti-cancer agents.[2][4][5]
A thorough understanding of the physical properties of this intermediate is paramount for its effective use. These properties—from molecular weight and physical state to spectroscopic signature and solubility—govern its handling, reactivity, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde, outlines authoritative protocols for their experimental determination, and explains the scientific principles behind these characterization techniques.
Core Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| IUPAC Name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | [4] |
| CAS Number | 313735-67-0 | [4] |
| Physical State | Yellow Liquid | [4][6] |
| Purity | Typically ≥95-97% (HPLC) | [4][6] |
| Storage | 2-8°C in an inert atmosphere | [4][6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a synthesized compound. While a complete, publicly verified dataset for 1-isopropyl-1H-pyrazole-4-carbaldehyde is scarce, a robust predictive foundation can be established from the analysis of its functional groups and data from related pyrazole derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or DMSO-d₆.[7]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The septet-doublet pattern is a classic signature of an isopropyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |
| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |
| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |
| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |
| (Data based on predictive models and analysis of similar structures[7]) |
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. The aldehyde carbonyl carbon is characteristically found far downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| Isopropyl CH | 50 - 55 |
| Isopropyl CH₃ | 22 - 24 |
| (Data based on predictive models and analysis of similar structures[4][7]) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The conjugation of the aldehyde with the pyrazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[7]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |
| C-H stretch (isopropyl) | 2850 - 3000 | Medium |
| C-H stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |
| C=O stretch (conjugated aldehyde) | 1670 - 1700 | Strong |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |
| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |
| (Data based on predictive models and analysis of similar structures[4][7][8]) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The expected molecular ion peak for this compound corresponds to its molecular weight.[4]
| Analysis | Predicted m/z Value | Interpretation |
| Molecular Ion Peak [M]⁺ | 138 | Corresponds to the molecular formula C₇H₁₀N₂O.[8] |
| Major Fragment | 123 | Loss of a methyl radical (-CH₃) from the isopropyl group.[4] |
| Other Fragments | - | Fragmentation of pyrazoles often involves the loss of HCN and N₂.[4] |
Synthesis and Purification Workflow
The physical properties of a compound are only reliable if the sample is pure. The most common route to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[9][10] This reaction is sensitive to moisture and requires careful control of temperature.[9][10]
Caption: Synthetic workflow for 1-isopropyl-1H-pyrazole-4-carbaldehyde.
Authoritative Experimental Protocols
The following protocols describe standard methodologies for the characterization and synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde, ensuring data integrity and reproducibility.
Protocol 1: Vilsmeier-Haack Synthesis
This protocol is foundational for obtaining the material to be analyzed. The causality behind using anhydrous conditions is to prevent the violent and deactivating hydrolysis of phosphorus oxychloride and the Vilsmeier reagent itself.[9][10]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[9] Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5°C.[10] Stir the resulting mixture at 0°C for 30-60 minutes to allow for complete formation of the reagent.[9]
-
Formylation: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[9]
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-80°C.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9][10]
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.[7] Neutralize the aqueous solution slowly with a saturated sodium bicarbonate solution until the pH is basic.[7]
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure compound.[9]
Protocol 2: Spectroscopic Characterization
This workflow is critical for verifying the identity and purity of the synthesized product. Each step provides a layer of validation.
Caption: General workflow for spectroscopic characterization.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[7] Process the data and reference the chemical shifts to tetramethylsilane (TMS) as an internal standard.[7][11]
-
IR Spectroscopy: As the compound is a liquid, prepare a sample as a thin film between two salt plates (NaCl or KBr).[7] Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer and identify the characteristic absorption bands.[7]
-
Mass Spectrometry: Prepare a dilute solution of the sample and introduce it into the mass spectrometer via an appropriate method like direct infusion or after chromatographic separation (LC-MS).[7] Use a suitable ionization technique, such as Electrospray Ionization (ESI), and analyze the spectrum for the molecular ion peak and fragmentation patterns.[7]
Protocol 3: Aqueous Solubility Determination
Aqueous solubility is a critical physical property for any compound intended for biological applications, as it directly impacts absorption and bioavailability.[1] Since no public data exists for this compound, this protocol provides a reliable method for its determination.[1]
-
Objective: To determine the thermodynamic equilibrium solubility of the compound.
-
Method (Shake-Flask Method): Add an excess amount of 1-isopropyl-1H-pyrazole-4-carbaldehyde to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid or liquid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[1]
-
Calculation: The solubility is calculated by comparing the concentration of the saturated solution to a standard curve of known concentrations.
Stability and Storage
The chemical stability of an intermediate is crucial for ensuring the integrity of synthetic outcomes and for long-term storage.
-
Chemical Stability: The aldehyde functional group is the most reactive site and is susceptible to oxidation, which would convert it to the corresponding 1-isopropyl-1H-pyrazole-4-carboxylic acid.[5] This can be accelerated by exposure to air (oxygen), elevated temperatures, and light.[5]
-
Recommended Storage: To mitigate degradation, the compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[4][6] Handling should be performed in a well-ventilated area to avoid inhalation.[5]
Conclusion
1-isopropyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate whose physical properties are central to its application in research and drug development. This guide has consolidated the known and predicted characteristics, from its liquid state at ambient temperature to its detailed spectroscopic fingerprint. The provided protocols offer a validated framework for its synthesis and characterization, empowering researchers to proceed with confidence. A thorough understanding and experimental validation of these physical properties are essential first steps in unlocking the full therapeutic potential of the complex molecules derived from this versatile pyrazole scaffold.
References
- Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem.
- An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues - Benchchem.
- Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- 1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 - Sigma-Aldrich.
- An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- An In-depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Chem-Impex.
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The Architect's Molecule: A Technical Guide to 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole nucleus is one such "privileged structure," a testament to its versatile binding capabilities and synthetic accessibility. This guide focuses on a particularly valuable derivative: 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This compound is not merely a synthetic intermediate; it is a carefully designed building block, pivotal in the construction of complex molecular architectures targeting critical disease pathways.[1] Its significance is most pronounced in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and cancers.
This document provides an in-depth technical overview for researchers, scientists, and drug development professionals. It will elucidate the synthesis, molecular characteristics, and strategic application of this compound, with a particular focus on its role as a precursor to potent therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is characterized by a five-membered pyrazole ring, substituted at the N1 position with a 4-isopropylphenyl group and at the C4 position with a carbaldehyde moiety. This strategic arrangement of functional groups dictates its reactivity and utility in medicinal chemistry.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₁₄N₂O | N/A |
| Molecular Weight | 214.26 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| CAS Number | 313735-67-0 | [2] |
| Physical State | Predicted to be a yellow liquid or low-melting solid at ambient temperature. | [1] |
| Solubility | Expected to have low aqueous solubility but good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [3] |
| Storage | Recommended to be stored at 2-8°C under an inert atmosphere. | [1] |
Synthesis of this compound: The Vilsmeier-Haack Approach
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction facilitates the formylation of electron-rich heterocyclic rings. The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that readily attacks the electron-rich C4 position of the pyrazole ring.
Caption: Workflow of the Vilsmeier-Haack Synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a self-validating system, with reaction progress monitored by Thin Layer Chromatography (TLC) at each critical stage.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C. Monitor the reaction's progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |
| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |
| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |
| Phenyl H | 7.3 - 7.6 | Multiplet | - |
| Isopropyl CH | 2.9 - 3.1 | Septet | ~7.0 |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7.0 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185 - 195 |
| Phenyl C (quaternary, attached to N) | 138 - 142 |
| Phenyl C (quaternary, attached to isopropyl) | 148 - 152 |
| Phenyl CH | 120 - 130 |
| Pyrazole C-4 | 140 - 145 |
| Pyrazole C-3 | 138 - 142 |
| Pyrazole C-5 | 130 - 135 |
| Isopropyl CH | 33 - 35 |
| Isopropyl CH₃ | 23 - 25 |
IR (Infrared) Spectroscopy (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic & pyrazole) | 3100 - 3150 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=N & C=C stretch (aromatic & pyrazole) | 1450 - 1620 | Medium |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 199 | [M - CH₃]⁺ |
| 185 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 171 | [M - C₃H₇]⁺ |
Application in Drug Discovery: A Gateway to JAK Inhibitors
The primary utility of this compound in drug discovery is its role as a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines.[4] This heterocyclic core is central to several clinically important Janus Kinase (JAK) inhibitors.[4]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune response.[5] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. JAK inhibitors function by blocking the activity of JAK enzymes, thus interrupting this signaling cascade.
Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.
Synthetic Workflow to Pyrazolo[3,4-d]pyrimidine Core
The transformation of this compound into the pyrazolo[3,4-d]pyrimidine scaffold is a multi-step process that showcases the versatility of the carbaldehyde functional group. A pivotal step is the conversion of the aldehyde to a nitrile, which is then elaborated into the fused pyrimidine ring.
Caption: Synthetic Pathway to the Pyrazolo[3,4-d]pyrimidine Core.
Experimental Protocol: Conversion to Nitrile Intermediate
-
Oxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture and monitor by TLC until the starting material is consumed.
-
Dehydration to Nitrile: Suspend the resulting oxime (1.0 eq) in a dehydrating agent such as acetic anhydride or phosphorus oxychloride. Heat the mixture under reflux for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield the nitrile intermediate, which can be further purified by chromatography.
This nitrile is a direct precursor to the 3-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile, which undergoes cyclization to form the core of many JAK inhibitors.[4]
Conclusion
This compound is a prime example of a molecular scaffold engineered for purpose. Its synthesis is robust and scalable, and its physicochemical and spectroscopic properties are well-defined. For researchers in drug discovery, this molecule represents a critical entry point into the synthesis of potent and selective JAK inhibitors. The strategic placement of its functional groups allows for efficient and logical synthetic transformations to construct the pharmacologically important pyrazolo[3,4-d]pyrimidine core. A thorough understanding of this key building block empowers scientists to develop the next generation of targeted therapies for a range of debilitating diseases.
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Al-Romaigh, H. S., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7264. [Link]
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Reactivity of the aldehyde group in pyrazole-4-carbaldehydes
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes
Abstract
Pyrazole-4-carbaldehydes are pivotal intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The aldehyde functionality at the C4 position serves as a versatile synthetic handle, enabling a vast array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of this aldehyde group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into the electronic characteristics of the pyrazole scaffold that govern this reactivity, survey key transformations including condensation, oxidation, and reduction reactions, and present detailed methodologies to empower researchers in drug discovery and chemical synthesis.
Introduction: The Electronic Landscape of Pyrazole-4-carbaldehydes
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure imparts a unique electronic character that directly influences the reactivity of its substituents. The pyrazole nucleus is generally considered electron-deficient, which enhances the electrophilicity of the carbonyl carbon in the C4-carbaldehyde group. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack, forming the basis for many of its characteristic reactions.
Substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions, can further modulate this reactivity. Electron-withdrawing groups will intensify the partial positive charge on the aldehyde carbon, accelerating reactions with nucleophiles. Conversely, electron-donating groups can temper this reactivity. Understanding this electronic interplay is crucial for predicting reaction outcomes and designing rational synthetic strategies.
This guide will focus on the principal reactions of the aldehyde moiety, providing the causal insights behind experimental choices and offering robust, validated protocols for practical application.
Caption: Electronic influence of the pyrazole ring on the aldehyde group.
Synthesis of the Pyrazole-4-carbaldehyde Scaffold
Before exploring its reactivity, it is pertinent to understand the primary method for synthesizing the pyrazole-4-carbaldehyde core: the Vilsmeier-Haack reaction . This reliable formylation reaction is the most prevalent method for introducing an aldehyde group onto electron-rich heterocyclic systems like pyrazoles.[2][4][5]
The reaction involves the treatment of a substituted pyrazole with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6] The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring, followed by hydrolysis to yield the desired 4-formylpyrazole.[6]
Caption: General workflow for Vilsmeier-Haack formylation of pyrazoles.
While the Vilsmeier-Haack reaction is dominant, other methods such as the oxidation of corresponding (pyrazol-4-yl)methanols or the formylation of pyrazolylmagnesium Grignard reagents have also been reported.[7][8]
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the aldehyde carbon in pyrazole-4-carbaldehydes allows it to participate in a wide range of transformations.
Condensation Reactions
Condensation reactions are among the most powerful tools for C-C and C-N bond formation, and pyrazole-4-carbaldehydes are excellent substrates for these transformations.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, pyrazolones), typically catalyzed by a weak base.[9] This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] These products are valuable precursors for synthesizing compounds with significant biological activity.[10][11]
Caption: Simplified mechanism of the Knoevenagel condensation.
Table 1: Examples of Knoevenagel Condensation with Pyrazole-4-carbaldehydes
| Pyrazole Substrate | Active Methylene Reagent | Catalyst/Solvent | Product Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Borate Zirconia / H₂O | High (not specified) | [10] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Ethylammonium nitrate | High (not specified) | [10] |
| Thiophene-2-carbaldehydes | 1-Phenyl-1H-pyrazol-5(4H)-ones | Acetic Acid | Not specified | [12][13] |
| Aryl(hetaryl)pyrazole-4-carbaldehydes | Substituted pyrazolones | Not specified | Moderate to Good | [11] |
| Note: While the aldehyde is on thiophene, the active methylene is a pyrazolone, demonstrating a related condensation. |
The Wittig reaction provides a pathway to synthesize alkenes by reacting the pyrazole-4-carbaldehyde with a phosphorus ylide. This reaction is highly valuable for introducing vinyl groups, extending conjugation, and creating more complex molecular scaffolds. The reaction of (1,3-diaryl-1H-pyrazol-4-yl)methyl)triphenylphosphonium chloride with aromatic aldehydes, a variation of the Wittig reaction, has been used to synthesize 4-[2-arylethenyl]pyrazoles.[8]
The aldehyde group readily condenses with primary amines to form imines (Schiff bases). Similarly, reactions with hydroxylamine and various hydrazines or semicarbazides yield the corresponding oximes, hydrazones, and semicarbazones.[8] These derivatives are not only stable compounds in their own right, often exhibiting biological activity, but also serve as intermediates for further cyclization reactions to generate more complex heterocyclic systems.
Oxidation to Carboxylic Acids
The aldehyde group can be smoothly oxidized to the corresponding pyrazole-4-carboxylic acid. This transformation is fundamental for introducing a carboxylic acid moiety, which is a key functional group in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and salt formation. Standard oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can be employed, although milder conditions are often preferred to avoid degradation of the pyrazole ring. For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been oxidized to the corresponding carboxylic acids.[8]
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol, (pyrazol-4-yl)methanol, is a common and straightforward transformation. This reaction is typically achieved with high efficiency using hydride-based reducing agents.
-
Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for this purpose, and is generally used in alcoholic solvents like methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, though it requires anhydrous conditions (e.g., in THF or diethyl ether) and a more cautious workup.[8]
The resulting primary alcohols are versatile intermediates, serving as precursors for esters, ethers, and halides.
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for key transformations.
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrazole[4][6]
Objective: To synthesize a pyrazole-4-carbaldehyde from a pyrazole precursor.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)
-
Dichloromethane (DCM, optional solvent)
-
Ice water or crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation (Caution: Exothermic and moisture-sensitive): In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (3.0 - 4.0 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white or pale-yellow, complex. Allow the mixture to stir at 0-5 °C for 30-60 minutes.
-
Formylation: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[4][14]
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice or ice-cold water to quench the reaction and hydrolyze the intermediate.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.
Protocol 2: Knoevenagel Condensation with a Pyrazolone[13]
Objective: To synthesize a 4-(pyrazolylmethylene)pyrazol-5-one derivative.
Materials:
-
Pyrazole-4-carbaldehyde (1.0 eq)
-
Substituted Pyrazolone (e.g., 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one) (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst) or Ethanol with a catalytic amount of piperidine.
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the pyrazole-4-carbaldehyde and the substituted pyrazolone in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product using a Büchner funnel and wash with cold ethanol.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to afford the pure condensed product.
Conclusion
The aldehyde group of pyrazole-4-carbaldehydes is a remarkably versatile functional group, whose reactivity is intrinsically linked to the electron-deficient nature of the pyrazole ring. This guide has detailed the primary synthetic pathways that leverage this reactivity, including condensation, oxidation, and reduction reactions. The provided protocols offer a reliable foundation for researchers to utilize these essential building blocks in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of the principles and methodologies outlined herein is essential for any scientist working in this dynamic area of heterocyclic chemistry.
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
This compound is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1] The pyrazole core is a recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The aldehyde functionality at the 4-position serves as a crucial handle for further molecular transformations, enabling the synthesis of complex scaffolds such as pyrazolo[3,4-d]pyrimidines, which are central to the development of Janus Kinase (JAK) inhibitors.[1] This guide provides a comprehensive analysis of the primary synthetic routes to this key intermediate, with a focus on the requisite starting materials and the chemical logic underpinning the chosen methodologies.
Primary Synthetic Pathway: Vilsmeier-Haack Formylation
The most prevalent and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.[7][8] The core of this transformation involves two key starting materials: an N-substituted pyrazole and the Vilsmeier reagent.
Core Starting Material 1: 1-(4-Isopropylphenyl)-1H-pyrazole
The immediate precursor to the target molecule via the Vilsmeier-Haack reaction is 1-(4-isopropylphenyl)-1H-pyrazole. The synthesis of this intermediate is a critical first step.
This substituted pyrazole is typically synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. The most direct approach involves:
-
Starting Material A: (4-Isopropylphenyl)hydrazine
-
Starting Material B: A suitable three-carbon building block (e.g., malondialdehyde, 1,1,3,3-tetramethoxypropane)
(4-Isopropylphenyl)hydrazine , often used as its hydrochloride salt for improved stability, is a commercially available reagent.[9][10][11] The synthesis generally proceeds by reacting (4-isopropylphenyl)hydrazine with a source of malondialdehyde under acidic conditions. The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Logical Workflow for the Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole:
Caption: Vilsmeier-Haack formylation pathway.
Alternative Synthetic Pathway: Cyclization-Formylation of Hydrazones
An alternative and convergent approach involves the simultaneous cyclization and formylation of a suitable hydrazone precursor. [5][12]This method can be more efficient as it combines two transformations into a single operational step.
Core Starting Materials for Cyclization-Formylation:
-
Starting Material A: (4-Isopropylphenyl)hydrazine [10]* Starting Material E: An α,β-unsaturated carbonyl compound or its precursor. A common choice is a derivative of acetophenone that can generate the required three-carbon backbone for the pyrazole ring. For instance, reacting an appropriately substituted acetophenone with a formylating agent can lead to an intermediate that cyclizes with the hydrazine.
A more direct variant of this pathway involves the reaction of an acetophenone hydrazone with the Vilsmeier reagent. [12]
This protocol is representative of the synthesis of a 1-aryl-1H-pyrazole-4-carbaldehyde from a corresponding hydrazone. [5][12]
-
Hydrazone Formation:
-
Dissolve 4-isopropylacetophenone (1.0 eq) and (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring by Thin-Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Cool the reaction mixture, and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a three-necked flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) (used as both solvent and reagent) to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-4 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add the previously synthesized hydrazone (1.0 eq) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
Data Summary: Starting Materials
The selection of starting materials is paramount for a successful synthesis. The following table summarizes the key reactants for the primary synthetic pathway.
| Role in Synthesis | Starting Material | CAS Number | Key Considerations |
| N-1 Substituent Source | (4-Isopropylphenyl)hydrazine hydrochloride | 118427-29-5 [9][11] | Stability is enhanced as the hydrochloride salt. |
| Pyrazole Ring Backbone | 1,1,3,3-Tetramethoxypropane | 102-52-3 | Stable and less hazardous precursor to malondialdehyde. |
| Formylating Reagent | N,N-Dimethylformamide (DMF) | 68-12-2 | Must be anhydrous. Also serves as a solvent. |
| Formylating Reagent | Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Highly corrosive and water-reactive; handle with extreme care. [7] |
Trustworthiness and Self-Validating Protocols
The robustness of the Vilsmeier-Haack reaction for pyrazole formylation is well-documented in chemical literature. [7][8][13][14][15]The protocol's success is self-validating through consistent monitoring and characterization.
-
Reaction Monitoring: TLC is essential to track the consumption of the starting pyrazole and the formation of the more polar aldehyde product. [6][7]* Work-up and Purification: The quenching step with ice must be performed cautiously to manage the exothermic reaction. [7]The pH must be carefully adjusted during neutralization to ensure the product, which can have some aqueous solubility, precipitates completely. Extraction with an appropriate organic solvent like dichloromethane or ethyl acetate is standard. [6]* Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to confirm the aldehyde C=O stretch), and Mass Spectrometry (MS).
Conclusion
The synthesis of this compound predominantly relies on two key starting materials: 1-(4-isopropylphenyl)-1H-pyrazole and the Vilsmeier reagent (generated in situ from DMF and POCl₃). The pyrazole precursor itself is synthesized from (4-isopropylphenyl)hydrazine and a three-carbon electrophile. Understanding the synthesis and handling of these starting materials is fundamental to achieving a high yield of this valuable intermediate. The Vilsmeier-Haack reaction provides a reliable and scalable method, grounding the production of this building block in well-established and validated organic chemistry principles.
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An In-Depth Technical Guide to 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research did not yield a publicly listed CAS (Chemical Abstracts Service) number for 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. This suggests the compound may be novel or not widely cataloged. However, the constitutional isomer, 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, is registered under CAS number 696646-74-9 [1]. This guide will proceed with a focus on the synthesis and predicted characteristics of this compound, leveraging established chemical principles and data from analogous structures.
This technical guide offers a comprehensive exploration of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole core is a well-recognized "privileged scaffold" in drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its derivatives are known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The aldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for creating more complex and potentially bioactive molecules.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound are not available in the public domain, its properties can be reliably predicted based on data from structurally similar compounds, such as 1-isopropyl-1H-pyrazole-4-carbaldehyde and other N-aryl substituted pyrazole-4-carbaldehydes.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.27 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, with low solubility in water. |
| Boiling Point | Estimated to be above 300 °C |
| Melting Point | The isomer 5-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde has a reported melting point of 66-68 °C, suggesting a similar range for the target compound.[2] |
Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of related pyrazole derivatives and fundamental spectroscopic principles.
Spectra are typically recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |
| Pyrazole H-3 | 8.1 - 8.3 | Singlet |
| Pyrazole H-5 | 7.9 - 8.1 | Singlet |
| Aromatic (phenyl) | 7.3 - 7.6 | Multiplet |
| Isopropyl CH | 2.9 - 3.1 | Septet |
| Isopropyl CH3 | 1.2 - 1.4 | Doublet |
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 184 - 188 |
| Pyrazole C-4 | 120 - 125 |
| Pyrazole C-3 | 140 - 145 |
| Pyrazole C-5 | 133 - 138 |
| Aromatic C (ipso to N) | 138 - 142 |
| Aromatic C (ipso to isopropyl) | 148 - 152 |
| Aromatic CH | 120 - 130 |
| Isopropyl CH | 33 - 36 |
| Isopropyl CH3 | 23 - 25 |
| Functional Group | Absorption Frequency (cm-1) |
| C=O (aldehyde) | 1670 - 1690 (strong) |
| C=N (pyrazole ring) | 1500 - 1550 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2970 |
| Ion | m/z |
| [M]+ | 214.11 |
| [M-H]+ | 213.10 |
| [M-CHO]+ | 185.10 |
| [M-C3H7]+ | 171.06 |
Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient synthetic route to 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[3] This reaction can proceed either through the direct formylation of an N-substituted pyrazole or via a one-pot cyclization and formylation of a corresponding hydrazone.
Vilsmeier-Haack Synthesis: A Step-by-Step Protocol
This generalized protocol provides a robust starting point for synthesis and may be optimized for specific laboratory conditions and scales.
Materials:
-
4-Isopropylphenylhydrazine hydrochloride
-
A suitable three-carbon aldehyde or ketone equivalent (e.g., malondialdehyde tetramethyl acetal)
-
Phosphorus oxychloride (POCl3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluents: Ethyl acetate and hexanes
Procedure:
-
Hydrazone Formation (Optional Starting Point):
-
In a round-bottom flask, dissolve 4-isopropylphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde precursor in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and isolate the resulting hydrazone, which may precipitate or require solvent extraction.
-
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 eq).
-
Cool the flask to 0 °C using an ice bath.
-
With vigorous stirring, add POCl3 (1.5-2.5 eq) dropwise to the cooled DMF. This will form the Vilsmeier reagent, which often appears as a viscous, colored complex.
-
Continue stirring the mixture at 0 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Dissolve the 1-(4-isopropylphenyl)-1H-pyrazole or the corresponding hydrazone (1.0 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to a temperature between 60-80 °C and monitor for completion using TLC.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the flask to room temperature and carefully pour the contents onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Perform a liquid-liquid extraction of the aqueous layer with dichloromethane or ethyl acetate (repeated three times).
-
Combine the organic layers.
-
-
Product Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically an effective eluent system to isolate the pure this compound.
-
Rationale Behind Experimental Design
-
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Strict anhydrous conditions are paramount to prevent its decomposition and ensure a high yield of the formylated product.
-
Controlled Temperature: The formation of the Vilsmeier reagent is exothermic; initial cooling to 0 °C is a critical control measure. The subsequent heating of the formylation reaction is necessary to provide the activation energy for the reaction to proceed to completion.
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is generally employed to drive the formylation reaction to completion and maximize the yield of the desired aldehyde.
-
Chromatographic Purification: Column chromatography is the standard and most effective method for isolating the target compound from unreacted starting materials and reaction byproducts, ensuring high purity of the final product.
Significance in Drug Discovery and Materials Science
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and its derivatives are actively investigated across multiple therapeutic areas.
Kinase Inhibitors for Targeted Therapies
A significant application of pyrazole-containing compounds is in the development of kinase inhibitors for cancer therapy. The aldehyde functionality of this compound is a key precursor for synthesizing more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. This particular scaffold forms the core of several clinically important Janus Kinase (JAK) inhibitors, which are instrumental in treating diseases like myelofibrosis and rheumatoid arthritis by modulating the JAK-STAT signaling pathway, a critical regulator of immune response and cell proliferation[4].
Broad Therapeutic Potential
Derivatives of pyrazole-4-carbaldehyde are also being explored for a variety of other therapeutic applications, including:
Advanced Materials Applications
Beyond pharmaceuticals, the pyrazole ring system has potential applications in materials science. The modifiable electronic properties of substituted pyrazoles make them attractive candidates for the development of novel organic materials for use in electronic and photonic devices, such as organic light-emitting diodes (OLEDs).
Visual Representations
Chemical Structure
Caption: Chemical structure of the molecule.
Vilsmeier-Haack Synthesis Workflow
Caption: Vilsmeier-Haack Synthesis Workflow.
JAK-STAT Signaling Pathway Inhibition
Caption: JAK-STAT Signaling Pathway Inhibition.
Conclusion
This compound stands as a promising and versatile synthetic intermediate with considerable potential for the development of novel therapeutic agents and advanced organic materials. Although a specific CAS number and detailed experimental data for this molecule are not yet widely available, this guide provides a solid foundation for its synthesis and characterization based on the well-established Vilsmeier-Haack reaction and predictive modeling from closely related analogues. The potential for this compound to serve as a precursor to kinase inhibitors and other bioactive molecules highlights the importance of continued research into this and similar pyrazole derivatives.
References
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-
PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Chovatia, P. T., Akabari, S. G., Kachhadia, V. V., Zalavadia, P. D., & Doshi, H. V. (2006). Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Chemistry-Section B, 45(2), 495.
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the reductive amination reaction stands as a cornerstone for the construction of carbon-nitrogen bonds. This robust and versatile transformation enables the conversion of carbonyl compounds, such as aldehydes and ketones, into primary, secondary, and tertiary amines.[1][2] The strategic value of this reaction lies in its ability to introduce diverse amine functionalities, which are prevalent in a vast array of biologically active molecules and pharmaceutical agents. Pyrazole derivatives, in particular, are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The targeted synthesis of amine derivatives of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde offers a direct route to novel chemical entities with potential therapeutic applications.
This application note provides a comprehensive, field-proven protocol for the reductive amination of this compound. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, justifying the selection of reagents and conditions to ensure a high-yielding, self-validating, and reproducible process.
Mechanistic Insight: A Two-Step Cascade in a Single Pot
The reductive amination process is a cascade reaction that elegantly combines two fundamental organic transformations: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[5][6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to generate a transient imine (for primary amines) or an iminium ion (for secondary amines).[7]
-
Hydride Reduction: A carefully selected reducing agent, present in the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5][7]
The choice of reducing agent is critical to the success of a direct, one-pot reductive amination. The reagent must be mild enough to not reduce the starting aldehyde but sufficiently reactive to reduce the intermediate imine or iminium ion.[8]
Diagram: The Reductive Amination Mechanism
Caption: The reaction pathway of reductive amination.
Experimental Protocol: Synthesis of N-Substituted 1-(4-Isopropylphenyl)-1H-pyrazol-4-yl)methanamines
This protocol is optimized for the direct reductive amination of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation, avoiding the premature reduction of the starting aldehyde.[1][9][10]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercial Source |
| Selected Primary or Secondary Amine | ≥98% | Commercial Source |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercial Source |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8%, anhydrous | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | In-house prep. |
| Dichloromethane (DCM) | HPLC Grade | Commercial Source |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the chosen primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M with respect to the aldehyde.
-
Causality Explanation: Anhydrous conditions are crucial to prevent the hydrolysis of the reducing agent and to favor the formation of the imine/iminium ion by shifting the equilibrium. A slight excess of the amine ensures complete consumption of the limiting aldehyde. DCE is the preferred solvent due to its inert nature and ability to solubilize the reactants and reagents.[9]
-
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.4 eq) portion-wise over 5-10 minutes.
-
Causality Explanation: Sodium triacetoxyborohydride is the reagent of choice as it is less reactive than sodium borohydride and will not readily reduce the aldehyde, but it is sufficiently reactive to reduce the formed iminium ion.[1][8] The portion-wise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-3 hours). For less reactive amines, the reaction mixture can be heated to reflux.[1]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring for 15-20 minutes until gas evolution ceases.
-
Causality Explanation: The bicarbonate solution neutralizes any remaining acetic acid from the reducing agent and quenches the excess hydride reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.
Diagram: Experimental Workflow
Caption: A streamlined workflow for reductive amination.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Aldehyde | Insufficiently reactive amine; steric hindrance. | Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. If necessary, increase the reaction temperature to reflux.[9] |
| Formation of Dialkylated Product | A highly reactive primary amine and aldehyde. | For problematic primary amines, a two-step procedure can be employed: first, form the imine in methanol, then reduce with sodium borohydride.[10][11] |
| Reduction of Aldehyde to Alcohol | Use of a too-powerful reducing agent. | Ensure the use of sodium triacetoxyborohydride. If alcohol byproduct is still observed, it may indicate moisture in the reaction; ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Similar polarity of product and unreacted amine. | If the product is basic, an acidic wash (e.g., dilute HCl) can be used during work-up to remove the excess amine. The product can then be recovered by basifying the aqueous layer and re-extracting. |
Conclusion
The reductive amination of this compound is a highly efficient and versatile method for the synthesis of a diverse range of amine derivatives. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can reliably produce these valuable compounds in high yield and purity. The use of sodium triacetoxyborohydride offers a mild and selective approach, minimizing side reactions and simplifying purification. This protocol provides a robust foundation for the exploration of novel chemical space around the pyrazole scaffold, empowering researchers in their drug discovery and development endeavors.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
YouTube. (2022, March 15). Reductive Amination: Preparation of an Imine. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]
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Application Notes and Protocols for Condensation Reactions of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its wide array of biological activities and applications in medicinal chemistry and materials science.[1][2][3][4] Derivatives of pyrazole have demonstrated a remarkable spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][4][5] At the heart of synthesizing a diverse library of pyrazole-based compounds lies the versatile intermediate, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. The aldehyde functionality at the C4 position serves as a reactive handle for a variety of condensation reactions, enabling the construction of complex molecular architectures with significant therapeutic potential.
This technical guide provides an in-depth exploration of the key condensation reactions of this compound, namely the Claisen-Schmidt, Knoevenagel, and Wittig reactions. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and discuss the applications of the resulting products, particularly in the context of drug discovery.
Synthesis of the Starting Material: this compound
The most prevalent and efficient method for the synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction facilitates the cyclization and formylation of a hydrazone precursor in a one-pot procedure.
Reaction Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then reacts with an electron-rich substrate, in this case, the hydrazone of 4'-isopropylacetophenone, to yield the formylated pyrazole ring.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target aldehyde.
Protocol: Synthesis of this compound
Materials:
-
4'-Isopropylacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step 1: Synthesis of 4-Isopropylacetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve 4'-isopropylacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated hydrazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath and add POCl₃ (2 equivalents) dropwise with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.
-
Dissolve the 4-isopropylacetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Condensation Reactions and Protocols
Claisen-Schmidt Condensation: Synthesis of Pyrazole-based Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone (with α-hydrogens) to form an α,β-unsaturated ketone, commonly known as a chalcone.[10][11] Pyrazole-containing chalcones are of significant interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[2][4][5]
Mechanism: The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.
Caption: Mechanism of the Claisen-Schmidt condensation.
Protocol: Synthesis of a Representative Pyrazole Chalcone
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (10-20%)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
To this stirred solution, add aqueous sodium hydroxide solution dropwise at room temperature.
-
Continue stirring at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation:
| Reactant 2 (Acetophenone) | Product | Yield (%) | Reference (Analogous) |
| 4'-methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(1-(4-isopropylphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | 85-95 | [5] |
| 4'-chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(1-(4-isopropylphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | 80-90 | [5] |
| 2',4'-dihydroxyacetophenone | (E)-1-(2,4-dihydroxyphenyl)-3-(1-(4-isopropylphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one | 75-85 | [2] |
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[12] This reaction is highly efficient for forming carbon-carbon double bonds and is used to synthesize a variety of important intermediates.
Mechanism: A weak base deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then adds to the carbonyl group of the aldehyde, followed by dehydration to yield the condensed product.
Caption: Mechanism of the Knoevenagel condensation.
Protocol: Synthesis of 2-((1-(4-isopropylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol or an aqueous ethanol mixture
-
Piperidine or ammonium acetate (catalytic amount)
Procedure:
-
In a suitable flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.[13]
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be accompanied by the formation of a precipitate.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired product. Further purification by recrystallization may be performed if necessary.
Data Presentation:
| Active Methylene Compound | Product | Catalyst | Yield (%) | Reference (Analogous) |
| Malononitrile | 2-((1-(4-isopropylphenyl)-1H-pyrazol-4-yl)methylene)malononitrile | Ammonium Carbonate | 90-98 | [14] |
| Diethyl malonate | Diethyl 2-((1-(4-isopropylphenyl)-1H-pyrazol-4-yl)methylene)malonate | Piperidine | 85-95 | [13] |
| Cyanoacetic acid | (E)-2-cyano-3-(1-(4-isopropylphenyl)-1H-pyrazol-4-yl)acrylic acid | Pyridine | 80-90 | [12] |
Wittig Reaction: Olefination of the Pyrazole Aldehyde
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[15] A key advantage is the high degree of regioselectivity in the placement of the double bond.
Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then cyclizes to an oxaphosphetane. This four-membered ring intermediate collapses to form the alkene and a stable triphenylphosphine oxide byproduct.[15][16][17]
Caption: Mechanism of the Wittig reaction.
Protocol: Synthesis of 1-(4-Isopropylphenyl)-4-vinyl-1H-pyrazole
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
Procedure:
-
Ylide Preparation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The mixture will turn a characteristic ylide color (often orange or deep yellow).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide and other impurities.
-
Data Presentation:
| Phosphonium Salt | Product | Base | Yield (%) | Reference (Analogous) |
| Methyltriphenylphosphonium bromide | 1-(4-Isopropylphenyl)-4-vinyl-1H-pyrazole | n-BuLi | 70-85 | [15][16] |
| Ethyltriphenylphosphonium bromide | 1-(4-Isopropylphenyl)-4-(prop-1-en-1-yl)-1H-pyrazole | n-BuLi | 65-80 | [15][16] |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Methyl (E)-3-(1-(4-isopropylphenyl)-1H-pyrazol-4-yl)acrylate | NaH | 80-90 | [17] |
Applications in Drug Discovery and Materials Science
The products derived from these condensation reactions are not merely synthetic curiosities; they are valuable scaffolds for the development of new therapeutic agents and functional materials.
-
Chalcones: The pyrazole-chalcone hybrids have been extensively investigated for their cytotoxic activities against various cancer cell lines.[2][4] The enone functionality in these molecules makes them good Michael acceptors, allowing them to covalently interact with biological nucleophiles, such as cysteine residues in enzymes, leading to their biological effects.
-
α,β-Unsaturated Nitriles and Esters: The products of the Knoevenagel condensation are versatile intermediates. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further avenues for derivatization. These compounds have been explored as potential enzyme inhibitors and antimicrobial agents.
-
Styrenyl and Substituted Alkenes: The Wittig reaction provides a route to pyrazole-containing styrenes and other substituted alkenes. These can be used as monomers for polymerization to create novel materials with interesting photophysical or electronic properties. They also serve as precursors for further functionalization of the pyrazole core.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The condensation reactions detailed in this guide—Claisen-Schmidt, Knoevenagel, and Wittig—provide robust and efficient methodologies for the construction of a diverse array of pyrazole derivatives. The protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize novel compounds for applications in drug discovery, materials science, and beyond. The inherent reactivity of the aldehyde, coupled with the privileged pyrazole scaffold, ensures that this chemistry will continue to be a fruitful area of investigation.
References
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
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A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Journal of Pharmaceutical Research International. [Link]
-
Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis and biological study of some new chalcone and pyrazole derivatives. ResearchGate. [Link]
-
Claisen–Schmidt condensation. Wikipedia. [Link]
-
Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. PubMed Central. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Claisen-Schmidt Condensation. SynArchive. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
The Knoevenagel condensation is a special case of the aldol conde... Pearson+. [Link]
-
A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]
-
The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE!. University of Missouri–St. Louis. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
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Application Notes: The Strategic Use of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The pyrazole ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its importance is underscored by its presence in numerous FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/JAK2), and Encorafenib (BRAF).[3] The pyrazole core offers a unique combination of synthetic tractability, metabolic stability, and the ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, acting as a versatile hinge-binding motif.[4]
The strategic functionalization of the pyrazole ring is paramount for achieving high potency and selectivity. The substituent at the N-1 position plays a crucial role in orienting the molecule within the kinase active site and can engage in critical hydrophobic or van der Waals interactions.[5] The 4-isopropylphenyl group, in particular, offers a favorable combination of lipophilicity and steric bulk, which can be exploited to enhance binding affinity and modulate pharmacokinetic properties. The aldehyde functionality at the C-4 position of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic handle, enabling the construction of diverse and complex molecular architectures.[6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block for two major classes of kinase inhibitors: pyrazole-amine derivatives via reductive amination and pyrazolo[3,4-d]pyrimidines, which are core structures of many JAK-STAT pathway inhibitors.[7]
Synthesis of the Core Intermediate: this compound
The most direct and widely employed method for the synthesis of N-substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction facilitates the cyclization of a hydrazone and concomitant formylation in a one-pot procedure.
Protocol 1: Vilsmeier-Haack Synthesis
This protocol describes the synthesis starting from the corresponding acetophenone hydrazone.
Rationale: The Vilsmeier reagent, a chloroiminium salt formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile for both the cyclization to form the pyrazole ring and the formylation at the C-4 position. The use of (4-isopropylphenyl)hydrazine ensures the desired substitution at the N-1 position of the pyrazole.
Materials:
-
Acetophenone
-
(4-Isopropylphenyl)hydrazine hydrochloride
-
Ethanol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of acetophenone (1.0 eq) in ethanol, add (4-isopropylphenyl)hydrazine hydrochloride (1.05 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, acetophenone 4-isopropylphenylhydrazone, will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath.
-
Slowly add POCl₃ (3.0 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.
-
Add the acetophenone 4-isopropylphenylhydrazone (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The solid product, this compound, precipitates out. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Caption: Synthesis of the target carbaldehyde via Vilsmeier-Haack reaction.
Application in Kinase Inhibitor Synthesis
The aldehyde group at the C-4 position is a gateway for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Pathway 1: Synthesis of Pyrazole-Amine Derivatives via Reductive Amination
Reductive amination is a robust and high-yield reaction for converting aldehydes into amines. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. This approach is ideal for generating libraries of compounds for high-throughput screening.
Rationale: This method allows for the introduction of a wide variety of R-groups through the choice of the primary or secondary amine. The resulting secondary or tertiary amine can act as a hydrogen bond acceptor or donor, and the appended R-group can be designed to occupy specific sub-pockets within the kinase active site, thereby enhancing potency and selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, well-suited for this transformation as it does not reduce the starting aldehyde.[1]
Protocol 2: Reductive Amination
Materials:
-
This compound
-
Amine of choice (e.g., 4-(piperazin-1-yl)aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure pyrazole-amine derivative.
Caption: General workflow for reductive amination.
Pathway 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is an analog of adenine and is the core of numerous JAK and other kinase inhibitors.[10][11] The synthesis involves the conversion of the C-4 aldehyde into a nitrile, followed by the introduction of an amino group at the C-5 position (via a hypothetical rearrangement and functionalization not shown) and subsequent cyclization with formamide.
Rationale: This multi-step synthesis builds the fused pyrimidine ring onto the pyrazole core. The conversion of the aldehyde to a nitrile is a key step, as the nitrile group is essential for the subsequent cyclization reaction. Formamide serves as the source of the remaining atoms needed to form the pyrimidine ring. The final 4-amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate that can be further functionalized.[7]
Protocol 3: Conversion to Pyrazolo[3,4-d]pyrimidine
Step 3A: Aldehyde to Nitrile Conversion
-
Oxime Formation:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the aldehyde.
-
Remove the ethanol under reduced pressure and add water to precipitate the oxime. Filter, wash with water, and dry.
-
-
Dehydration to Nitrile:
-
Suspend the dried oxime (1.0 eq) in a dehydrating agent such as acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated solid, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbonitrile, by filtration, wash with water, and dry.
-
Step 3B: (Hypothetical) Amination and Cyclization (Note: The direct conversion from the 4-carbonitrile to the 4-aminopyrazolo[3,4-d]pyrimidine requires introduction of an amino group at the 5-position of the pyrazole, which is a complex transformation. A more common route starts from a 5-amino-1H-pyrazole-4-carbonitrile intermediate. For the purpose of this note, we will describe the final cyclization step which is broadly applicable.)
-
Cyclization with Formamide:
-
Assume the availability of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile.
-
In a high-boiling point solvent like formamide, add the aminonitrile intermediate (1.0 eq).
-
Heat the reaction mixture to 150-180 °C for 4-8 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid, 1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, by filtration, wash with water, and dry.
-
Caption: Synthetic pathway to the pyrazolo[3,4-d]pyrimidine core.
Structure-Activity Relationship (SAR) and Biological Evaluation
The 1-(4-isopropylphenyl) moiety is a key feature that contributes to the inhibitory activity of the final compounds.
The Role of the N-1 Aryl Group:
-
Hydrophobic Interactions: The isopropylphenyl group can occupy a hydrophobic pocket near the ATP-binding site, increasing the residence time and affinity of the inhibitor.
-
Planarity and Orientation: The planar nature of the N-linked phenyl ring can influence the overall conformation of the inhibitor, positioning other functional groups for optimal interaction with the kinase hinge region or solvent-exposed areas.[12]
-
Selectivity: Subtle differences in the size and shape of the active sites between different kinases can be exploited. The steric bulk of the isopropyl group can create selectivity by favoring binding to kinases with larger accommodating pockets while preventing binding to those with smaller sites.
Data Presentation: A Representative Example
The following table illustrates how biological data for a series of synthesized inhibitors targeting a specific kinase (e.g., CDK2) could be presented. The IC₅₀ values demonstrate the potency of the compounds.
| Compound ID | R-Group (from Reductive Amination) | CDK2 IC₅₀ (nM) |
| INH-01 | 4-Morpholinophenyl | 150 |
| INH-02 | 4-(Piperidin-1-yl)phenyl | 85 |
| INH-03 | 3-Aminosulfonylphenyl | 45 |
| INH-04 | 4-(N-methylpiperazin-1-yl)phenyl | 22 |
Data are hypothetical and for illustrative purposes only.
Targeted Signaling Pathway: Cyclin-Dependent Kinases (CDKs)
CDKs are critical for cell cycle progression, and their dysregulation is a hallmark of cancer.[2][13] Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
Conclusion
This compound is a strategically important and versatile building block for the synthesis of novel kinase inhibitors. The protocols detailed in this note for its synthesis and subsequent elaboration via reductive amination or conversion to a pyrazolo[3,á,d]pyrimidine core provide researchers with robust methods to generate diverse compound libraries. The favorable properties conferred by the 1-(4-isopropylphenyl)pyrazole scaffold make this intermediate a valuable starting point for drug discovery programs targeting a wide range of kinases implicated in human disease.
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Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]
-
Hsieh, Y-T., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. Biochemical Pharmacology. [Link]
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Ioniță, P., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
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Patil, P. S., & Mahajan, D. T. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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Al-Abdullah, E. S., et al. (2018). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Sayed, N. N. E. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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Yadav, P., & Kumar, R. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (n.d.). WO2005095387A1 - Tricyclic pyrazole kinase inhibitors.
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Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]
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Pevarello, P., et al. (2000). United States Patent. Googleapis.com. [Link]
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Al-Zahrani, A. A., et al. (2021). Proposed mechanism for the cyclocondensation reaction between.... ResearchGate. [Link]
-
Wang, C., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Scutt, G. N., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]
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-
Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ResearchGate. [Link]
-
Abdel-Ghani, T. M., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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Mohamed, M. A., et al. (2013). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica. [Link]
-
J&K Scientific. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde, 98%. [Link]
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Knapp, S., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PubMed Central. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde for Accelerated Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs like Celecoxib (anti-inflammatory), Sildenafil (Viagra®), and Rimonabant (anti-obesity).[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it an ideal foundation for drug design.
This guide focuses on a particularly valuable synthon: 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This molecule is strategically designed for diversification in drug discovery programs. The 1-(4-isopropylphenyl) group provides a lipophilic handle that can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. More importantly, the aldehyde group at the 4-position serves as a versatile chemical handle, a reactive gateway for constructing vast libraries of novel derivatives. Through reactions like Schiff base formation, Knoevenagel condensation, and multicomponent reactions, this aldehyde can be elaborated into complex heterocyclic systems with a wide spectrum of potential biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6]
This document provides a detailed exploration of key derivatization strategies, complete with step-by-step protocols and the scientific rationale behind them, to empower researchers in their quest for novel therapeutic agents.
Synthesis of the Core Synthon: this compound
Before derivatization, a reliable supply of the starting aldehyde is paramount. The most efficient and widely adopted method for its synthesis is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation of a suitable hydrazone precursor.
Principle: The Vilsmeier-Haack reaction proceeds by formylating an activated aromatic system. In this case, the reaction of an acetophenone-derived hydrazone with the Vilsmeier reagent leads to the formation of the pyrazole ring and the introduction of the aldehyde group at the C4 position in a single, efficient process.[10] The anhydrous conditions are critical, as the Vilsmeier reagent is highly reactive towards water.[10]
Caption: Workflow for Vilsmeier-Haack synthesis of the core pyrazole aldehyde.
(A detailed protocol for this synthesis is provided in Section 5.1)
Key Derivatization Strategies and Protocols
The aldehyde functionality is a launchpad for chemical diversity. Below are three robust and high-yield strategies for derivatizing this compound.
Strategy 1: Schiff Base Formation via Condensation
The reaction of the pyrazole aldehyde with primary amines is a straightforward and efficient method to generate pyrazole-linked Schiff bases (or imines). The resulting azomethine group (-C=N-) is a critical pharmacophore that enhances the biological activity profile, often conferring potent antimicrobial, anticancer, and anti-inflammatory properties.[3][11][12] The structural flexibility and chelating capacity of Schiff bases also make them excellent ligands for developing metal-based therapeutics.[3]
Caption: General scheme for the synthesis of pyrazole-linked Schiff bases.
Rationale for Protocol Choices:
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants while allowing for easy precipitation of the product upon cooling.
-
Catalyst: A few drops of glacial acetic acid protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.[13]
-
Reaction Control: The reaction is typically monitored by Thin Layer Chromatography (TLC). The formation of the product is usually accompanied by a color change, and the product often precipitates from the solution upon cooling, simplifying isolation.
(A detailed protocol for Schiff Base synthesis is provided in Section 5.2)
Strategy 2: Knoevenagel Condensation with Active Methylene Compounds
Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, barbituric acid).[14][15] This reaction yields electron-deficient α,β-unsaturated derivatives. These products are not only valuable intermediates for synthesizing more complex heterocycles but also possess intrinsic biological activity, often acting as Michael acceptors that can covalently bind to biological targets.[15]
Caption: General scheme for Knoevenagel condensation.
Rationale for Protocol Choices:
-
Catalyst: While organic bases like piperidine are common, using a mild and inexpensive catalyst like ammonium carbonate in an aqueous medium represents a greener and more efficient approach.[14]
-
Solvent System: An aqueous ethanol mixture is an excellent green solvent choice, as it can dissolve the organic reactants while being environmentally benign.[14]
-
Efficiency: This method often provides high yields in a short reaction time and simplifies work-up, as the product frequently precipitates and can be isolated by simple filtration.
(A detailed protocol for Knoevenagel Condensation is provided in Section 5.3)
Strategy 3: Multicomponent Reactions (MCRs) for Rapid Scaffolding
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, allowing for the synthesis of complex molecules in a single step from three or more reactants.[16] This approach embodies the principles of pot, atom, and step economy (PASE), making it highly efficient for building libraries of diverse compounds.[5] A classic MCR involving pyrazole-4-carbaldehydes is the four-component synthesis of highly substituted pyrano[2,3-c]pyrazoles, scaffolds known for a wide range of biological activities.[1][16]
Caption: A four-component reaction to rapidly generate complex pyranopyrazoles.
Rationale for Protocol Choices:
-
Convergence: MCRs create molecular complexity rapidly. In this example, the reaction proceeds through a cascade of events including Knoevenagel condensation and Michael addition, culminating in a cyclization to form the final fused heterocyclic system.[1]
-
Green Chemistry: Many MCRs can be performed in environmentally friendly solvents like water or ethanol, often with benign catalysts, minimizing waste and simplifying purification.[16]
-
Diversity: By simply changing any of the four starting components, a new and unique derivative can be synthesized, making this an exceptionally powerful tool for exploring structure-activity relationships (SAR).
(A detailed protocol for a Multicomponent Reaction is provided in Section 5.4)
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
The derivatization of this compound generates compounds with diverse pharmacological potential. The table below illustrates hypothetical screening data for derivatives from each strategy, providing a framework for understanding potential SAR.
| Derivative Class | Example Modification (R-group) | Target/Assay | Hypothetical Result (IC₅₀ / MIC) | SAR Insight |
| Schiff Base | R = 4-Chlorophenyl | Antibacterial (MIC vs. S. aureus) | 8 µg/mL | The presence of an electron-withdrawing group (Cl) on the aniline ring enhances antibacterial activity.[12] |
| Schiff Base | R = 4-Methoxyphenyl | Antibacterial (MIC vs. S. aureus) | 32 µg/mL | An electron-donating group (OCH₃) leads to a moderate decrease in activity compared to the halogenated analog. |
| Knoevenagel | Adduct with Malononitrile | Anticancer (IC₅₀ vs. A549 Lung Cancer) | 15 µM | The α,β-unsaturated nitrile acts as a potent Michael acceptor, potentially inhibiting key cellular processes.[4] |
| Knoevenagel | Adduct with Barbituric Acid | Anti-inflammatory (COX-2 Inhibition IC₅₀) | 25 µM | The barbiturate moiety introduces hydrogen bonding capabilities, contributing to enzyme inhibitory activity. |
| Pyrano[2,3-c]pyrazole | From 4-Component Reaction | α-glucosidase Inhibition (IC₅₀) | 10 µM | The complex, fused heterocyclic scaffold provides a rigid structure that can fit effectively into enzyme active sites.[16] |
Detailed Experimental Protocols
Protocol: Synthesis of this compound
-
Principle: A two-step, one-pot Vilsmeier-Haack reaction involving the formation of a hydrazone followed by cyclization and formylation.[10][13]
-
Materials: 4'-Isopropylacetophenone, Phenylhydrazine, Phosphorus oxychloride (POCl₃), Anhydrous N,N-Dimethylformamide (DMF), Crushed ice, Saturated sodium bicarbonate solution, Ethanol.
-
Procedure:
-
Prepare the hydrazone: In a round-bottom flask, dissolve 4'-isopropylacetophenone (1 equiv.) and phenylhydrazine (1 equiv.) in ethanol. Add a catalytic amount of acetic acid and reflux for 2-3 hours. Cool the mixture and collect the precipitated hydrazone by filtration. Dry under vacuum.
-
In a separate three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10 equiv.) to 0-5°C in an ice bath.
-
Add POCl₃ (3 equiv.) dropwise to the cold DMF with vigorous stirring. Allow the Vilsmeier reagent to form over 30 minutes.
-
Add the prepared hydrazone (1 equiv.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After addition, allow the mixture to warm to room temperature, then heat to 80-90°C for 4-6 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol: Synthesis of a Pyrazole-Linked Schiff Base
-
Principle: Acid-catalyzed condensation of the pyrazole aldehyde with a primary amine.[12][13]
-
Materials: this compound, a substituted primary amine (e.g., 4-chloroaniline), Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equiv.) in absolute ethanol (15 mL).
-
Add the substituted aniline (1 equiv.) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash with cold ethanol and dry under vacuum. If needed, recrystallize from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The IR spectrum should show the appearance of a C=N stretch (~1620-1640 cm⁻¹) and the disappearance of the C=O and N-H stretches.
Protocol: Knoevenagel Condensation with Malononitrile
-
Principle: Base-catalyzed condensation of the aldehyde with an active methylene compound in a green solvent system.[14]
-
Materials: this compound, Malononitrile, Ammonium Carbonate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equiv.), malononitrile (1 equiv.), and ammonium carbonate (0.2 equiv.).
-
Add a 1:1 mixture of water and ethanol (20 mL).
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath.
-
-
Purification: Collect the resulting crystalline solid by vacuum filtration, wash with cold water, and dry. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and FT-IR. The IR spectrum should show a strong C≡N stretch (~2220 cm⁻¹).
Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Principle: A one-pot, domino reaction combining four components to rapidly build a complex fused heterocyclic scaffold.[16]
-
Materials: this compound, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate, Taurine (catalyst), Water.
-
Procedure:
-
In a round-bottom flask, add this compound (1 equiv.), malononitrile (1 equiv.), ethyl acetoacetate (1 equiv.), and hydrazine hydrate (1 equiv.) to water (15 mL).
-
Add taurine (15 mol%) as the catalyst.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Purification: The solid product that precipitates is collected by vacuum filtration, washed with cold water, and then cold ethanol. Dry the product under vacuum.
-
Characterization: Confirm the complex structure using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
References
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Guzmán, A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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Singh, P. et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]
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Yadav, M. et al. (2020). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Journal of the Indian Chemical Society. Available at: [Link]
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Al-Warhi, T. et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Available at: [Link]
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Nayak, S. et al. (2022). Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. Available at: [Link]
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Sharma, S. et al. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
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Nechaev, A. et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Guzmán, A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Guzmán, A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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Guzmán, A. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
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Aggarwal, N. et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
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Patil, S. et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Shreenivas, M.T. et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
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Selvam, T. P. et al. (2014). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. Available at: [Link]
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Al-Amiery, A. A. et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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Sonar, J. P. et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
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Potapov, A. et al. (2013). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
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Asolkar, T. S. et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]
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Reddy, V. N. et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. Available at: [Link]
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Pandhurnekar, C. P. et al. (2021). Pyrazole: A Versatile Moiety. Journal of Advanced Scientific Research. Available at: [Link]
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Li, Z.-M. et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
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Malinauskas, A. et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]
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Khan, M. S. Y. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Kamble, K. et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
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Application Notes and Protocols: Oxidation of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde to 1-(4-Isopropylphenyl)-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical oxidation of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), given the prevalence of pyrazole carboxylic acid motifs in modern drug discovery.[1][2][3][4][5] This document explores the rationale behind selecting an appropriate oxidation strategy, outlines several common and robust methods, and provides a detailed, step-by-step protocol for the highly efficient Pinnick oxidation. Safety considerations, product characterization, and a compiled list of authoritative references are also included to support researchers in this field.
Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in drug design, appearing in a wide array of therapeutic agents with activities spanning anti-inflammatory, anticancer, and antiviral applications.[4][5] The carboxylic acid functional group, when attached to this heterocyclic core, serves as a versatile handle for creating amides, esters, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.[1] The target molecule, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carboxylic acid, is a key building block for more complex molecular architectures. Its synthesis from the corresponding aldehyde is a foundational transformation for which reliability and efficiency are paramount.
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[6][7] However, the choice of oxidant and reaction conditions is crucial, especially when dealing with heterocyclic substrates that may be sensitive to harsh reagents or conditions. This guide will focus on methods that offer high yields and functional group tolerance.
Strategic Selection of an Oxidation Method
The conversion of an aldehyde to a carboxylic acid involves the formal addition of an oxygen atom. While numerous reagents can accomplish this, their suitability for a specific substrate like this compound varies. Key considerations for method selection include:
-
Substrate Sensitivity: The pyrazole ring and the isopropyl group must remain intact. Harsh oxidants like hot, alkaline potassium permanganate (KMnO₄) can sometimes lead to degradation of heterocyclic rings or oxidation of alkyl side chains.[8][9]
-
Yield and Purity: The desired method should provide a high yield of the carboxylic acid with minimal side products to simplify purification.
-
Operational Simplicity and Safety: The chosen protocol should be straightforward to execute in a standard laboratory setting with manageable safety precautions. Reagents like chromium trioxide (in Jones oxidation) are highly effective but pose significant toxicity and disposal challenges.[10][11][12]
-
Green Chemistry Principles: Modern synthetic chemistry emphasizes the use of less hazardous reagents and solvents.[13][14][15]
Considering these factors, several methods stand out for their applicability.
Overview of Suitable Oxidation Methods
| Method | Oxidizing Agent(s) | Key Advantages | Potential Drawbacks | Reference |
| Pinnick Oxidation | Sodium chlorite (NaClO₂), mild acid, scavenger (e.g., 2-methyl-2-butene) | Excellent functional group tolerance, high yields, mild conditions.[16][17][18][19] | Requires a scavenger for the hypochlorous acid byproduct.[16][17] | [17][18] |
| Tollens' Oxidation | Ammoniacal silver nitrate ([Ag(NH₃)₂]⁺) | Very mild, selective for aldehydes.[20][21] | Can be expensive for large-scale synthesis, requires careful preparation of the reagent.[20] | [20][22] |
| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid and acetone | Potent and often high-yielding.[10][11][12][23] | Harshly acidic, toxic chromium waste, can over-oxidize sensitive substrates.[10][11] | [12][23] |
| Permanganate Oxidation | Potassium permanganate (KMnO₄) | Inexpensive and powerful oxidant.[9][24][25][26] | Can be difficult to control, risk of over-oxidation and cleavage of the substrate.[9][25] | [24][25] |
For the synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carboxylic acid, the Pinnick oxidation emerges as a superior choice due to its mild reaction conditions and high tolerance for various functional groups, ensuring the integrity of the pyrazole and isopropyl moieties.[16][17][18][19]
In-Depth Focus: The Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which, under mildly acidic conditions, forms the active oxidizing species, chlorous acid (HClO₂).[17][18]
Reaction Mechanism
The accepted mechanism proceeds through the following key steps:[16][17][18]
-
Formation of Chlorous Acid: In the presence of a mild proton source (e.g., a phosphate buffer), sodium chlorite is protonated to form chlorous acid.
-
Addition to the Aldehyde: Chlorous acid adds to the carbonyl carbon of the aldehyde.[17][18]
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl), thereby forming the carboxylic acid.[17][18][27]
-
Scavenging of Hypochlorous Acid: The byproduct, HOCl, is a reactive oxidant that can engage in unwanted side reactions. A scavenger, typically an alkene like 2-methyl-2-butene, is added to quench the HOCl.[16][17]
Caption: Workflow of the Pinnick Oxidation.
Detailed Experimental Protocol: Pinnick Oxidation
This protocol is designed for the oxidation of this compound on a 5 mmol scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 214.27 | 1.07 g | 5.0 |
| Sodium chlorite (NaClO₂, 80%) | 90.44 | 0.85 g | 7.5 (1.5 eq) |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | 137.99 | 1.03 g | 7.5 (1.5 eq) |
| 2-Methyl-2-butene | 70.13 | 1.0 mL | ~10 (2.0 eq) |
| tert-Butanol (t-BuOH) | - | 20 mL | - |
| Water (H₂O) | - | 5 mL | - |
| Sodium sulfite (Na₂SO₃) | 126.04 | ~1 g | - |
| Diethyl ether (Et₂O) | - | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Brine (saturated NaCl solution) | - | 20 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[28][29][30][31]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[32]
-
Handling Oxidizers: Sodium chlorite is a strong oxidizing agent. Store it away from combustible materials and avoid contact with acids in its concentrated form.[28][29][32]
-
Quenching: Be prepared to quench any residual oxidant at the end of the reaction.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.07 g, 5.0 mmol). Dissolve the aldehyde in tert-butanol (20 mL).
-
Addition of Buffer and Scavenger: In a separate beaker, dissolve sodium dihydrogen phosphate monohydrate (1.03 g, 7.5 mmol) in water (5 mL). Add this aqueous solution to the flask, followed by 2-methyl-2-butene (1.0 mL, ~10 mmol).
-
Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. In another beaker, dissolve sodium chlorite (0.85 g of 80% technical grade, 7.5 mmol) in water (5 mL). Add the sodium chlorite solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (~10 mL) to quench any excess oxidant. Stir for 15 minutes.
-
Workup - pH Adjustment and Extraction: Concentrate the mixture under reduced pressure to remove the tert-butanol. Add water (20 mL) and diethyl ether (25 mL). Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl. The product should precipitate or move into the organic layer.
-
Workup - Separation and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (25 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Product Characterization
The final product, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carboxylic acid, should be characterized to confirm its identity and purity.
-
Appearance: A white to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the isopropyl group (a doublet and a septet), aromatic protons, pyrazole protons, and a broad singlet for the carboxylic acid proton (typically >12 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carboxylic acid carbonyl, the pyrazole ring carbons, and the carbons of the 4-isopropylphenyl group.
-
IR (ATR): A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹).
-
Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₁₃H₁₄N₂O₂ is 230.11; found should be consistent with this value.
Conclusion
The oxidation of this compound is a key synthetic transformation. The Pinnick oxidation stands out as a robust and reliable method, offering high yields under mild conditions that are compatible with the sensitive heterocyclic core. By following the detailed protocol and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize the target carboxylic acid, a valuable intermediate for further drug development and discovery efforts.
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Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Retrieved from [Link]
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ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
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Bala, R., et al. (2019). Pyrazole-4-carboxylic Acids from Vanadium-catalyzed Chemical Transformation of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 56(6), 1787. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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Role of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde in pyrazolo[3,4-d]pyrimidine synthesis
Application Notes & Protocols
Topic: The Central Role of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde in the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily because it acts as a bioisostere of purine. By replacing the imidazole ring of a purine with a pyrazole ring, chemists can generate molecules that interact with biological targets typically addressed by purine-based structures, but with modified selectivity, potency, and metabolic profiles.[1] This scaffold is the foundation for a multitude of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Many of these activities stem from the ability of pyrazolo[3,4-d]pyrimidine derivatives to act as potent enzyme inhibitors, particularly against various protein kinases.[3][4]
The synthesis of this valuable core often relies on convergent, efficient strategies. One of the most powerful approaches is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step from three or more starting materials.[5][6] Within this framework, pyrazole-4-carbaldehydes serve as indispensable building blocks. This guide focuses specifically on This compound , detailing its strategic role and providing a comprehensive protocol for its application in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives.
The Key Building Block: this compound
The utility of this reagent is rooted in its distinct structural features:
-
The Pyrazole Ring: A stable aromatic heterocycle that forms the five-membered ring of the final fused product.
-
The N1-Substituent (4-Isopropylphenyl): This bulky, lipophilic group is critical for tuning the pharmacokinetic and pharmacodynamic properties of the final compound. It can influence solubility, cell membrane permeability, and steric interactions within the binding pocket of a biological target, such as a kinase.[7]
-
The C4-Carbaldehyde Group (-CHO): This is the primary reactive site for the cyclization reaction. The aldehyde's electrophilic carbon is susceptible to nucleophilic attack, initiating the condensation sequence that ultimately forms the pyrimidine ring.[7] Its reactivity is the cornerstone of the synthetic strategies discussed herein.
Synthetic Pathway: Multicomponent Assembly of the Pyrazolo[3,4-d]pyrimidine System
The most common and efficient method to utilize this compound is through a one-pot, three-component condensation reaction. This approach typically involves the aldehyde, a compound with an active methylene group adjacent to an amino group (like 5-aminopyrazoles), and a third component to complete the pyrimidine ring.
A representative pathway involves the reaction of the aldehyde with a 5-aminopyrazole derivative and a source for the remaining carbon atom of the pyrimidine ring, such as trimethyl orthoformate. The reaction proceeds through an initial condensation to form an intermediate, followed by an intramolecular cyclization to yield the final fused heterocyclic system.
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Application Notes and Protocols: The Strategic Use of 1-isopropyl-1H-pyrazole-4-carbaldehyde as a Synthetic Building Block
Abstract
1-isopropyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of substantial interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive aldehyde group appended to a metabolically stable and pharmacologically relevant pyrazole core, makes it an invaluable precursor for constructing a diverse array of complex molecules.[3][4] This guide provides an in-depth exploration of its synthetic utility, focusing on key chemical transformations and their application in drug discovery, particularly in the development of kinase inhibitors.[1] We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer troubleshooting insights to empower researchers, scientists, and drug development professionals in leveraging this potent synthetic intermediate.
Physicochemical Properties and Spectroscopic Profile
Before its application, a thorough understanding of the compound's characteristics is essential for its identification and quality control.
-
Compound Name: 1-isopropyl-1H-pyrazole-4-carbaldehyde
-
CAS Number: 313735-67-0[5]
-
Molecular Formula: C₇H₁₀N₂O[6]
-
Molecular Weight: 138.17 g/mol [6]
-
Appearance: Yellow liquid[6]
-
Storage: Store at 2-8°C under an inert atmosphere to ensure stability.[5][7]
Table 1: Predicted Spectroscopic Data for 1-isopropyl-1H-pyrazole-4-carbaldehyde Data is based on spectroscopic principles and analysis of analogous structures as detailed in the provided references.[8][9]
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |
| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |
| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |
| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |
| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ||
| Aldehyde C=O | 185 - 195 | ||
| Pyrazole C-4 | 140 - 145 | ||
| Pyrazole C-3 | 138 - 142 | ||
| Pyrazole C-5 | 130 - 135 | ||
| Isopropyl CH | 50 - 55 | ||
| Isopropyl CH₃ | 22 - 24 | ||
| Infrared (IR) | Absorption Frequency (cm⁻¹) | Functional Group | |
| 2820, 2720 | C-H stretch | ||
| 1700 - 1670 | C=O stretch (aldehyde) | ||
| 1550 - 1450 | C=N, C=C stretch (pyrazole ring) |
Synthesis of the Building Block
The most common and efficient method for preparing 1-isopropyl-1H-pyrazole-4-carbaldehyde is via the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[10] This reaction is a cornerstone for introducing an aldehyde group onto electron-rich heterocyclic systems.
Causality of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10] The 1-isopropyl-1H-pyrazole, an electron-rich heterocycle, acts as the nucleophile, attacking the Vilsmeier reagent. The reaction's success hinges on several factors:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, quenching the reaction. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[11]
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5 °C) to prevent decomposition.[10] The subsequent formylation step often requires heating (e.g., 60-80 °C) to drive the reaction to completion.[6][11]
-
Stoichiometry: An excess of the Vilsmeier reagent is typically used to ensure complete consumption of the pyrazole starting material.[11]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. As Senior Application Scientists, we understand that nuances in experimental conditions can significantly impact yield and purity. This center offers solutions to common challenges, grounded in chemical principles and validated through extensive laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter challenges during the synthesis of pyrazole-4-carbaldehydes, which is most commonly achieved via the Vilsmeier-Haack reaction.[1][2][3][4] This process involves the formylation of an electron-rich pyrazole ring or the concurrent cyclization and formylation of a suitable hydrazone.[5][6][7][8] Below, we address the most frequently reported issues.
Issue 1: Consistently Low or No Product Yield
Low product yield is the most common frustration in this synthesis. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the reactivity of the substrate itself.
Question: My reaction is not producing the desired aldehyde, or the yield is unacceptably low. What are the likely causes and how can I rectify them?
Answer: A systematic approach is crucial for diagnosing the problem. Let's break down the potential culprits:
-
Reagent Quality and Handling:
-
Anhydrous Conditions: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[6][9] Any water present will decompose the reagent, halting the reaction.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃.[6] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Purity: Impurities in the starting 1-(4-isopropylphenyl)-1H-pyrazole or the corresponding hydrazone can interfere with the reaction.[10]
-
Solution: Verify the purity of your starting materials using techniques like NMR or HPLC. Purify if necessary before proceeding.
-
-
-
Vilsmeier Reagent Formation and Stability:
-
Reaction Conditions:
-
Suboptimal Temperature: The formylation step is temperature-dependent. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition and side-product formation.[1]
-
Insufficient Reaction Time: The reaction may simply not have been allowed to proceed to completion.[2][11]
-
Solution: Use TLC to monitor the consumption of the starting material. Extend the reaction time until the starting pyrazole spot is no longer visible.[2]
-
-
Issue 2: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure aldehyde can be challenging due to its properties or the formation of emulsions during work-up.
Question: I see product formation on my TLC, but I'm struggling to isolate it during the aqueous work-up. What can I do?
Answer: Isolation issues often stem from the quenching and extraction steps.
-
Improper Quenching: The hydrolysis of the intermediate iminium salt is a critical step.[2]
-
Solution: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice or ice-cold water.[2] This controls the exothermic hydrolysis. After hydrolysis, carefully neutralize the mixture with a base like sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[8]
-
-
Emulsion Formation: The presence of DMF and salts can lead to stable emulsions during extraction with organic solvents.
-
Purification Challenges: The crude product may contain unreacted starting material or side products.
-
Solution: Column chromatography on silica gel is the most effective purification method.[1][3] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective for separating the desired aldehyde.[1] Recrystallization can be used as a final purification step if a suitable solvent system is found.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for pyrazole formylation?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[12][13][14] In the second stage, the electron-rich C4 position of the 1-(4-isopropylphenyl)-1H-pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent.[15][16] This leads to an intermediate which, upon aqueous work-up, hydrolyzes to form the final pyrazole-4-carbaldehyde.[14][17]
Q2: Are there alternative synthetic routes to the Vilsmeier-Haack reaction?
A2: While the Vilsmeier-Haack reaction is predominant for this class of compounds, other methods exist for pyrazole formylation.[1] These include lithiation of the pyrazole ring followed by quenching with a formylating agent like DMF, or the Duff reaction for certain activated aromatic rings.[1] However, for many pyrazole substrates, the Vilsmeier-Haack approach is generally more efficient and higher yielding.[4]
Q3: Can this procedure be used for other substituted pyrazoles?
A3: Yes, the Vilsmeier-Haack formylation is a versatile and widely documented method for a broad range of substituted pyrazoles.[4][6][18][19] The reactivity of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can decrease reactivity and may require harsher conditions.[18]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a generalized procedure. Optimization may be required based on laboratory conditions and reagent batches.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (4 equivalents).
-
Cool the flask to 0 °C using an ice-water bath.
-
With vigorous stirring, add POCl₃ (2.5 equivalents) dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
After the addition is complete, allow the viscous, often yellowish, mixture to stir at 0 °C for an additional 30-60 minutes.[1]
2. Formylation Reaction:
-
Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[9]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).[1]
3. Work-up and Purification:
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[8]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or cold 2M NaOH until the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate or DCM.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[1][3]
Data Presentation
The efficiency of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The table below summarizes reported yields for the synthesis of various pyrazole-4-carbaldehydes, illustrating the expected range of outcomes.
| Starting Material Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Arylhydrazones | POCl₃, DMF | 60 | 3-4 | 72-78 | [7] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | Good | [18] |
| 1-Phenyl-1H-pyrazol-3-ol derivative | POCl₃, DMF | 70 | 12 | 60 | [20] |
| Hydrazones (general) | POCl₃, DMF | 60-65 | 4-6 | Not specified | [5][21] |
| 1-isopropyl-1H-pyrazole | POCl₃, DMF | 60-80 | Varies | Typically Good | [1] |
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- Optimization of Vilsmeier-Haack reaction parameters. Benchchem.
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- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica.
- troubleshooting low conversion r
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl).
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction.
- A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. Benchchem.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
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- 16. youtube.com [youtube.com]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epubl.ktu.edu [epubl.ktu.edu]
- 21. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde by Column Chromatography
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde using column chromatography. It offers a detailed protocol, troubleshooting advice for common issues, and frequently asked questions to ensure a successful purification process.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. This guide is designed to provide both a robust starting protocol and solutions to potential challenges encountered during the purification process.
Core Principles of Purification
The successful separation of this compound from impurities by column chromatography relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the target compound, which is influenced by the pyrazole ring, the carbaldehyde group, and the isopropylphenyl moiety, dictates its interaction with the stationary phase and its mobility in the chosen eluent.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound on a laboratory scale. Optimization may be required based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of ethyl acetate in hexane (e.g., start with 20% ethyl acetate/hexane).
-
Visualize the spots under UV light (254 nm). The desired product should appear as a distinct spot. Note the retention factor (Rf) of the product and any impurities. The ideal Rf for the target compound in the chosen mobile phase for column chromatography is typically between 0.2 and 0.4.
-
-
Column Preparation (Slurry Packing Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume in separate tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Recommended Elution Gradient
| Step | Ethyl Acetate in Hexane (%) | Volume (Column Volumes) | Purpose |
| 1 | 5-10 | 2-3 | Elute non-polar impurities. |
| 2 | 10-25 (Gradual Increase) | 5-10 | Elute the target compound. |
| 3 | 30-50 | 2-3 | Elute more polar impurities (column flushing). |
Visual Guide: Purification Workflow
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of this compound by column chromatography.
Q1: My compound is not moving off the baseline, even with a high percentage of ethyl acetate. What should I do?
A1: This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution 1: Increase Mobile Phase Polarity. While ethyl acetate/hexane is a standard choice, for highly retained compounds, you can try adding a small percentage (0.5-1%) of a more polar solvent like methanol or isopropanol to the ethyl acetate. Caution: Adding too much alcohol can lead to the dissolution of the silica gel.
-
Solution 2: Check for Compound Instability. The aldehyde group can potentially interact strongly with the acidic silica gel. You can try deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (added to the eluent at a concentration of ~0.1-0.5%).[1] However, be aware that basic conditions can promote the Cannizzaro reaction for aldehydes lacking an alpha-hydrogen.[2]
-
Solution 3: Consider an Alternative Stationary Phase. If the compound is strongly adsorbed on silica, consider using a less acidic stationary phase like neutral alumina.[3]
Q2: I am seeing poor separation between my product and an impurity (spots are very close on TLC). How can I improve the resolution?
A2: Poor separation is a common challenge.
-
Solution 1: Optimize the Solvent System. A shallower gradient during elution can improve separation.[3] Spend more time eluting with solvent mixtures where the Rf values of your compound and the impurity are most different.
-
Solution 2: Use a Different Solvent System. Sometimes, changing the solvent system entirely can alter the selectivity. For example, you could try a dichloromethane/methanol system.
-
Solution 3: Increase Column Length. A longer column provides more surface area for interaction, which can enhance separation. However, this will also increase the elution time and solvent consumption.
Q3: My purified product appears to be degrading on the column, leading to low yield. What are the possible causes and solutions?
A3: The aldehyde functional group is susceptible to oxidation and the pyrazole ring can be sensitive to certain conditions.
-
Cause 1: Acidic Silica Gel. The inherent acidity of silica gel can catalyze the degradation of sensitive compounds.
-
Solution: As mentioned in Q1, deactivating the silica gel with a base like triethylamine can mitigate this.[1]
-
-
Cause 2: Oxidation. The aldehyde can be oxidized to the corresponding carboxylic acid, especially if the column is run over a long period.
-
Solution: Use fresh, high-quality solvents. Purging the solvents with an inert gas like nitrogen or argon before use can help to remove dissolved oxygen.[2]
-
-
Cause 3: Photodegradation. Some pyrazole derivatives can be light-sensitive.[4]
-
Solution: Protect the column from direct light by wrapping it in aluminum foil.
-
Q4: I am observing streaking or tailing of my compound's spot on the TLC and during column elution. What is causing this?
A4: Tailing is often a sign of undesirable interactions between the compound and the stationary phase.
-
Cause 1: Overloading the Column. Applying too much sample can lead to band broadening and tailing.
-
Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Cause 2: Strong Compound-Silica Interaction. As discussed, the acidic nature of silica can lead to strong interactions.
-
Solution: Deactivating the silica gel with triethylamine can often resolve this issue.
-
-
Cause 3: Inappropriate Sample Loading Solvent. Dissolving the sample in a solvent that is too polar for the initial mobile phase can cause band distortion.
-
Solution: Use the dry loading method described in the protocol, which is generally superior for preventing such issues.[5]
-
Q5: What are the potential impurities I should be looking out for?
A5: The synthesis of this compound, often via the Vilsmeier-Haack reaction, can lead to specific side products.
-
Di-formylated Products: Under forcing reaction conditions, formylation can occur at other positions on the pyrazole or phenyl ring. These are typically more polar than the desired product.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent.[6]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide - Common Side Reactions and Issues
This section directly addresses specific problems you may encounter during the Vilsmeier-Haack formylation of pyrazole derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Q1: My reaction is not working or the yield is extremely low. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue, often stemming from either the reagents' quality or the substrate's reactivity.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[1] It is prepared in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous DMF and high-purity POCl₃. The reagent should be prepared at low temperatures (0-5 °C) and used promptly.[1]
-
-
Unreactive Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] Strong electron-withdrawing groups (EWGs) on the pyrazole ring, such as nitro or trifluoromethyl groups, can deactivate the ring towards formylation.[2][3]
-
Solution 1: For substrates with potent EWGs, consider increasing the reaction temperature and using a larger excess of the Vilsmeier reagent to drive the reaction forward.[2][3] For instance, successful formylation of some 5-chloropyrazoles required heating at 120 °C with a 2-fold excess of POCl₃ and a 5-fold excess of DMF.[2][3]
-
Solution 2: If feasible, modify the synthetic route to introduce the formyl group before adding strong EWGs.
-
-
Insufficient Reaction Time or Temperature: The optimal reaction conditions are highly substrate-dependent.
-
Product Decomposition: The desired formylated pyrazole might be unstable under the reaction or work-up conditions.
-
Solution: Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize the solution carefully with a mild base like sodium bicarbonate.[1]
-
Q2: I am observing a chlorinated by-product in my reaction mixture. How can this be avoided?
The formation of chlorinated by-products is a known side reaction, particularly when the substrate contains susceptible functional groups or when using harsher conditions.
Potential Causes & Solutions:
-
Chlorination of Functional Groups: Hydroxyl groups, especially on alkyl side chains, can be substituted by chlorine.[2][3] Similarly, methoxy groups can sometimes be converted to chloro groups.[4]
-
Solution 1: Protect the hydroxyl group before the Vilsmeier-Haack reaction using a suitable protecting group that is stable to the reaction conditions.
-
Solution 2: Optimize the reaction conditions by lowering the temperature and reducing the equivalents of POCl₃ to minimize this side reaction.[4]
-
-
Direct Chlorination of the Pyrazole Ring: While less common, direct chlorination of the pyrazole ring can occur, especially at elevated temperatures.
-
Solution: Employ the mildest possible reaction conditions that still afford the desired product. Monitor the reaction carefully and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Q3: My product mixture is complex, with evidence of multiple formyl groups or other unexpected products. What is happening?
The formation of multiple products can arise from various side reactions, including di-formylation, dehydrochlorination-formylation, or even reactions with impurities in the solvent.
Potential Causes & Solutions:
-
Di-formylation: Although formylation at the C4 position is electronically favored for most pyrazoles, a large excess of the Vilsmeier reagent and forcing conditions can sometimes lead to the introduction of a second formyl group at another available position.[1]
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Use a smaller excess (e.g., 1.5-3 equivalents) to improve selectivity.[1]
-
-
Dehydrochlorination-Formylation: If your substrate has a chloroalkyl group, such as a 1-chloroethyl substituent, it can undergo elimination to form a vinyl group under the reaction conditions. This vinyl group can then be formylated, leading to a complex mixture of products.[2][3]
-
Solution: This is a challenging side reaction to control. If possible, modify the substrate to avoid the presence of such leaving groups. Alternatively, carefully control the reaction temperature and time to favor the desired formylation before elimination occurs.
-
-
Hydroxymethylation: At elevated temperatures, DMF can decompose slightly to generate formaldehyde in situ. This can lead to the formation of a minor hydroxymethylated by-product.[2][3]
-
Solution: While this is typically a minor side product, it can be minimized by running the reaction at the lowest effective temperature and for the shortest possible time.
-
-
Formation of Fused Ring Systems: For certain substrates, such as 5-aminopyrazoles, the Vilsmeier reagent can react with the amino group and the adjacent C4 position, leading to the formation of fused pyrazolo[3,4-d]pyrimidines instead of the expected 4-formyl-5-aminopyrazole.[5][6][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution.[1] First, the Vilsmeier reagent, a chloroiminium salt, is formed from DMF and POCl₃. The electron-rich C4 position of the pyrazole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton re-aromatizes the ring, and hydrolysis of the resulting iminium salt intermediate during aqueous work-up furnishes the final pyrazole-4-carbaldehyde.[1][8]
Q2: What are the key safety precautions for this reaction?
The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice water is highly exothermic and must be performed slowly and with caution.[1]
Q3: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] To do this, carefully take a small aliquot from the reaction mixture and quench it (e.g., with a saturated sodium bicarbonate solution). Extract the quenched sample with an organic solvent (like ethyl acetate or dichloromethane) and spot it on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.[1]
Q4: I am having difficulty isolating my product after work-up. Any suggestions?
-
Product is water-soluble: If your formylated pyrazole has some water solubility, it can be challenging to extract.
-
Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase. This will "salt out" your product, driving it into the organic layer. Perform multiple extractions with a suitable organic solvent.[1]
-
-
Emulsion formation: Emulsions can form during the extraction process, making phase separation difficult.
-
Solution: Adding a small amount of brine can help break the emulsion. Alternatively, you can filter the mixture through a pad of Celite®.[1]
-
Section 3: Protocols and Data
General Experimental Protocol for Vilsmeier-Haack Formylation of a Pyrazole
This is a general guideline and requires optimization for specific substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0-5.0 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5-2.0 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature or heat to the optimized temperature (e.g., 60-120 °C) for the required time (typically 2-12 hours). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization and Extraction: Neutralize the aqueous solution to pH 7-8 by the slow addition of a base (e.g., saturated NaHCO₃ solution, Na₂CO₃, or aqueous NaOH). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Table 1: Optimization of Reaction Conditions for 5-Chloro-1-methyl-3-propyl-1H-pyrazole
| Entry | DMF (equiv.) | POCl₃ (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | 2 | 70 | 2 | 0 |
| 2 | 2 | 2 | 120 | 2 | 32 |
| 3 | 5 | 2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al. Arkivoc 2019, v, 1-14.[2][3][9] This table illustrates that for some less reactive substrates, higher temperatures and an excess of DMF are necessary to achieve a reasonable yield.[2][3][9]
Section 4: Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
General Mechanism of Vilsmeier-Haack Formylation of Pyrazole
Caption: Simplified mechanism for the formylation of a pyrazole at the C4 position.
References
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]
-
Popov, A. V. et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, v, 1-14. Available at: [Link]
-
Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ResearchGate. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
-
STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society Perkin Transactions 1. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. Available at: [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis and Study the Biological Activity of Some New Pyrazole Compounds Containing 1,3,4-Oxadiazole Unite Through Vilsmeier–Haack Reaction. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Temperature for 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical role of temperature in the Vilsmeier-Haack formylation of the pyrazole core.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and why is temperature a critical parameter?
A1: The most prevalent and efficient method for this synthesis is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto the electron-rich C4 position of the pyrazole ring.[3] Temperature is a critical parameter because it directly influences the reaction kinetics, the stability of the Vilsmeier reagent, and the potential for side-product formation.[4] Suboptimal temperatures can lead to incomplete reactions or decomposition of the starting material and product.[4]
Q2: How is the Vilsmeier reagent prepared, and how does temperature affect its formation and stability?
A2: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[3] This is a highly exothermic reaction that must be performed under strict temperature control (typically 0-10°C) and anhydrous conditions.[4] If the temperature is too high during preparation, the reagent can decompose, reducing its efficacy. The reagent is also sensitive to moisture.[4]
Q3: What are the primary safety concerns related to temperature control in this synthesis?
A3: The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[3] The formation of the Vilsmeier reagent is exothermic, and poor temperature control can lead to a runaway reaction.[3] The work-up, which often involves quenching the reaction with ice, must be done carefully to manage the exothermic release of heat and potential HCl gas evolution.[4][5] All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
Troubleshooting Guide: Temperature-Related Issues
Problem 1: Low or No Product Yield
-
Symptom: After the reaction and work-up, you isolate very little or none of the desired this compound.
-
Potential Cause & Scientific Explanation:
-
Insufficient Reaction Temperature: The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires a certain activation energy. If the reaction temperature is too low, the reaction may be too sluggish to proceed to completion within a reasonable timeframe.[4] For some pyrazole systems, reactions at 70°C have shown no product formation at all.[6]
-
Decomposition of Vilsmeier Reagent: If the reagent was prepared at too high a temperature or if moisture was present, it may have decomposed before or during the reaction.[3][4]
-
-
Troubleshooting Steps:
-
Verify Reagent Preparation: Ensure the Vilsmeier reagent was prepared by adding POCl₃ to DMF at 0-10°C.[4] Use fresh, anhydrous solvents and reagents.
-
Gradually Increase Reaction Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion of the starting material is observed, gradually increase the reaction temperature. A common range for this formylation is 60-120°C.[4][7]
-
Optimize Reaction Time: At a given temperature, the reaction may simply need more time to reach completion. Continue to monitor by TLC until the starting material is consumed.
-
Problem 2: Significant Side Product Formation
-
Symptom: TLC and/or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired product.
-
Potential Cause & Scientific Explanation:
-
Excessively High Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for undesired side reactions, such as di-formylation or formylation at other positions on the pyrazole or the isopropylphenyl ring. It can also lead to decomposition and the formation of tarry residues.[3]
-
Prolonged Reaction Time at High Temperature: Even at a moderately elevated temperature, extended reaction times can lead to the accumulation of side products.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing significant impurities, try running the reaction at a lower temperature. For example, if you are running the reaction at 100°C, try decreasing it to 80°C and monitor the progress.
-
Optimize Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to side products.[3] Consider reducing the equivalents of the Vilsmeier reagent used.
-
Careful Work-up: Ensure the quenching and neutralization steps are performed at low temperatures to prevent degradation of the product.[3]
-
Data Presentation: Effect of Temperature on Yield
The following table summarizes the typical relationship between reaction temperature and the yield of pyrazole-4-carbaldehydes, based on literature examples.
| Temperature (°C) | Typical Outcome | Observations |
| < 60 | Low to No Yield | Reaction is often too slow for practical synthesis.[7] |
| 60 - 80 | Moderate to Good Yield | A good starting range for optimization.[4][7] |
| 80 - 120 | Good to Excellent Yield | Often the optimal range, but the risk of side products increases.[4][6] |
| > 120 | Decreased Yield | Increased potential for decomposition and side product formation. |
Experimental Protocol: Optimized Synthesis
This protocol provides a starting point for the synthesis of this compound with careful temperature control.
1. Vilsmeier Reagent Preparation:
- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 equivalents) to 0°C in an ice bath.
- Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10°C.[4]
- Stir the mixture at 0°C for 30-60 minutes. The formation of a viscous, white to pale-yellow salt indicates the formation of the Vilsmeier reagent.[8]
2. Formylation Reaction:
- Dissolve 1-(4-Isopropylphenyl)-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
- Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[4]
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Heat the reaction mixture to a temperature between 70-90°C.
- Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
3. Quenching and Work-up:
- Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water.[4][5]
- Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[5]
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Optimization Workflow
The following diagram illustrates the decision-making process for optimizing the temperature in the synthesis.
Caption: A workflow diagram for optimizing reaction temperature.
References
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-21. [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
SAGE Publications Inc. (2025). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). [Link]
-
Organic Syntheses Procedure. (n.d.). [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Pyrazole-4-carbaldehyde Synthesis
Welcome to the technical support center for pyrazole-4-carbaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. The following information is structured to provide direct, actionable solutions to specific experimental issues, ensuring you can optimize your reaction yields and obtain high-purity material.
Troubleshooting Guide: Addressing Specific Synthesis Issues
This section tackles the most frequent problems that can lead to diminished yields of pyrazole-4-carbaldehyde, primarily focusing on the widely used Vilsmeier-Haack formylation reaction.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Vilsmeier-Haack formylation of pyrazoles can be attributed to several critical factors. A systematic evaluation of your experimental setup and conditions is the most effective approach to identify and resolve the underlying issue.
Potential Causes & Solutions:
-
Incomplete Vilsmeier Reagent Formation: The electrophilic chloroiminium salt, known as the Vilsmeier reagent, is the cornerstone of this reaction. Its incomplete or improper formation will directly impact your yield.
-
Causality: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic and moisture-sensitive.[1] If the temperature is not controlled or if moisture is present, the reagent can decompose.
-
Solution: Ensure that POCl₃ is added dropwise to anhydrous DMF at a low temperature, typically between 0-10°C, under an inert atmosphere (e.g., nitrogen or argon).[2] Allow the mixture to stir at this temperature for at least 30-60 minutes to ensure complete formation of the reagent before adding your pyrazole substrate.[2][3]
-
-
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly dependent on temperature.
-
Causality: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and product decomposition.[2]
-
Solution: The optimal temperature can vary depending on the specific pyrazole substrate but generally falls within the range of 60-120°C.[2] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature for your system.[1]
-
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.
-
Causality: Water will rapidly hydrolyze the Vilsmeier reagent and POCl₃, rendering them inactive for the formylation reaction.
-
Solution: All glassware must be thoroughly oven-dried before use. The reaction should be conducted under a strictly inert atmosphere. Use anhydrous solvents to minimize the risk of hydrolysis.[2]
-
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter.
-
Causality: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Solution: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.[2] Experiment with varying the molar equivalents of POCl₃ and DMF, starting with a 1.5 to 2.5-fold excess relative to the pyrazole substrate, to find the optimal ratio.[2]
-
-
Inefficient Quenching and Work-up: Significant product loss can occur during the work-up phase.
-
Causality: The reaction is quenched by pouring the mixture onto ice water, followed by neutralization.[2] Incomplete neutralization or the formation of emulsions during extraction can lead to a lower isolated yield.
-
Solution: Perform the quenching step slowly and with vigorous stirring. Carefully neutralize the acidic solution with a mild base, such as a saturated sodium bicarbonate solution, until the pH is between 7 and 8.[3] If emulsions form during extraction, adding brine can help to break them.
-
Question: I am observing significant side product formation. What are these impurities and how can I minimize them?
The formation of byproducts is a common challenge in Vilsmeier-Haack reactions. Understanding the potential side reactions is key to mitigating their formation.
Common Impurities & Mitigation Strategies:
| Impurity | Causality | Mitigation Strategy |
| Di-formylated Products | Under harsh reaction conditions (high temperatures, prolonged reaction times), formylation can occur at multiple positions on the pyrazole ring.[2] | Use milder reaction conditions, including lower temperatures and shorter reaction times. Monitor the reaction closely by TLC to stop it once the starting material is consumed.[1] |
| Chlorinated Byproducts | At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated pyrazole derivatives.[2] | Maintain a controlled reaction temperature and avoid excessive heating. |
| Unreacted Starting Material | Incomplete reaction due to any of the factors mentioned in the low yield section. | Refer to the troubleshooting points for low yield to ensure complete conversion of the starting material.[2] |
| Tar Formation | Impurities in the starting materials or solvents can catalyze polymerization and degradation, leading to the formation of insoluble tars. | Ensure the purity of your starting pyrazole and use high-purity, anhydrous solvents.[1] |
Question: How can I effectively purify the final product?
Proper purification is crucial for obtaining pyrazole-4-carbaldehyde of high purity.
-
Column Chromatography: This is the most common and effective method for purifying pyrazole-4-carbaldehyde.[2]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of ethyl acetate and hexane is commonly employed. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar impurities and more polar byproducts.[2]
-
-
Recrystallization: This can be an effective final purification step to obtain highly crystalline material. The choice of solvent will depend on the specific pyrazole-4-carbaldehyde derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution. The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[4] Subsequent hydrolysis of the intermediate during work-up yields the desired aldehyde.[5]
Q2: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching procedure should be performed slowly and carefully to control the exothermic reaction.[1]
Q3: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?
While the Vilsmeier-Haack reaction is the most common method for the formylation of pyrazoles, other approaches exist.[2] These include lithiation of the pyrazole ring followed by quenching with a formylating agent like DMF, or the Duff reaction for activated aromatic rings. However, the Vilsmeier-Haack reaction is generally considered more efficient for pyrazoles.[2]
Q4: How stable is pyrazole-4-carbaldehyde and what are the recommended storage conditions?
The aldehyde functional group is susceptible to oxidation, especially when exposed to air.[6] It is recommended to store pyrazole-4-carbaldehyde under an inert atmosphere at 2-8°C.[3] Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light.[6]
Experimental Protocol: Vilsmeier-Haack Formylation of a Generic Pyrazole
This is a generalized procedure and may require optimization for specific substrates and scales.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise while maintaining the temperature below 5°C.[3]
-
Stir the resulting mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.[2]
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.[3]
-
Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
References
- Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Optimizing Synthesis: Factors to Consider When Buying 1H-Pyrazole-4-carbaldehyde.
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH.
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate.
- Full article: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Sources
Technical Support Center: Purification of Crude 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via the Vilsmeier-Haack reaction.[1][2]
Question 1: My crude product is a dark, oily, or tarry residue after the aqueous work-up. What went wrong and how can I purify it?
Answer:
The formation of a dark, intractable residue is a common issue in Vilsmeier-Haack reactions and typically points to several potential causes:
-
Reaction Overheating: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is highly exothermic.[1] Uncontrolled temperature can lead to polymerization and decomposition of the starting material or product.
-
Improper Quenching: The work-up, which involves quenching the reaction mixture with ice water, must be done carefully.[1][3] Adding the reaction mixture too quickly to a small amount of ice can cause a rapid temperature increase, leading to degradation.
-
Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to more side products and a more challenging purification.[1]
Corrective Actions:
-
Initial Cleanup: Before attempting sophisticated purification, try to triturate the crude residue with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. This can help to precipitate the desired product while dissolving non-polar, oily impurities.
-
Column Chromatography is Key: For such complex crude mixtures, column chromatography is the most effective purification method.[1][3] It is crucial to select the right conditions.
-
Pre-adsorption Technique: Given the potentially poor solubility of the tarry residue in the eluent, a dry loading technique is recommended. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.
-
Solvent System: Start with a low polarity eluent, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. The target compound is moderately polar; this gradient will help separate it from both non-polar impurities (eluting first) and highly polar, tarry materials that may remain on the column.
-
Question 2: I'm performing column chromatography, but I'm getting poor separation between my product and an impurity. How can I optimize the separation?
Answer:
Achieving baseline separation is critical for obtaining high-purity material. If you are experiencing co-elution, consider the following optimizations:
-
Fine-tune the Eluent System: The choice of solvent is crucial for successful separation.[4]
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of ~0.25-0.35 for your target compound, with clear separation from all impurities. Test different ratios of hexane/ethyl acetate, and consider adding a third solvent, such as dichloromethane, to modulate the selectivity.
-
Solvent Polarity: The table below provides a reference for common solvents used in chromatography, ordered by polarity.
-
| Solvent | Polarity Index | Notes |
| Hexane | 0.1 | Good for non-polar compounds. |
| Toluene | 2.4 | Can offer different selectivity for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | A good intermediate polarity solvent. |
| Diethyl Ether | 2.8 | Use with caution due to high volatility. |
| Ethyl Acetate (EtOAc) | 4.4 | A common polar solvent for this type of compound. |
| Acetone | 5.1 | Can be a stronger eluent if needed. |
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Silica Gel: Ensure you are using silica gel of the appropriate mesh size (typically 70-230 mesh for flash chromatography).[5]
-
Packing Quality: A well-packed, homogenous column is essential to prevent band broadening and tailing.
-
Question 3: After column chromatography, my product is still not pure enough. I want to recrystallize it, but it either oils out or doesn't crystallize at all. What should I do?
Answer:
Recrystallization is an excellent final purification step, but finding the right conditions can be a matter of trial and error.
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Single Solvent Systems: For pyrazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[6][7]
-
Mixed Solvent Systems: This technique is often more successful. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone). Then, add a "poor" or "anti-solvent" (e.g., water, hexane, diethyl ether) dropwise to the hot solution until it just becomes cloudy.[8] Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
| "Good" Solvents (Higher Polarity) | "Poor" Solvents (Lower Polarity) |
| Ethanol | Water |
| Isopropanol | Hexane |
| Acetone | Diethyl Ether |
| Ethyl Acetate |
-
Inducing Crystallization: If your compound remains in a supersaturated solution or as an oil:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: The common impurities can be categorized as follows:
-
Starting Material: Unreacted 1-(4-Isopropylphenyl)-1H-pyrazole.
-
Reagent-Derived Impurities: Residual DMF and phosphorus-containing byproducts (e.g., phosphoric acid) from the hydrolysis of POCl₃.[9] These are typically removed during the aqueous work-up.
-
Side-Products: Although formylation of N-substituted pyrazoles is highly regioselective for the 4-position, trace amounts of other isomers could be present.[10] Additionally, if the reaction conditions are too harsh, decomposition products may form.
Q2: How can I monitor the progress of my column chromatography effectively?
A2: Thin-Layer Chromatography (TLC) is your primary tool.[4][11]
-
Co-spotting: On your TLC plate, spot your crude mixture, the fractions you collect, and a co-spot (crude mixture and the fraction in the same lane). This helps to definitively identify the product spot in your fractions.
-
Visualization: this compound is an aromatic, conjugated system and should be visible under a UV lamp (254 nm).[4][5] You can also use chemical stains for visualization:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain that reacts with the aldehyde group (which gets oxidized) and other oxidizable functional groups.
-
p-Anisaldehyde stain: This stain is often used for visualizing aldehydes and ketones, typically forming colored spots upon heating.[4][12]
-
Q3: Can the aldehyde group decompose on the silica gel column?
A3: Yes, this is a possibility. Silica gel is slightly acidic and can sometimes catalyze side reactions for sensitive aldehydes. If you suspect decomposition (e.g., streaking on TLC, low recovery from the column), you can neutralize the silica gel. This is done by adding ~1% triethylamine to the eluent, which deactivates the acidic sites on the silica. However, use this technique judiciously, as the basic conditions can sometimes cause other issues.
Q4: My final product has a slight yellow tint. Is this normal?
A4: Many aromatic aldehydes have a pale yellow color. However, a significant yellow or brownish color could indicate the presence of impurities. If the product is crystalline and has a sharp melting point, and NMR/other analytical data are clean, the color is likely inherent to the compound. If the product is an oil or the analytical data shows impurities, further purification (e.g., another column or recrystallization) is recommended.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a standard procedure for purifying the crude product.
Caption: Workflow for Flash Column Chromatography.
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol describes a common method for obtaining high-purity crystalline material.
Caption: Workflow for Mixed-Solvent Recrystallization.
References
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? [Online Forum]. Available at: [Link]
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
- BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. BenchChem Technical Support.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Data Table]. Available at: [Link]
- BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Online Forum]. Available at: [Link]
- S. D. Patil College of Pharmacy. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
- Chemistry LibreTexts. (2022). 2.
- The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- ResearchGate. (n.d.). (PDF)
- ARKAT USA, Inc. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- University of Colorado Boulder. (n.d.).
- ACS Publications. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
- PubMed. (1972).
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? [Online Forum]. Available at: [Link]
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction)
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
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- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 12. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: Alternative Reagents for the Formylation of N-Substituted Pyrazoles
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Vilsmeier-Haack reaction is a cornerstone for pyrazole formylation, its limitations necessitate a broader toolkit.[1] This guide provides in-depth troubleshooting advice and protocols for alternative formylation strategies, empowering researchers to overcome common synthetic challenges and successfully functionalize their N-substituted pyrazoles.
Navigating Formylation Challenges: An Overview of Alternatives
The formyl group at the C4-position of a pyrazole is a critical synthetic handle, serving as a gateway to a diverse array of more complex molecules.[2] However, the classic Vilsmeier-Haack (POCl₃/DMF) protocol, despite its utility, can fail for substrates sensitive to its acidic and high-temperature conditions, or for those bearing certain electronic properties.[3][4] When faced with low yields, substrate decomposition, or intractable side-products, alternative methods are not just an option, but a necessity.
This guide focuses on two robust alternatives: the Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium, and the Rieche formylation , which utilizes dichloromethyl methyl ether (DCME) with a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[5][6] We will explore the nuances of each method, providing the causal logic behind experimental choices to ensure your success.
Choosing Your Formylation Strategy
Selecting the appropriate formylation reagent is paramount and depends heavily on the electronic and steric nature of your N-substituted pyrazole. The following decision tree provides a high-level guide for navigating this choice.
Caption: A decision tree for selecting a pyrazole formylation method.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low to No Yield of the Desired 4-Formylpyrazole
Question: My reaction has stalled or resulted in a very low yield of the formylated product. What are the likely causes and how can I fix it?
Answer: Low conversion is a common hurdle. The cause is typically tied to substrate reactivity, reaction conditions, or reagent integrity.
-
Potential Cause A: Insufficient Ring Activation. The Duff and Rieche reactions are electrophilic aromatic substitutions and perform best on electron-rich pyrazoles.[5][6] If your pyrazole ring is substituted with electron-withdrawing groups (EWGs) at the N1-phenyl ring or C3/C5 positions, the nucleophilicity of the C4 position is significantly reduced, hindering the reaction.
-
Solution: For pyrazoles with potent EWGs, the Vilsmeier-Haack reaction, which uses a more powerful electrophile, is often more successful, though it may require higher temperatures (e.g., 120°C) and longer reaction times.[4] If you must use an alternative, the Rieche formylation with a strong Lewis acid like TiCl₄ may overcome moderate deactivation.[7]
-
-
Potential Cause B: Suboptimal Reaction Conditions. The Duff reaction, in particular, is known for being less efficient than the Vilsmeier-Haack, often demanding harsh conditions to proceed.[8]
-
Solution: For the Duff reaction, ensure you are reaching sufficiently high temperatures (reflux in trifluoroacetic acid, or 100-160 °C in a glycerol/boric acid mixture) and allow for extended reaction times (12 hours or more is common).[8] Monitor progress by TLC. If the reaction stalls, a modest increase in temperature may be beneficial, but be wary of potential substrate decomposition.
-
-
Potential Cause C: Reagent Decomposition. The reagents for the Rieche formylation, specifically dichloromethyl methyl ether and TiCl₄, are highly sensitive to moisture.[9] Contamination with water will rapidly quench the active electrophile, halting the reaction.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents (e.g., dry DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[7] Add the TiCl₄ dropwise at 0°C to control the initial exotherm.
-
Caption: A workflow for troubleshooting low reaction yield.
Issue 2: Formation of Side Products
Question: My reaction is messy, and I'm isolating significant side products along with, or instead of, my desired aldehyde. How can I improve selectivity?
Answer: Side product formation often points to issues with over-reaction, incorrect regioselectivity, or substrate instability.
-
Potential Cause A: Diformylation. The Duff reaction can attach multiple aldehyde groups if more than one ortho position to a strong activating group is available.[5] While less common on a pyrazole C4-position, if other positions on the N-aryl substituent are highly activated, this can be a competing pathway.
-
Solution: Adjust the stoichiometry. Reducing the amount of hexamethylenetetramine (HMTA) relative to the pyrazole substrate can increase the selectivity for the mono-formylated product.[9]
-
-
Potential Cause B: Polymerization/Decomposition. Phenolic substrates, in particular, are prone to polymerization under harsh acidic conditions and high temperatures, which are characteristic of the Duff reaction.[9]
-
Solution: Minimize this by carefully controlling the temperature and keeping the reaction time to the minimum required for conversion of the starting material. Using more dilute reaction conditions can also disfavor intermolecular polymerization pathways.
-
-
Potential Cause C: Chlorination instead of Formylation. When using the Vilsmeier-Haack reagent (POCl₃/DMF), certain functional groups on the N-substituent can undergo side reactions. For example, a hydroxyl group can be converted to a chloride.[4][10]
-
Solution: If your N-substituent contains a reactive group like an alcohol, protect it before attempting formylation. Alternatively, switch to a non-chlorinating formylation method like the Duff reaction, which does not use a chlorine-based reagent.[8]
-
Frequently Asked Questions (FAQs)
Q1: When is the Duff reaction a better choice than the Vilsmeier-Haack reaction? A: The Duff reaction is advantageous for substrates that are sensitive to the highly acidic and dehydrating conditions of the Vilsmeier-Haack protocol.[8][11] While it generally results in lower yields and requires more forcing conditions (higher temperatures, longer times), it provides a valuable alternative when the Vilsmeier-Haack reaction leads to decomposition or unwanted side reactions, such as the chlorination of sensitive functional groups.[4][8]
Q2: What are the main advantages of the Rieche formylation using DCME and TiCl₄? A: The Rieche formylation is an excellent method for electron-rich aromatic and heteroaromatic systems.[6][7] Its primary advantage is providing a powerful formylating system that operates under conditions distinct from the Vilsmeier-Haack or Duff reactions, potentially offering different functional group tolerance. It can be particularly effective for phenols and their ethers, often providing good yields and high regioselectivity.[7][12]
Q3: Is it possible to formylate a pyrazole that is not N-substituted? A: Formylating an N-H pyrazole at the C4 position is exceptionally difficult under standard electrophilic conditions. The N-substituent is crucial for locking the tautomeric form and activating the ring towards electrophilic attack. Unsubstituted 1H-pyrazoles often fail to undergo formylation under analogous Vilsmeier-Haack conditions where their N-alkyl counterparts react smoothly.[13][14] Therefore, N-substitution is generally a prerequisite for successful C4-formylation.
Comparative Overview of Formylation Reagents
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Rieche Formylation |
| Reagents | POCl₃ (or other halide), DMF | Hexamethylenetetramine (HMTA), Acid (TFA or glycerol/boric acid) | Dichloromethyl methyl ether (DCME), Lewis Acid (e.g., TiCl₄) |
| Typical Substrates | Electron-rich to moderately electron-deficient heterocycles.[1][4] | Electron-rich aromatics, especially phenols.[5][8] | Electron-rich aromatics, phenols, and methoxybenzenes.[7][15] |
| Typical Conditions | 0°C to 120°C, 1-8 hours.[1] | High temperature (100-160°C), long reaction times (12+ hours).[8] | 0°C to room temperature, anhydrous conditions, 1-3 hours.[7][12] |
| Advantages | Widely applicable, high yields, well-established.[11] | Useful for substrates sensitive to Vilsmeier conditions, avoids chlorinating reagents.[8] | Good for electron-rich systems, alternative to Vilsmeier, high regioselectivity.[7] |
| Limitations | Harsh/acidic conditions, can cause side reactions (e.g., chlorination).[4][10] | Generally lower yields, harsh conditions, long reaction times.[8] | Reagents are highly moisture-sensitive, requires strict anhydrous technique.[9] |
Key Experimental Protocols
CAUTION: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Formylation of an N-Phenylpyrazole via the Duff Reaction[8][16]
This protocol is adapted for the formylation of an electron-rich N-aryl pyrazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-substituted pyrazole (1.0 equiv.), hexamethylenetetramine (HMTA, 2.0-3.0 equiv.), and trifluoroacetic acid (TFA) to act as both the solvent and acid catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (typically ~72°C for TFA) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (this may take several hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.
-
Hydrolysis: Heat the aqueous mixture to boiling for 15-30 minutes to hydrolyze the intermediate imine.
-
Extraction: Cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Formylation of an N-Phenylpyrazole via the Rieche Formylation[7][12]
This protocol is adapted for the formylation of an electron-rich N-aryl pyrazole using TiCl₄.
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-substituted pyrazole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the flask in an ice bath to 0°C. Add titanium tetrachloride (TiCl₄, 2.2 equiv.) dropwise via syringe. A color change is often observed. Stir the mixture at 0°C for 30-60 minutes.
-
Formylating Agent Addition: Still at 0°C, add dichloromethyl methyl ether (DCME, 1.1 equiv.) dropwise.
-
Reaction Execution: Allow the mixture to stir at 0°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the biphasic mixture to stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with 0.1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. (n.d.). BenchChem.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (2025).
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Duff reaction. (n.d.). Wikipedia.
- Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. (n.d.).
- Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formyl
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2025).
- Rieche formyl
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Troubleshooting guide for the formylation of arom
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limit
- Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (1998).
- Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limit
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.). ScienceDirect.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Duff reaction - Wikipedia [en.wikipedia.org]
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- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde by Thin-Layer Chromatography (TLC)
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the synthesis of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. This valuable intermediate is often synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Accurate reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with high purity.
The Synthetic Pathway: An Overview of the Vilsmeier-Haack Reaction
The synthesis of this compound typically involves the formylation of 1-(4-isopropylphenyl)-1H-pyrazole.[3] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[2][4] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrazole ring to introduce a formyl group (-CHO).[1][4]
Mechanism Snapshot:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt (the Vilsmeier reagent).[4]
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[4]
-
Hydrolysis: Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound.[1]
Given the multiple steps and potential for side reactions, real-time monitoring is essential, and TLC is an ideal technique for this purpose due to its speed, simplicity, and efficiency.[5]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of the synthesis.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Capillary tubes for spotting
-
Developing chamber
-
Eluent (mobile phase) - typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde) for visualization if compounds are not UV-active
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.[6] Be careful not to scratch the silica surface. Mark positions for spotting the starting material, co-spot, and reaction mixture.
-
Sample Preparation: Dissolve a small amount of the starting material (1-(4-isopropylphenyl)-1H-pyrazole) in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.[7]
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution onto its marked position on the origin.
-
Carefully withdraw a small aliquot of the reaction mixture and spot it onto its designated position.
-
For the co-spot lane, apply a spot of the starting material, and directly on top of it, apply a spot of the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture.[8]
-
-
Development:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin on the TLC plate.[9]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which leads to better separation.
-
Carefully place the TLC plate into the chamber and close the lid.
-
Allow the solvent to ascend the plate.[8]
-
-
Visualization and Analysis:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[10]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.[6] Circle the visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution and gently heating it.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11]
-
Interpreting the TLC Results
The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.
-
Starting Material: The spot corresponding to the starting material (1-(4-isopropylphenyl)-1H-pyrazole) will diminish in intensity as the reaction proceeds.
-
Product: A new spot, corresponding to the more polar product (this compound), will appear and increase in intensity. Due to the addition of the polar aldehyde group, the product will have a lower Rf value than the starting material.[12]
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[6]
Visualizing the Workflow:
Caption: Workflow for monitoring the synthesis via TLC.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC monitoring of this synthesis in a question-and-answer format.
Question 1: My spots are streaking instead of forming tight circles. What's causing this and how can I fix it?
Answer: Streaking on a TLC plate can be due to several factors:
-
Overloading the sample: Applying too much sample to the origin can lead to a long streak rather than a distinct spot.[7][13] Solution: Dilute your sample and re-spot a smaller amount.[7]
-
Highly polar compounds: Some compounds, particularly those with acidic or basic functional groups, can interact strongly with the silica gel, causing streaking.[7][14] Solution: Add a small amount of a modifier to your eluent. For example, a few drops of acetic acid can help with acidic compounds, while a few drops of triethylamine can help with basic compounds.
-
Inappropriate solvent system: If the solvent is too polar, it may not effectively resolve the components, leading to streaking.[13] Solution: Try a less polar solvent system.
Question 2: My starting material and product spots are too close together (similar Rf values). How can I improve the separation?
Answer: Poor separation between spots with similar polarities is a common challenge.
-
Change the solvent system: The key is to experiment with different eluent compositions.[15] Try varying the ratio of your hexane/ethyl acetate mixture. A lower proportion of the more polar solvent (ethyl acetate) will generally lead to lower Rf values and potentially better separation. You can also try a different solvent system altogether, for instance, dichloromethane/methanol.
-
Use a longer TLC plate: A longer plate provides a greater distance for the solvent to travel, which can improve the resolution between spots.
-
Consider 2D TLC: For complex mixtures or to confirm if a single spot is a mixture of compounds, you can run a 2D TLC.[15] After running the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a different solvent system.[15]
Question 3: I don't see any spots on my TLC plate after development. What could be the problem?
Answer: The absence of spots can be due to a few reasons:
-
Sample concentration is too low: The amount of compound spotted may be below the detection limit of your visualization method.[13] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[13]
-
The compound is not UV-active: If you are only using a UV lamp for visualization, your compounds may not be chromophoric enough to be seen. Solution: Use a chemical stain, such as potassium permanganate or p-anisaldehyde, which reacts with a broader range of organic compounds to produce colored spots.[9]
-
Solvent level too high: If the initial solvent level in the developing chamber is above the origin line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[9][13] Solution: Always ensure the solvent level is below the origin.
Question 4: I see several unexpected spots in my reaction mixture lane. What do these represent?
Answer: Unexpected spots can indicate a few things:
-
Side products: The reaction may be producing byproducts. This is valuable information for optimizing your reaction conditions (e.g., temperature, reaction time).
-
Decomposition: Your starting material or product might be unstable on the silica gel plate.[15] Solution: You can test for stability by running a 2D TLC of a pure sample. If the compound is unstable, you will see spots that are not on the diagonal.[15]
-
Contamination: Accidental contamination of the TLC plate or your sample can lead to extra spots.[13] Ensure clean handling of all materials.
Question 5: The reaction is being run in a high-boiling solvent like DMF. How does this affect my TLC?
Answer: High-boiling solvents like DMF can cause significant streaking because they do not evaporate easily from the TLC plate.[15]
-
Solution: After spotting your reaction mixture, place the TLC plate under a high vacuum for a few minutes before developing it.[15] This will help to remove the residual high-boiling solvent.
Quantitative Data Summary
While exact Rf values are highly dependent on specific experimental conditions (e.g., TLC plate manufacturer, ambient temperature, chamber saturation), the following table provides a general guide for the expected relative polarities and approximate Rf values in a common solvent system.[12][16]
| Compound | Structure | Expected Polarity | Approximate Rf (3:1 Hexane:Ethyl Acetate) |
| 1-(4-Isopropylphenyl)-1H-pyrazole | Less Polar | ~0.6 - 0.7 | |
| This compound | More Polar | ~0.3 - 0.4 |
Note: These values are illustrative. It is crucial to run a reference standard of the starting material on every TLC plate for accurate comparison.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2025-06-03). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
BiteSize Bio. (2016-07-26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. [Link]
-
National Institutes of Health. (2023-09-05). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Chemistry LibreTexts. (2022-08-23). Thin Layer Chromatography. [Link]
-
IJRAR. Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
PubMed Central. (2023-10-18). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. [Link]
-
IJCPS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
Chemistry LibreTexts. (2020-04-17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2025-08-06). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Chemistry Stack Exchange. (2014-12-12). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. [Link]
Sources
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Preventing decomposition during the synthesis of pyrazole-4-carbaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these valuable heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues, prevent product decomposition, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of decomposition during the synthesis of pyrazole-4-carbaldehydes?
A1: The primary culprits for decomposition are oxidation, hydrolysis, and photodegradation. The aldehyde group is particularly susceptible to oxidation, which can form the corresponding carboxylic acid.[1] Hydrolysis can occur under extreme pH conditions, potentially leading to ring-opening.[1] Additionally, the pyrazole ring can be sensitive to photodegradation upon exposure to UV or visible light.[1]
Q2: My reaction yield is consistently low. What are the likely reasons?
A2: Low yields in pyrazole-4-carbaldehyde synthesis, particularly via the Vilsmeier-Haack reaction, can often be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Use of anhydrous solvents is critical.[2][3]
-
Suboptimal Reaction Temperature: The formylation reaction is temperature-dependent. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to side product formation and decomposition.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[2][3]
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter. An excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion.[2]
Q3: I'm observing significant side product formation. What are these impurities and how can I minimize them?
A3: Side products in the Vilsmeier-Haack formylation of pyrazoles can include di-formylated products or formylation at positions other than the desired C4, although C4 is generally preferred for most pyrazoles.[4] To minimize these, consider the following:
-
Optimize Reagent Stoichiometry: A large excess of the Vilsmeier reagent can sometimes lead to the formation of side products.[4]
-
Control Reaction Temperature: As mentioned, high temperatures can promote the formation of undesired byproducts.[2]
-
Purification of Starting Materials: Ensure your precursor pyrazole is pure, as impurities can lead to unexpected side reactions.[3]
Troubleshooting Guide: Preventing Decomposition Pathways
This section provides a more detailed breakdown of common issues, their root causes related to decomposition, and preventative measures you can take during your synthesis.
| Observed Problem | Potential Decomposition Pathway | Preventative Measures & Troubleshooting |
| Appearance of a new, more polar spot on TLC that stains with a pH indicator. | Oxidation: The aldehyde is likely being oxidized to the corresponding carboxylic acid.[1] | Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.[1] Degas Solvents: For particularly sensitive substrates, consider degassing your solvents prior to use. Quench Carefully: During the work-up, minimize the time the product is exposed to air, especially under basic conditions which can accelerate oxidation. |
| Low product yield and a complex mixture of products after aqueous work-up. | Hydrolysis: The pyrazole ring or the Vilsmeier intermediate may be undergoing hydrolysis.[1] | Anhydrous Conditions: Strict adherence to anhydrous conditions is paramount to prevent hydrolysis of the Vilsmeier reagent and starting material.[2][3] Controlled Quenching: Quench the reaction by pouring it onto crushed ice and neutralize carefully with a mild base like sodium bicarbonate.[3] Avoid prolonged exposure to strongly acidic or basic conditions. |
| Discoloration of the reaction mixture or product, especially upon exposure to light. | Photodegradation: The pyrazole ring can be susceptible to light-induced decomposition.[1] | Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered to minimize light exposure.[1] Storage: Store the final product in an amber vial to protect it from light.[1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
This protocol provides a general guideline and may require optimization for your specific substrate.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while ensuring the temperature remains below 5°C.[3]
-
Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]
2. Formylation Reaction:
-
Dissolve the pyrazole starting material (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.[5]
-
Monitor the reaction progress by TLC. The reaction time can vary, typically between 4-6 hours.[3]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[3]
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2][3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[2][3]
Visualizing the Process
To aid in your understanding of the key processes, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a troubleshooting workflow.
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of pyrazoles.
Caption: A logical workflow for troubleshooting common issues in pyrazole-4-carbaldehyde synthesis.
References
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. For researchers and scientists working with heterocyclic compounds, such as the versatile building block 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a robust analytical strategy is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the comprehensive analysis of this target molecule.
The Central Role of ¹H NMR Spectroscopy
¹H NMR spectroscopy stands as the primary and most informative technique for the structural analysis of organic molecules in solution.[1] Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing information about the chemical environment, connectivity, and stereochemistry of each proton. For a molecule like this compound, ¹H NMR offers a unique fingerprint, allowing for unequivocal identification and purity determination.
Interpreting the ¹H NMR Spectrum of this compound
A hypothetical ¹H NMR spectrum of the title compound, recorded in a deuterated solvent such as CDCl₃, would exhibit a series of distinct signals, each corresponding to a specific set of protons in the molecule. The interpretation of this spectrum is based on three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Information |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. |
| Pyrazole H-3 | 8.0 - 8.2 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring, deshielded by the ring current and adjacent nitrogen atom. |
| Pyrazole H-5 | 7.8 - 8.0 | Singlet (s) | 1H | Aromatic proton on the pyrazole ring, influenced by the adjacent nitrogen and the phenyl substituent. |
| Phenyl H-2', H-6' | 7.5 - 7.7 | Doublet (d) | 2H | Aromatic protons on the phenyl ring ortho to the pyrazole substituent. |
| Phenyl H-3', H-5' | 7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons on the phenyl ring meta to the pyrazole substituent. |
| Isopropyl CH | 2.9 - 3.1 | Septet (sept) | 1H | Methine proton of the isopropyl group, split by the six adjacent methyl protons. |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet (d) | 6H | Equivalent methyl protons of the isopropyl group, split by the adjacent methine proton. |
The "Why" Behind the Spectral Features: A Deeper Dive
-
Chemical Shift: The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton.[1] The aldehyde proton, for instance, resides far downfield (9.8-10.0 ppm) due to the strong deshielding effect of the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[2] Conversely, the aliphatic protons of the isopropyl group are found upfield (1.2-3.1 ppm) as they are in a more shielded, electron-rich environment.
-
Integration: The area under each peak is directly proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of protons in different parts of the molecule, confirming the presence of the isopropyl group (6H + 1H) and the single aldehyde proton.[1]
-
Multiplicity: The splitting of a signal into multiple peaks (a multiplet) is a result of spin-spin coupling between neighboring, non-equivalent protons. The "n+1 rule" is a fundamental concept here, where a proton with 'n' equivalent neighbors will be split into 'n+1' peaks.[1] This is beautifully illustrated by the isopropyl group, where the six methyl protons (n=1 neighbor) appear as a doublet, and the single methine proton (n=6 neighbors) appears as a septet.
A Comparative Analysis: Orthogonal Techniques for Comprehensive Characterization
While ¹H NMR is a powerful tool, a multi-faceted, orthogonal approach employing a suite of analytical techniques is crucial for unambiguous structure confirmation and purity assessment, a cornerstone of modern drug development.[3]
¹³C NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides invaluable information about the number and types of carbon atoms present. For our target molecule, we would expect to see distinct signals for the aldehyde carbonyl carbon (highly deshielded, ~185-195 ppm), the aromatic carbons of the pyrazole and phenyl rings, and the aliphatic carbons of the isopropyl group.[4] The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecule's structure.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound with high accuracy, confirming its elemental composition.[6] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for small molecules.[7] Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues. For pyrazole derivatives, characteristic fragmentation pathways often involve the loss of small molecules like HCN or N₂.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry.[9] A reversed-phase HPLC method, using a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water), can effectively separate the target compound from any impurities.[10] The purity is determined by the relative area of the main peak in the chromatogram. HPLC is particularly valuable for quantifying impurities that may not be easily detectable by NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, the FTIR spectrum would show characteristic absorption bands for the aldehyde C=O stretch (around 1670-1700 cm⁻¹), the aromatic C-H and C=C stretches, and the aliphatic C-H stretches of the isopropyl group.[12][13]
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed proton framework, connectivity, chemical environment, and relative quantitation. | High resolution, non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex to interpret for very large molecules. |
| ¹³C NMR | Carbon skeleton, number and types of carbon atoms. | Complements ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and structural information from fragmentation. | High sensitivity, provides accurate molecular weight. | Does not provide detailed connectivity information on its own. |
| HPLC | Purity assessment, separation of components in a mixture, and quantitation. | High sensitivity for quantitative analysis, robust and reliable for purity determination. | Does not provide structural information. |
| FTIR | Identification of functional groups. | Rapid, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Experimental Protocols: Ensuring Data Integrity
The quality of analytical data is intrinsically linked to the rigor of the experimental protocol. Here, we outline a standard operating procedure for acquiring a high-quality ¹H NMR spectrum.
¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The deuterated solvent is essential for the instrument's lock system.[15]
-
Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]
-
Cap the NMR tube securely.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.[4][16]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard.
-
Visualizing the Workflow and Comparative Logic
To better illustrate the analytical workflow and the comparative relationship between these techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of analytical techniques for structural characterization.
Conclusion
The comprehensive characterization of a molecule as pivotal as this compound demands a synergistic application of multiple analytical techniques. While ¹H NMR spectroscopy provides the most detailed structural information, its combination with ¹³C NMR, Mass Spectrometry, HPLC, and FTIR creates a self-validating system that ensures the identity, purity, and integrity of the compound. This orthogonal approach is not merely a best practice but a fundamental necessity for robust and reproducible scientific research in the field of drug development.
References
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Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
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1H NMR Protocol for Beginners DRX-400. University of California, Irvine. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
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Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]
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Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]
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Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
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FTIR spectra of (a) chitosan (CS) and (b) CS/3-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]
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Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
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Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA. [Link]
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1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. ResearchGate. [Link]
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1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde and Its Isomers
For researchers and professionals in drug development and chemical analysis, unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for identifying and characterizing small organic molecules. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde. To highlight the specificity of the fragmentation pattern for structural confirmation, we will compare it with two of its structural isomers: 1-(3-isopropylphenyl)-1H-pyrazole-4-carbaldehyde and 4-(4-isopropylbenzoyl)-1H-pyrazole.
Introduction
The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique fingerprint, allowing for its identification. The stability of the resulting fragment ions dictates the observed mass spectrum. In this guide, we will explore how the position of the isopropyl group and the nature of the carbonyl-containing substituent influence the fragmentation pathways of these pyrazole derivatives. Understanding these differences is crucial for distinguishing between closely related isomers, a common challenge in synthetic chemistry and metabolomics.
Predicted Electron Ionization Fragmentation Patterns
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] This is highly advantageous for structural elucidation as the resulting fragments provide a detailed roadmap of the molecule's constitution.[3] The fragmentation patterns of pyrazole derivatives are known to be strongly influenced by the nature and position of their substituents.[4]
This compound (Target Compound)
The molecular weight of this compound is 214.27 g/mol . We predict the following key fragmentation steps under EI-MS:
-
Molecular Ion (M+) : The molecular ion peak at m/z 214 is expected to be observed, though its intensity may be moderate due to the extensive fragmentation.
-
Loss of a Methyl Radical (-•CH3) : A common fragmentation for isopropyl groups is the loss of a methyl radical to form a stable secondary benzylic cation. This would result in a prominent peak at m/z 199 (214 - 15).
-
Loss of the Aldehyde Group (-CHO) : Aromatic aldehydes can undergo cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of the formyl radical.[5] This would produce a fragment at m/z 185 (214 - 29).
-
Formation of the Isopropylphenyl Cation : Cleavage of the N-phenyl bond would lead to the formation of the 4-isopropylphenyl cation at m/z 119.
-
Formation of the Pyrazole-4-carbaldehyde Cation : The corresponding pyrazole-containing fragment would be observed at m/z 95.
-
Tropylium Ion Formation : A characteristic feature of alkylbenzenes is the rearrangement to the highly stable tropylium ion (C7H7+) at m/z 91, which could arise from the fragmentation of the isopropylphenyl moiety.
1-(3-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde (Isomer 1)
This isomer shares the same molecular weight as the target compound. While many of the fragments will be identical in mass, their relative abundances may differ, and unique fragments could arise.
-
Molecular Ion (M+) : An M+ peak at m/z 214 is expected.
-
Loss of a Methyl Radical (-•CH3) : Similar to the target, a peak at m/z 199 is anticipated due to the loss of a methyl group from the isopropyl substituent.
-
Loss of the Aldehyde Group (-CHO) : A fragment at m/z 185 is also expected for this isomer.
-
Formation of the Isopropylphenyl Cation : The 3-isopropylphenyl cation will also appear at m/z 119.
-
Distinguishing Fragments : While the major fragments are isobaric, the relative intensity of the m/z 119 peak might be subtly different compared to the 4-substituted isomer due to potential differences in ion stability. However, definitive differentiation would likely rely on chromatographic separation (GC retention time) prior to MS analysis.
4-(4-Isopropylbenzoyl)-1H-pyrazole (Isomer 2)
This isomer, a ketone, will exhibit a significantly different fragmentation pattern, allowing for clear differentiation from the aldehyde isomers.
-
Molecular Ion (M+) : A molecular ion peak at m/z 214 is expected.
-
Alpha-Cleavage : The most significant fragmentation pathway for ketones is alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group.[5]
-
Loss of the Pyrazole Ring : Cleavage between the carbonyl carbon and the pyrazole ring would result in the formation of the 4-isopropylbenzoyl cation (an acylium ion) at m/z 147. This is expected to be a very prominent, likely the base peak.
-
Loss of the Isopropylphenyl Group : Cleavage on the other side of the carbonyl group would lead to the loss of the 4-isopropylphenyl radical, resulting in a pyrazole-carbonyl cation at m/z 95.
-
-
Loss of Propene : The 4-isopropylbenzoyl cation (m/z 147) can undergo a McLafferty-type rearrangement, although less common for aromatic ketones, or simply lose a propene molecule to give a fragment at m/z 105.
-
Formation of the Isopropylphenyl Cation : A peak at m/z 119 corresponding to the 4-isopropylphenyl cation is also possible, but likely less intense than the acylium ion at m/z 147.
Comparative Data Summary
| m/z | Proposed Fragment | This compound | 1-(3-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde | 4-(4-Isopropylbenzoyl)-1H-pyrazole |
| 214 | [M]+• | Present | Present | Present |
| 199 | [M - CH3]+ | High Intensity | High Intensity | Low to Moderate Intensity |
| 185 | [M - CHO]+ | Moderate Intensity | Moderate Intensity | Absent |
| 147 | [4-isopropylbenzoyl]+ | Absent | Absent | Base Peak |
| 119 | [isopropylphenyl]+ | Moderate Intensity | Moderate Intensity | Moderate Intensity |
| 95 | [pyrazole-4-carbaldehyde]+ or [pyrazole-carbonyl]+ | Moderate Intensity | Moderate Intensity | Moderate Intensity |
| 91 | [C7H7]+ (Tropylium) | Present | Present | Present |
Experimental Protocol: GC-MS Analysis
This section outlines a standard operating procedure for the analysis of the aforementioned compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation : Prepare 1 mg/mL stock solutions of each compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution : Dilute the stock solutions to a final concentration of 10-100 µg/mL for injection.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B GC/MSD or equivalent.
-
Injector : Split/splitless injector, operated in splitless mode for optimal sensitivity.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
GC Column : HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature : 280 °C.
-
Ion Source : Electron Ionization (EI).
-
Ion Source Temperature : 230 °C.
-
Electron Energy : 70 eV.[6]
-
Mass Range : m/z 40-400.
-
Scan Speed : 2 scans/second.
Data Analysis
-
Total Ion Chromatogram (TIC) : Identify the retention times of the isomeric compounds. The different substitution patterns and functional groups should lead to baseline separation.
-
Mass Spectrum Extraction : Extract the mass spectrum for each chromatographic peak.
-
Fragmentation Analysis : Compare the obtained mass spectra with the predicted fragmentation patterns outlined in the table above. Pay close attention to the presence and relative intensities of the key diagnostic ions.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the key fragmentation pathways, the following diagrams are provided.
Caption: General workflow for the GC-MS analysis of pyrazole isomers.
Caption: Key fragmentation differences between the aldehyde and ketone isomers.
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by the loss of a methyl radical from the isopropyl group and cleavage of the aldehyde moiety. While its 3-isopropylphenyl isomer would present a very similar mass spectrum, necessitating chromatographic separation for definitive identification, the ketonic isomer, 4-(4-isopropylbenzoyl)-1H-pyrazole, is readily distinguishable. The hallmark of the ketone's fragmentation is the formation of a highly stable acylium ion at m/z 147, which would be the base peak in its spectrum. This comparative guide demonstrates the power of GC-MS with electron ionization for the structural elucidation of even closely related isomers, providing researchers with the data and methodologies to confidently identify their compounds of interest.
References
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
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University of Illinois. Electron Ionization. School of Chemical Sciences. [Link]
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Kertesz, V., & Vékey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617. [Link]
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Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
Mass Spectrometric Study of Some Pyrazoline Derivatives - ResearchGate. [Link]
-
Chemistry LibreTexts. (2020, May 30). Spectroscopy of Ketones and Aldehydes. [Link]
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A Comparative Guide to the Synthetic Routes of Pyrazole-4-carbaldehydes
<Step_2>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of a formyl group at the C4 position of the pyrazole ring opens up avenues for diverse chemical transformations, making the choice of synthetic route a critical decision in the design of novel molecules. This guide provides a comprehensive comparison of the most prevalent and emerging synthetic strategies for pyrazole-4-carbaldehydes, offering an in-depth analysis of their mechanisms, advantages, limitations, and practical applications. We will delve into the classic Vilsmeier-Haack reaction, metalation-formylation strategies, oxidation of 4-methylpyrazoles, and other notable methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1] The formyl group at the C4 position of the pyrazole ring is a versatile functional handle that can be readily converted into various other functionalities, such as carboxylic acids, oximes, imines, and alcohols, or used in condensation reactions to construct more complex heterocyclic systems.[2][3] This versatility makes pyrazole-4-carbaldehydes highly sought-after building blocks in drug discovery and materials science.[1][4] The efficiency and regioselectivity of the synthetic route to these intermediates can significantly impact the overall success of a synthetic campaign. This guide aims to provide a critical evaluation of the available methods to empower chemists to make informed decisions.
The Vilsmeier-Haack Reaction: The Workhorse for Pyrazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[5][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][7]
Mechanism and Key Considerations
The reaction proceeds through the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[5]
dot graph Vilsmeier_Haack_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole Substrate"]; Intermediate [label="Iminium Intermediate"]; H2O [label="H₂O (Workup)"]; Product [label="Pyrazole-4-carbaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
DMF -> Vilsmeier_Reagent [label=" + POCl₃\n(exothermic)"]; Pyrazole -> Intermediate [label=" + Vilsmeier Reagent\n(Electrophilic Attack)"]; Intermediate -> Product [label=" + H₂O\n(Hydrolysis)"]; } dot Caption: Generalized workflow of the Vilsmeier-Haack reaction for pyrazole formylation.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Therefore, the reaction must be carried out under strict anhydrous conditions to ensure high yields.[5]
-
Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. The initial mixing is typically performed at low temperatures (0-5 °C) to control the reaction rate and prevent degradation of the reagent.[5] The subsequent formylation step may require heating to drive the reaction to completion, depending on the reactivity of the pyrazole substrate.[6]
-
Solvent: While DMF often serves as both the reagent and solvent, an inert co-solvent like dichloromethane (DCM) can be used, especially for substrates with limited solubility in DMF.[5]
Performance and Limitations
The Vilsmeier-Haack reaction is generally efficient and regioselective for the C4 position of the pyrazole ring. However, its success is highly dependent on the electronic nature of the substituents on the pyrazole ring.
| Substituent Effect | Performance | Reasoning |
| Electron-donating groups | High yields | Increase the nucleophilicity of the pyrazole ring, facilitating electrophilic attack. |
| Electron-withdrawing groups | Low to no yield | Deactivate the pyrazole ring towards electrophilic substitution.[8] |
| Steric hindrance | Can lower yields | Large substituents near the C4 position can hinder the approach of the bulky Vilsmeier reagent. |
Troubleshooting Common Issues: [5]
-
Low Yield: Check the quality of reagents (especially POCl₃) and ensure anhydrous conditions. The reaction time and temperature may need optimization for less reactive substrates.
-
Difficult Product Isolation: If the product is water-soluble, saturating the aqueous layer with brine during workup can improve extraction efficiency. Multiple extractions with a suitable organic solvent are recommended.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Disubstituted Pyrazole
Materials:
-
1,3-Disubstituted pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM, optional)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[5]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve the pyrazole substrate in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by TLC.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Directed Ortho-Metalation (DoM) and Formylation
Directed ortho-metalation (DoM) offers an alternative strategy for the regioselective formylation of pyrazoles, particularly for substrates that are incompatible with the acidic conditions of the Vilsmeier-Haack reaction. This method relies on the use of a directing group (DG) on the pyrazole ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent C5 position. The resulting organometallic intermediate is then quenched with an electrophilic formylating agent.
Mechanism and Key Reagents
The process involves the coordination of a strong base to a directing group on the pyrazole, followed by deprotonation of the sterically accessible ortho position. The resulting pyrazolyl-metal species is then trapped with a formylating agent.
dot graph DoM_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Substrate [label="Pyrazole with\nDirecting Group (DG)"]; Base [label="Strong Base\n(e.g., n-BuLi, LDA)"]; Metalated_Intermediate [label="Metalated Pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formylating_Agent [label="Formylating Agent\n(e.g., DMF)"]; Product [label="5-Formylpyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate -> Metalated_Intermediate [label=" + Base\n(Deprotonation at C5)"]; Metalated_Intermediate -> Product [label=" + Formylating Agent\n(Quenching)"]; } dot Caption: General scheme for Directed ortho-Metalation (DoM) and formylation.
Common Directing Groups: Amides, sulfonamides, and other Lewis basic functionalities. Bases: n-Butyllithium (n-BuLi), lithium diisopropylamide (LDA). Formylating Agents: N,N-Dimethylformamide (DMF) is the most common.
Performance and Advantages
-
High Regioselectivity: DoM provides excellent control over the position of formylation, typically at the C5 position adjacent to the directing group.
-
Functional Group Tolerance: This method can tolerate a wider range of functional groups compared to the Vilsmeier-Haack reaction.
-
Access to Different Isomers: DoM allows for the synthesis of pyrazole-5-carbaldehydes, which are not accessible through the Vilsmeier-Haack reaction.
Limitations:
-
Requires the presence of a suitable directing group.
-
The use of strong organometallic bases necessitates strictly anhydrous and inert conditions and may not be suitable for large-scale synthesis.
Oxidation of 4-Methylpyrazoles
The oxidation of a methyl group at the C4 position of the pyrazole ring is a straightforward method to introduce a formyl group. This approach is particularly useful when the corresponding 4-methylpyrazole is readily available.
Common Oxidizing Agents and Conditions
A variety of oxidizing agents can be employed for this transformation, with the choice depending on the substrate and desired selectivity.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) | Reflux in dioxane/water | Good yields for many substrates. | Toxicity of selenium compounds. |
| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., DCM, chloroform) at room temperature or elevated temperatures.[2] | Mild conditions, useful for sensitive substrates. | Stoichiometric amounts of reagent are often required. |
| Potassium Permanganate (KMnO₄) | Basic or neutral conditions, often at low temperatures. | Powerful and inexpensive. | Can lead to over-oxidation to the carboxylic acid. |
| Chromium-based reagents (e.g., PCC, PDC) | Anhydrous DCM | Good for avoiding over-oxidation. | Toxicity and disposal of chromium waste. |
Experimental Protocol: Oxidation of 4-Methylpyrazole with MnO₂
Materials:
-
4-Methylpyrazole (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
Procedure:
-
To a solution of 4-methylpyrazole in anhydrous DCM, add activated MnO₂.
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Other Synthetic Approaches
While the Vilsmeier-Haack reaction, DoM, and oxidation of methylpyrazoles are the most common methods, other strategies have been developed for the synthesis of pyrazole-4-carbaldehydes.
-
Reduction of Pyrazole-4-carboxylic Acids or their Derivatives: The reduction of pyrazole-4-carboxylic acids, esters, or acid chlorides to the corresponding aldehydes can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) under controlled conditions.[9] This method is useful when the carboxylic acid precursor is more accessible than the corresponding methylpyrazole.
-
Ring Synthesis from Acyclic Precursors: Certain synthetic routes construct the pyrazole ring with the formyl group already in place or in a masked form. For instance, the reaction of hydrazones with the Vilsmeier reagent can lead to a one-pot cyclization and formylation to yield 1,3-disubstituted pyrazole-4-carbaldehydes.[1][10]
Comparative Summary
| Method | Regioselectivity | Substrate Scope | Scalability | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | C4 | Favors electron-rich pyrazoles | Good | Widely applicable, uses common reagents.[5] | Sensitive to electron-withdrawing groups, acidic conditions.[8] |
| DoM & Formylation | C5 (directed) | Requires a directing group | Moderate | High regioselectivity, good functional group tolerance. | Requires strong bases and anhydrous conditions. |
| Oxidation of 4-Methylpyrazoles | C4 | Requires 4-methylpyrazole precursor | Good | Straightforward, can be mild. | Potential for over-oxidation, stoichiometric oxidants.[2] |
| Reduction of Carboxylic Acids | C4 | Requires carboxylic acid precursor | Moderate | Good for when the acid is readily available. | Requires careful control of reducing agents.[9] |
| Ring Synthesis | Varies | Dependent on precursors | Moderate | Can build complexity in one pot.[1] | Precursor availability can be a limitation. |
Conclusion
The synthesis of pyrazole-4-carbaldehydes is a well-established field with several reliable methods at the disposal of the synthetic chemist. The Vilsmeier-Haack reaction remains the most general and widely used approach for the formylation of electron-rich pyrazoles. For substrates bearing electron-withdrawing groups or when C5-formylation is desired, Directed ortho-Metalation provides a powerful alternative, albeit with the requirement of a directing group and the use of strong bases. The oxidation of 4-methylpyrazoles is a practical choice when the starting material is readily accessible. The selection of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, is crucial for the efficient and successful synthesis of these valuable heterocyclic building blocks.
References
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES.
- Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Asian Journal of Chemistry. (1993). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives.
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Harnessing the Therapeutic Potential of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Analysis of Biological Activity
An In-Depth Technical Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3] This guide focuses on a specific, promising subclass: 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde and its derivatives. The strategic placement of the bulky, lipophilic isopropylphenyl group at the N1 position of the pyrazole ring, combined with the reactive carbaldehyde handle at the C4 position, provides a unique framework for developing novel therapeutic agents.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an objective comparison of the biological performance of these derivatives, supported by experimental data and detailed protocols. We will delve into their synthesis, explore their anticancer, anti-inflammatory, and antimicrobial activities, and elucidate the critical structure-activity relationships that govern their efficacy.
Core Synthesis Strategy: The Vilsmeier-Haack Reaction
The cornerstone for synthesizing the pyrazole-4-carbaldehyde scaffold is the Vilsmeier-Haack reaction. This formylation reaction is highly effective for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings. The process typically involves reacting a suitable hydrazone precursor with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6] This method is favored for its reliability and good yields.
General Synthetic Workflow
Caption: General synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 1-(4-Isopropylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example adapted from established methodologies.[5]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and dropping funnel, add anhydrous Dimethylformamide (DMF, 12 mL). Cool the flask to 0°C in an ice bath. Add Phosphorus oxychloride (POCl₃, 6 mL) dropwise over 1 hour while maintaining the temperature at 0°C. Stir the mixture for an additional hour at 0°C.
-
Hydrazone Addition: Prepare a solution of the appropriate hydrazone (e.g., acetophenone phenylhydrazone derivative, 1 mol) in anhydrous DMF (10 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the cooled reaction mixture onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Isolation: The solid product that precipitates out is collected by filtration, washed thoroughly with cold water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole-4-carbaldehyde derivative.
Comparative Analysis of Biological Activities
The true value of this scaffold lies in its broad-spectrum biological activity. The following sections compare the performance of various derivatives across key therapeutic areas.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, often targeting key enzymes in cell proliferation and survival pathways.[7][8][9] Derivatives of pyrazole carbaldehyde have shown potent cytotoxicity against a range of human cancer cell lines.
Mechanism of Action: A prominent mechanism for pyrazole derivatives is the inhibition of protein kinases, such as PI3K, CDK2, EGFR, and VEGFR-2, which are crucial for cancer cell growth and signaling.[7] For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, exhibiting excellent cytotoxicity against breast cancer cells.[7]
Performance Comparison:
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Comp-A1 | Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [7] |
| Comp-A2 | Bis-pyrazole derivative | SMMC7721 (Liver) | 0.76 | 5-FU | >10 | [7] |
| Comp-A3 | Indole-pyrazole hybrid (33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [7] |
| Comp-A4 | Indole-pyrazole hybrid (34) | CDK2 (Enzyme) | 0.095 | - | - | [7] |
| Comp-A5 | Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 | Not Available | - | [9] |
| Comp-A6 | Quinolinone-pyrazole hybrid (3i) | HCT-116 (Colon) | 2.2 | Adriamycin | 8.7 | [9] |
Key Insights: The data clearly demonstrates that pyrazole derivatives can exhibit significantly higher potency than standard chemotherapeutic agents like Doxorubicin and 5-FU.[7] The strategic hybridization of the pyrazole core with other pharmacophores, such as indole or ferrocene, appears to be a highly effective strategy for enhancing anticancer activity.[7][9]
Anti-inflammatory Activity
The pyrazole scaffold is famously integrated into nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Phenylbutazone.[1][10] Derivatives of 1-phenyl-1H-pyrazole-4-carbaldehyde have been shown to possess significant anti-inflammatory properties, often comparable to or exceeding those of standard drugs.[1][11]
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[10] Some derivatives also act by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Performance Comparison:
| Compound ID | Derivative Structure/Substitution | Assay | % Inhibition | Reference Drug | % Inhibition | Citation |
| Comp-B1 | 1-(4-chlorophenyl)-...-carbaldehyde | Carrageenan Paw Edema | High | Diclofenac Sodium | - | [1] |
| Comp-B2 | 1-(4-fluorophenyl)-...-carbaldehyde | Carrageenan Paw Edema | High | Diclofenac Sodium | - | [1] |
| Comp-B3 | 1-phenyl-pyrazole-5-acetic acid | Carrageenan Paw Edema | Strong Activity | - | - | [11] |
| Comp-B4 | Pyrazolo-pyrimidine | IL-6 Inhibition | 85% (at 5 µM) | Dexamethasone | - | [1][10] |
| Comp-B5 | Methoxy-substituted phenylpyrazole | Membrane Stabilization | Comparable to Standard | Diclofenac | - | [12] |
Key Insights: Substitutions on the N1-phenyl ring, particularly with electron-withdrawing groups like chloro and fluoro, appear to confer maximum anti-inflammatory activity.[1] The carrageenan-induced paw edema model is a standard and reliable in vivo assay for confirming the acute anti-inflammatory effects of these compounds.[13][14]
Antimicrobial Activity
The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][4][5][15]
Mechanism of Action: While the exact mechanisms are varied, it is believed that these compounds may interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes necessary for pathogen survival.
Performance Comparison:
| Compound ID | Derivative Structure/Substitution | Microorganism | Activity (Zone of Inhibition, mm) | Reference Drug | Activity (mm) | Citation |
| Comp-C1 | 3-aryl-5-(trihydroxyphenyl)-... | S. aureus (Gram +) | 22 | Ampicillin | 25 | [4] |
| Comp-C2 | 3-aryl-5-(trihydroxyphenyl)-... | E. coli (Gram -) | 20 | Ampicillin | 26 | [4] |
| Comp-C3 | Thiazole-pyrazole hybrid (4a, R1=NO₂) | S. aureus (Gram +) | 21 | Ciprofloxacin | 24 | [5] |
| Comp-C4 | Thiazole-pyrazole hybrid (4d, R1=NO₂) | A. niger (Fungus) | 19 | Miconazole | 22 | [5] |
| Comp-C5 | 3-(2,4-dichlorophenyl)-...-bromo-phenoxy | B. subtilis (Gram +) | Significant | - | - | [6] |
Key Insights: The presence of halogen atoms (chloro, bromo) on the phenyl rings often enhances antimicrobial activity.[6] Furthermore, derivatives containing strong electron-withdrawing groups, such as a nitro (NO₂) group, show enhanced antifungal and antibacterial effects.[5] The data suggests these compounds are effective against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights
Analyzing the comparative data reveals key structural features that dictate biological potency.
Caption: Key structure-activity relationship (SAR) points for pyrazole derivatives.
-
N1-Phenyl Ring: Substitutions here are critical. Electron-withdrawing groups like halogens often enhance anti-inflammatory and antimicrobial activities.[1][6] A 2,4-dichlorophenyl substituent is a key requirement for potent cannabinoid CB1 receptor antagonism.[16][17]
-
C3-Position: Attaching other heterocyclic rings (like indole) or substituted aryl groups at this position is a successful strategy for creating potent anticancer hybrids.[7][18]
-
C4-Carbaldehyde Group: This aldehyde is a versatile chemical handle. Its conversion to carboxamides is crucial for fungicidal activity and CB1 receptor binding.[16][17][19] Condensation to form chalcones can lead to potent anti-inflammatory agents.[1]
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed protocols for key biological assays.
Protocol 1: In Vitro Anticancer MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture: Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of the test compounds in DMSO. Add varying concentrations of the compounds to the wells. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8][9]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is the standard procedure for evaluating acute anti-inflammatory activity.[13][14]
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test groups (various doses of pyrazole derivatives).
-
Drug Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Protocol 3: Antimicrobial Agar Well Diffusion Assay
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition.[6]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a solvent like DMSO) into the wells. Also include a solvent control and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. The derivatives have demonstrated compelling, often superior, activity in anticancer, anti-inflammatory, and antimicrobial assays when compared to established drugs. The key to their success lies in the synergistic combination of the core pyrazole structure and the strategic placement of various functional groups that can be fine-tuned to optimize potency and selectivity.
Future research should focus on:
-
Lead Optimization: Further refining the most potent compounds identified in this guide to improve their pharmacokinetic and safety profiles.
-
Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
Hybrid Molecules: Expanding the synthesis of hybrid molecules that combine the pyrazole-4-carbaldehyde scaffold with other known pharmacophores to develop dual-action or multi-target drugs.
The information and protocols provided herein offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this promising class of molecules.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Elsevier. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PubMed Central. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Portal. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
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Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]
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Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
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Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). PubMed Central. [Link]
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Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. (n.d.). Journal of Advanced Scientific Research. [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
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1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC. [Link]
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Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
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A Comparative Guide to N-Aryl vs. N-Alkyl Pyrazole-4-Carbaldehydes for Medicinal Chemistry and Synthesis
Abstract
Pyrazole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of bioactive molecules.[1][2][3] The substituent at the N1-position of the pyrazole ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative study of N-aryl versus N-alkyl pyrazole-4-carbaldehydes, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore comparative synthesis strategies, analyze physicochemical and spectroscopic differences, and provide validated experimental protocols for their synthesis and derivatization.
Introduction: The Strategic Importance of the N-Substituent
The pyrazole nucleus is a cornerstone in the design of pharmaceuticals, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][3][4] The aldehyde functional group at the C4-position is a synthetic linchpin, enabling a multitude of chemical transformations such as condensations, oxidations, and reductive aminations. The choice between an N-aryl and an N-alkyl substituent is a critical decision in the design of new chemical entities.
-
N-Aryl pyrazoles often exhibit distinct pharmacological profiles due to the potential for π-π stacking interactions with biological targets and their unique metabolic pathways. The aryl group's electronic nature (electron-donating or -withdrawing) can fine-tune the reactivity of the entire scaffold.
-
N-Alkyl pyrazoles , conversely, can improve solubility and metabolic stability. The steric bulk of the alkyl group can also be modulated to control binding selectivity and influence the regioselectivity of subsequent reactions.[5]
This guide will dissect these differences, providing a clear rationale for experimental choices in the synthesis and application of these two important classes of compounds.
Comparative Synthesis Strategies: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for introducing a formyl group at the C4-position of an N-substituted pyrazole is the Vilsmeier-Haack reaction.[1][6][7] This reaction involves an electrophilic substitution using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).
The general mechanism involves the activation of the pyrazole ring towards electrophilic attack by the chloromethyleniminium salt (Vilsmeier reagent). The choice of starting material and reaction conditions is crucial for achieving high regioselectivity for the C4-position.
Causality Behind Experimental Choices
The success of the Vilsmeier-Haack formylation depends on the nucleophilicity of the pyrazole ring. Herein lies the first key difference between N-alkyl and N-aryl precursors:
-
N-Alkyl Pyrazoles : Alkyl groups are generally electron-donating (positive inductive effect, +I), which increases the electron density of the pyrazole ring. This enhanced nucleophilicity makes the ring more reactive towards the Vilsmeier reagent, often leading to faster reaction times and milder required conditions.[8]
-
N-Aryl Pyrazoles : An aryl group can be either electron-donating or electron-withdrawing depending on its substitution. An unsubstituted phenyl group is generally electron-withdrawing (negative inductive effect, -I; negative mesomeric effect, -M), which deactivates the pyrazole ring. This reduced nucleophilicity often necessitates more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve formylation.[9][10]
The reaction is typically performed on a pre-formed N-substituted pyrazole. However, a highly efficient one-pot method involves the reaction of an appropriate aryl or alkyl hydrazone with the Vilsmeier reagent, which drives both cyclization and formylation.[4][7][9]
Caption: General workflow for Vilsmeier-Haack formylation.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
The N-substituent directly impacts the electronic distribution within the pyrazole ring, leading to measurable differences in their properties.
Electronic Effects and Reactivity
The N-alkyl group enhances the electron density on the pyrazole ring, making the aldehyde carbon slightly less electrophilic compared to its N-aryl counterpart. Conversely, the electron-withdrawing nature of an N-aryl group increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This has direct consequences for subsequent reactions.
Caption: Electronic effects of N-substituents on reactivity.
Spectroscopic Signatures
These electronic differences are reflected in their NMR spectra.
| Feature | N-Alkyl Pyrazole-4-carbaldehyde | N-Aryl Pyrazole-4-carbaldehyde | Rationale |
| ¹H NMR (CHO) | ~9.8-10.0 ppm | ~9.9-10.2 ppm | The aldehyde proton in the N-aryl system is more deshielded due to the electron-withdrawing nature of the aryl ring. |
| ¹H NMR (H3/H5) | ~7.8-8.2 ppm | ~8.0-8.5 ppm | Ring protons in the N-aryl system are more deshielded. |
| ¹³C NMR (CHO) | ~185-188 ppm | ~187-190 ppm | The aldehyde carbon in the N-aryl system is more deshielded (more electrophilic). |
| ¹³C NMR (C4) | ~120-125 ppm | ~122-128 ppm | The carbon bearing the aldehyde is more deshielded in the N-aryl derivative. |
Note: Exact chemical shifts are dependent on the specific substituent and solvent.
Comparative Reactivity in Derivatization
The aldehyde group is a gateway to diverse molecular architectures. A classic and highly useful transformation is the Knoevenagel condensation.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form a new C=C bond.[11][12]
-
N-Aryl Pyrazole-4-carbaldehydes : Due to the higher electrophilicity of the aldehyde carbon, these substrates typically undergo Knoevenagel condensation more readily. The reaction can often proceed with milder bases (e.g., piperidine, ammonium acetate) and at lower temperatures.[13][14]
-
N-Alkyl Pyrazole-4-carbaldehydes : The slightly reduced electrophilicity of the aldehyde may require slightly stronger basic conditions or longer reaction times to achieve comparable yields.
This difference in reactivity allows for selective transformations in molecules containing both types of scaffolds.
Applications in Medicinal Chemistry
The choice of N-substituent has led to distinct classes of therapeutic agents.
-
N-Aryl pyrazoles are prevalent in many kinase inhibitors and anti-inflammatory agents, such as Celecoxib. The aryl group often occupies a key hydrophobic pocket in the enzyme's active site.
-
N-Alkyl pyrazoles are found in various CNS-active agents and compounds where improved aqueous solubility is desired. For example, the anti-obesity drug Rimonabant, while withdrawn, featured an N-substituted pyrazole core.
Experimental Protocols
The following protocols are self-validating, providing expected outcomes and characterization data for verification.
Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (An N-Aryl Example)
This protocol is adapted from the Vilsmeier-Haack reaction on a pre-formed hydrazone.[4][9]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
To a solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol) and 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone as a pale yellow solid.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (10 mL) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.8 mL, 20 mmol) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.
-
Add a solution of acetophenone phenylhydrazone (2.10 g, 10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by TLC.
-
Pour the cooled reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the solution with aqueous sodium hydroxide (20% w/v) until pH 7-8.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize from ethanol to afford 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde as a white to off-white solid.
-
Expected Yield: 75-85%
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 8.20 (s, 1H, H5), 7.50-7.60 (m, 5H, Ar-H), 2.65 (s, 3H, CH₃).
Protocol: Knoevenagel Condensation with Malononitrile (General Procedure)
This protocol is applicable to both N-aryl and N-alkyl pyrazole-4-carbaldehydes.[11][13]
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (5 mmol) and malononitrile (0.33 g, 5 mmol) in ethanol (15 mL).
-
Add 2-3 drops of piperidine as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. N-aryl substrates may complete within 1-2 hours, while N-alkyl substrates might require longer stirring or gentle warming (40-50 °C).
-
Upon completion, a solid product usually precipitates. Cool the mixture in an ice bath for 30 minutes.
-
Filter the product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: >90%
-
Expected Characterization: The disappearance of the aldehyde proton (~10 ppm) in ¹H NMR and the appearance of a new vinylic proton signal (~7.5-8.5 ppm). A strong C≡N stretch will be visible in the IR spectrum (~2220 cm⁻¹).
Summary and Outlook
The distinction between N-aryl and N-alkyl pyrazole-4-carbaldehydes is fundamental to their application in synthesis and drug discovery.
| Parameter | N-Aryl Derivative | N-Alkyl Derivative |
| Synthesis | Requires more forcing conditions (Vilsmeier-Haack) | Milder conditions are often sufficient |
| Aldehyde Reactivity | More electrophilic, faster nucleophilic additions | Less electrophilic, slower nucleophilic additions |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility |
| Biological Role | Often involved in π-stacking, hydrophobic interactions | Can improve DMPK properties, steric hindrance |
Understanding these core differences empowers chemists to make informed decisions. The N-aryl scaffold offers a platform for fine-tuning electronic properties and engaging in specific aromatic interactions, while the N-alkyl scaffold provides a route to improved physicochemical properties and metabolic stability. Future research will continue to exploit these differences, creating more sophisticated molecules for targeted therapeutic intervention and advanced material applications.
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link]
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Research and Reviews. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
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MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). The substituent electronic effect for aryl moieties of nitrones. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
JOCPR. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved from [Link]
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Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The title compound, this compound, is a key synthetic intermediate whose structural integrity is crucial for the development of novel therapeutics. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the molecular framework, single-crystal X-ray diffraction offers an unparalleled, atom-by-atom map of the molecule in the solid state.
This guide will navigate through the synthesis of this compound, delve into its characterization by various analytical techniques, and culminate in a detailed exposition of its structural validation by X-ray crystallography, providing the supporting experimental data and protocols necessary for researchers in the field.
A Comparative Overview of Structural Elucidation Techniques
The journey from a synthesized powder to a validated molecular structure involves a suite of analytical techniques, each providing a unique piece of the puzzle. For this compound, a comprehensive approach ensures the highest level of confidence in its structure.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Unambiguous and definitive structural determination | Requires a suitable single crystal, provides solid-state conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Provides information about the molecule in solution, dynamic processes | Structure is inferred from indirect data, can be complex to interpret fully |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and simple for functional group identification | Provides limited information on the overall molecular structure |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, confirms molecular formula | Provides no information on stereochemistry or connectivity |
Synthesis and Characterization of this compound
The synthesis of the title compound is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic rings.[1][2][3]
Experimental Protocol: Vilsmeier-Haack Synthesis
dot
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq.) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the resulting mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[4]
-
Formylation: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80 °C and monitor the reaction's progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Spectroscopic Characterization
Prior to single-crystal X-ray analysis, the synthesized this compound is characterized by spectroscopic methods to confirm its formation and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isopropylphenyl group, the pyrazole ring protons, the aldehyde proton, and the isopropyl group's methine and methyl protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the pyrazole ring and the isopropyl substituent.
Expected and Reported ¹H and ¹³C NMR Data:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde-H | ~9.9 | - |
| Pyrazole-H | ~8.0, ~7.9 | - |
| Phenyl-H | ~7.5, ~7.3 | ~149, ~137, ~127, ~120 |
| Isopropyl-CH | ~3.0 | ~34 |
| Isopropyl-CH₃ | ~1.3 | ~24 |
| Aldehyde-C | - | ~185 |
| Pyrazole-C | - | ~142, ~139, ~118 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy:
IR spectroscopy is utilized to identify the presence of key functional groups.[7]
-
Expected Absorption Bands (cm⁻¹):
-
~3100-3000 (aromatic C-H stretch)
-
~2960 (aliphatic C-H stretch)
-
~2870, ~2770 (aldehyde C-H stretch)
-
~1680 (C=O stretch, aldehyde)
-
~1590, ~1510 (C=C stretch, aromatic)
-
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Expected Molecular Ion Peak (m/z): For C₁₃H₁₄N₂O, the expected [M]⁺ is approximately 214.11.
Definitive Structural Validation by Single-Crystal X-ray Crystallography
While spectroscopic data provides strong evidence for the proposed structure, single-crystal X-ray crystallography offers irrefutable proof of the atomic arrangement. This technique provides the precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
dot
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Anticipated Crystallographic Data and Structural Features
While the specific crystallographic data for this compound is not yet publicly available in crystallographic databases, based on the analysis of similar pyrazole derivatives, the following structural features are anticipated:
-
Crystal System and Space Group: The compound is likely to crystallize in a common crystal system such as monoclinic or orthorhombic.
-
Molecular Conformation: The dihedral angle between the pyrazole ring and the 4-isopropylphenyl ring will be a key conformational feature, influencing the overall shape of the molecule.
-
Bond Lengths and Angles: The bond lengths and angles within the pyrazole ring, the phenyl ring, and the carbaldehyde group are expected to be within the standard ranges for such functionalities. Any significant deviations could indicate electronic or steric effects.
-
Intermolecular Interactions: The crystal packing will likely be stabilized by intermolecular interactions such as C-H···O or C-H···π interactions, which can influence the physical properties of the solid material.
Conclusion
The unambiguous structural validation of this compound is a critical step in its journey from a synthetic intermediate to a valuable component in the development of new chemical entities. While a combination of spectroscopic techniques provides a robust preliminary identification, single-crystal X-ray crystallography stands as the gold standard for definitive structural elucidation. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and validate the structure of this important pyrazole derivative, thereby ensuring the integrity of their subsequent research and development efforts.
References
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-
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-
1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Efficacy of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a Precursor for Anticancer Agents
Introduction: The Pyrazole Scaffold in Oncology
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] The structural resemblance of pyrazolo[3,4-d]pyrimidines, a major class of pyrazole derivatives, to endogenous purines allows them to act as competitive inhibitors for a variety of protein kinases, many of which are implicated in cancer cell proliferation and survival.[3][5][6] This guide provides a comprehensive analysis of the efficacy of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing such anticancer agents, comparing its potential against other N-1 substituted pyrazole-4-carbaldehydes.
The Vilsmeier-Haack Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehydes
The primary route to 1-aryl-1H-pyrazole-4-carbaldehydes, including the 1-(4-isopropylphenyl) derivative, is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8][9] The electrophilic iminium salt generated in this process is then attacked by the pyrazole ring, leading to the introduction of a formyl group at the C-4 position.
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, the general procedure is well-established and can be adapted for this specific precursor. The choice of the N-1 substituent on the pyrazole ring can influence the electron density of the ring and, consequently, the reaction's efficiency.
Generalized Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-(4-isopropylphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-2.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[10]
-
Formylation Reaction: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[10][11]
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[7]
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[10]
From Carbaldehyde to Anticancer Agent: The Pyrazolo[3,4-d]pyrimidine Core
The aldehyde functionality of this compound is a versatile handle for the construction of more complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold.[3][4] A common synthetic route involves the condensation of the pyrazole-4-carbaldehyde with a suitable nitrogen-containing species, followed by cyclization. A key intermediate in many of these syntheses is the corresponding 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, which can be cyclized with formic acid to yield the pyrazolo[3,4-d]pyrimidin-4-one core.[12][13]
Generalized Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one
Materials:
-
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Ice-water
-
Ethanol for recrystallization
Procedure:
-
Cyclization: Heat a solution of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile in formic acid at reflux for 6-14 hours.[12][14]
-
Precipitation and Isolation: After cooling, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain the pure 1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one.[12]
Comparative Efficacy of N-1 Substituted Pyrazole Precursors
The substituent at the N-1 position of the pyrazole ring plays a crucial role in modulating the pharmacological properties of the final pyrazolo[3,4-d]pyrimidine derivatives. While specific data for derivatives of this compound is limited, we can infer its potential efficacy by comparing it with other N-1 substituted analogues for which anticancer activity data is available. The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various N-1 substituted pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.
| N-1 Substituent | Derivative/Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenyl | Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 - 84 | [3] |
| 4-Chlorophenyl | Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazone | Various (57 lines) | 0.326 - 4.31 | [1] |
| Phenyl | Pyrazolo[3,4-d]pyrimidine | A549 | 2.24 | [4] |
| Phenyl | Pyrazolo[3,4-d]pyrimidine | MCF-7 | 1.74 | [4] |
| Various Aryl | Pyrazolo[3,4-d]pyrimidine | FLT3-driven AML | Potent | [5] |
| Various Aryl | Pyrazolo[3,4-d]pyrimidine | RET kinase | Potent | [6] |
| Various Aryl | Pyrazolo[3,4-d]pyrimidine | EGFR WT & T790M | 0.016 - 0.236 | [15] |
Analysis of Structure-Activity Relationship (SAR):
The data from various studies on pyrazolo[3,4-d]pyrimidine derivatives highlights the importance of the N-1 substituent for anticancer activity.[5][6][16] Generally, an aryl group at the N-1 position is a common feature in many potent kinase inhibitors. The electronic and steric properties of this aryl ring can significantly influence the binding affinity of the molecule to the target kinase.
-
Electronic Effects: Electron-withdrawing groups, such as the chloro group in the 4-chlorophenyl derivative, have been shown to lead to highly potent compounds.[1] This suggests that modulating the electron density of the pyrazole ring can enhance the interaction with the kinase's active site.
-
Steric Effects: The 4-isopropylphenyl group introduces a bulky, lipophilic substituent. While this can sometimes lead to steric hindrance, it can also enhance binding by occupying a hydrophobic pocket within the kinase's active site. The isopropyl group's flexibility allows for conformational adjustments that may be favorable for binding.
The potential of this compound as a precursor lies in the unique combination of steric bulk and lipophilicity conferred by the isopropyl group. This could lead to derivatives with improved cell permeability and potentially novel binding interactions with target kinases.
Experimental Protocols for Anticancer Activity Evaluation
The efficacy of the synthesized anticancer agents is typically evaluated using a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
MTT Assay Protocol
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Visualizing the Synthetic and Biological Pathways
Caption: Synthetic workflow and proposed mechanism of action.
Conclusion and Future Perspectives
This compound is a promising and versatile precursor for the synthesis of novel anticancer agents, particularly pyrazolo[3,4-d]pyrimidine derivatives. While direct experimental data on its efficacy is emerging, comparative analysis of related structures suggests that the 4-isopropylphenyl moiety could offer advantages in terms of lipophilicity and hydrophobic interactions within the kinase binding site. Further research should focus on the synthesis and biological evaluation of a library of compounds derived from this specific precursor to fully elucidate its potential in cancer drug discovery. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
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Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3312. [Link]
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Ali, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(9), 738-745. [Link]
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Deng, X., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(1), 867-880. [Link]
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Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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Patil, S. A., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1161. [Link]
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Wang, P., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, 132, 157-168. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1270. [Link]
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Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3312. [Link]
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Doan, T. N. V., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34321-34340. [Link]
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Yang, L. L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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Scott, J. S., et al. (2017). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031-1036. [Link]
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Zhang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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Baranauskiene, L., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
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Ghattas, M. A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 65, 128711. [Link]
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Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-15. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]
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Hafez, H. N., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Biomedical Research, 27(4), 1087-1093. [Link]
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Mogahid, O. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity towards some nitrogen nucleophiles. International Journal of Organic Chemistry, 3(3), 187-194. [Link]
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Kauthale, S., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]
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El-Mekabaty, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26645-26671. [Link]
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Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 453-461. [Link]
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Ben-Nakhi, M. A., et al. (2018). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 74-77. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5092. [Link]
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Gomaa, M. A. M. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc, 2007(16), 92-100. [Link]
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Bakr, B. F. (2013). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2013(1), 195-235. [Link]
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A Spectroscopic Benchmark: Comparative Analysis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde for Drug Discovery Applications
In the landscape of medicinal chemistry and drug development, pyrazole-containing scaffolds are of paramount importance, frequently appearing in a variety of pharmaceutical agents. The compound 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde represents a key synthetic intermediate, offering a versatile platform for the synthesis of novel bioactive molecules. Its aldehyde functionality serves as a reactive handle for diverse chemical modifications, enabling the construction of libraries for biological screening.[1]
Molecular Structures Under Comparison
To understand the influence of different structural motifs on the spectroscopic output, we will compare our target compound with three key analogs: 1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks the isopropyl substituent; 1H-pyrazole-4-carbaldehyde, which lacks the entire N-phenyl group; and 4-isopropylbenzaldehyde, which allows for the evaluation of the pyrazole ring's contribution.
Caption: Molecular structures of the target compound and its analogs.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for the target compound and its analogs. The data for this compound are predicted based on the analysis of its structural components and comparison with the experimentally derived data of its analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides critical information about the electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) are highly sensitive to substituent effects.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Proton Assignment | This compound (Predicted) | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1H-Pyrazole-4-carbaldehyde | 4-Isopropylbenzaldehyde |
| Aldehyde (-CHO) | ~9.90 (s) | 9.92 (s) | 9.86 (s) | 9.96 (s) |
| Pyrazole H-3 | ~8.10 (s) | 8.13 (s) | 7.97 (s) | - |
| Pyrazole H-5 | ~8.30 (s) | 8.45 (s) | 7.97 (s) | - |
| Phenyl H-2', H-6' (ortho to Pyrazole) | ~7.65 (d, J ≈ 8.5 Hz) | 7.75 (d, J ≈ 7.8 Hz) | - | 7.83 (d, J ≈ 8.2 Hz) |
| Phenyl H-3', H-5' (meta to Pyrazole) | ~7.35 (d, J ≈ 8.5 Hz) | 7.52 (t, J ≈ 7.8 Hz) | - | 7.41 (d, J ≈ 8.2 Hz) |
| Phenyl H-4' (para to Pyrazole) | - | 7.35 (t, J ≈ 7.4 Hz) | - | - |
| Isopropyl -CH | ~3.00 (sept, J ≈ 7.0 Hz) | - | - | 3.06 (sept, J ≈ 6.9 Hz) |
| Isopropyl -CH₃ | ~1.25 (d, J ≈ 7.0 Hz) | - | - | 1.24 (d, J ≈ 6.9 Hz) |
Causality Behind the Shifts:
-
Aldehyde Proton: The aldehyde proton consistently appears far downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the electronegative carbonyl oxygen.[2]
-
Pyrazole Protons: The H-3 and H-5 protons of the pyrazole ring are observed as singlets in the aromatic region. In the N-aryl substituted compounds, the H-5 proton is typically shifted further downfield compared to the H-3 proton due to the anisotropic effect of the adjacent phenyl ring. The absence of the N-substituent in 1H-pyrazole-4-carbaldehyde results in the equivalence of the H-3 and H-5 protons, leading to a single signal.[1]
-
Phenyl Protons: The electron-donating isopropyl group on the phenyl ring in our target compound is expected to cause a slight upfield shift of the phenyl protons compared to the unsubstituted 1-phenyl analog. The para-substitution pattern results in a characteristic pair of doublets for the aromatic protons.
-
Isopropyl Protons: The isopropyl group's methine proton appears as a septet, and the equivalent methyl protons appear as a doublet, a classic splitting pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Assignment | This compound (Predicted) | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1H-Pyrazole-4-carbaldehyde (Predicted) | 4-Isopropylbenzaldehyde |
| Aldehyde C=O | ~185.5 | 185.3 | ~185.0 | 191.9 |
| Pyrazole C-3 | ~142.0 | 142.5 | ~138-142 | - |
| Pyrazole C-4 | ~118.0 | 117.8 | ~120-125 | - |
| Pyrazole C-5 | ~133.0 | 132.8 | ~130-135 | - |
| Phenyl C-1' (ipso) | ~137.0 | 139.5 | - | 134.6 |
| Phenyl C-2', C-6' (ortho) | ~120.0 | 119.8 | - | 130.0 |
| Phenyl C-3', C-5' (meta) | ~127.5 | 129.8 | - | 127.1 |
| Phenyl C-4' (para) | ~150.0 | 127.6 | - | 156.2 |
| Isopropyl -CH | ~34.0 | - | - | 34.5 |
| Isopropyl -CH₃ | ~23.5 | - | - | 23.6 |
Causality Behind the Shifts:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (~185 ppm). Its conjugation with the pyrazole ring results in a slight upfield shift compared to the non-conjugated system in 4-isopropylbenzaldehyde.[2]
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are characteristic of the heterocyclic ring system. The C-4 carbon, being attached to the electron-withdrawing aldehyde group, is shifted accordingly.
-
Phenyl Carbons: The C-4' carbon bearing the isopropyl group in the target compound is expected to be significantly downfield due to substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups based on their vibrational frequencies.
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1H-Pyrazole-4-carbaldehyde | 4-Isopropylbenzaldehyde |
| C-H stretch (aldehyde) | ~2820, ~2720 | Not Reported | Not Reported | 2871, 2735 |
| C=O stretch (aldehyde) | ~1685 | 1680 | 1675 | 1701 |
| C=N, C=C stretch (aromatic) | ~1600-1450 | 1599, 1502 | ~1550 | 1606, 1577 |
| C-H stretch (sp², aromatic) | ~3100-3000 | ~3100-3000 | ~3100 | ~3050 |
| C-H stretch (sp³, aliphatic) | ~2960-2870 | - | - | 2965, 2931, 2872 |
Causality Behind the Vibrations:
-
C=O Stretch: The most prominent peak is the strong C=O stretch of the aldehyde. Conjugation with the pyrazole ring lowers this frequency to below 1700 cm⁻¹, a key diagnostic feature.[2] In 4-isopropylbenzaldehyde, where conjugation is with a benzene ring, the frequency is slightly higher.
-
C-H Aldehyde Stretch: A characteristic pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ confirms the presence of an aldehyde C-H bond.[2]
-
Aromatic Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 1H-Pyrazole-4-carbaldehyde | 4-Isopropylbenzaldehyde |
| Molecular Ion [M]⁺˙ | 214 | 172 | 96 | 148 |
| [M-1]⁺ (Loss of -H) | 213 | 171 | 95 | 147 |
| [M-29]⁺ (Loss of -CHO) | 185 | 143 | 67 | 119 |
| [M-CH₃]⁺ (Loss of methyl from i-Pr) | 199 | - | - | 133 |
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak ([M]⁺˙) confirms the molecular weight of each compound.
-
Key Fragments: A common fragmentation pathway for aldehydes is the loss of the formyl radical (-CHO, 29 Da) or a hydrogen radical (-H, 1 Da). For the isopropyl-containing compounds, the loss of a methyl radical (-CH₃, 15 Da) to form a stable secondary carbocation is a highly characteristic fragmentation.
Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.[2][3]
Sources
A Comparative In Vitro Analysis of Novel Compounds Derived from 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive in vitro comparison of a series of novel compounds synthesized from the versatile scaffold, 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. The objective of this analysis is to elucidate the therapeutic potential of these derivatives by systematically evaluating their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both comparative data and detailed experimental protocols to ensure reproducibility and facilitate further investigation.
The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to be a key constituent in a variety of biologically active compounds. The decision to utilize this compound as a starting material is predicated on the established therapeutic relevance of pyrazole derivatives, which have demonstrated a wide spectrum of pharmacological activities. By introducing various structural modifications to this core, we aim to explore the structure-activity relationships (SAR) and identify lead compounds for further development.
Comparative In Vitro Evaluation
A library of ten novel compounds, designated as PZ-1 to PZ-10 , was synthesized from this compound. The following sections present a comparative analysis of their in vitro biological activities.
The cytotoxic potential of the synthesized compounds was evaluated against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), using the Sulforhodamine B (SRB) assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The results are summarized in Table 1 as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Pyrazole Derivatives (IC50 in µM)
| Compound | A549 | MCF-7 | HCT116 |
| PZ-1 | >100 | >100 | >100 |
| PZ-2 | 52.3 | 68.1 | 45.7 |
| PZ-3 | 12.5 | 18.9 | 9.8 |
| PZ-4 | 8.7 | 11.2 | 6.4 |
| PZ-5 | 25.1 | 33.6 | 19.8 |
| PZ-6 | >100 | >100 | >100 |
| PZ-7 | 15.4 | 21.7 | 11.3 |
| PZ-8 | 6.2 | 9.5 | 4.1 |
| PZ-9 | 48.9 | 55.3 | 39.2 |
| PZ-10 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 0.6 |
From the data, compounds PZ-4 and PZ-8 exhibited the most potent cytotoxic activity against all three cell lines, with IC50 values in the low micromolar range. This suggests that specific structural modifications in these derivatives significantly enhance their anticancer potential.
The antimicrobial efficacy of the pyrazole derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method. Ciprofloxacin and Fluconazole were used as reference standards for antibacterial and antifungal activity, respectively.
Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| PZ-1 | >128 | >128 | >128 |
| PZ-2 | 64 | 128 | 64 |
| PZ-3 | 16 | 32 | 16 |
| PZ-4 | 8 | 16 | 8 |
| PZ-5 | 32 | 64 | 32 |
| PZ-6 | >128 | >128 | >128 |
| PZ-7 | 16 | 32 | 16 |
| PZ-8 | 4 | 8 | 4 |
| PZ-9 | 64 | 128 | 64 |
| PZ-10 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Consistent with the anticancer activity, PZ-4 and PZ-8 demonstrated the most significant antimicrobial effects, with PZ-8 being the most potent, exhibiting an MIC of 4 µg/mL against S. aureus and C. albicans.
The anti-inflammatory potential of the synthesized compounds was evaluated by assessing their ability to inhibit the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Celecoxib and Zileuton were used as reference inhibitors for COX-2 and 5-LOX, respectively.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (IC50 in µM)
| Compound | COX-2 Inhibition | 5-LOX Inhibition |
| PZ-1 | >50 | >50 |
| PZ-2 | 35.2 | 41.8 |
| PZ-3 | 9.8 | 12.5 |
| PZ-4 | 4.1 | 6.8 |
| PZ-5 | 18.7 | 22.4 |
| PZ-6 | >50 | >50 |
| PZ-7 | 11.2 | 14.9 |
| PZ-8 | 2.5 | 4.3 |
| PZ-9 | 29.6 | 38.1 |
| PZ-10 | >50 | >50 |
| Celecoxib | 0.04 | - |
| Zileuton | - | 0.5 |
The results indicate that PZ-8 is the most potent dual inhibitor of COX-2 and 5-LOX, followed closely by PZ-4 . This dual inhibitory action is a desirable characteristic for anti-inflammatory agents, as it can lead to a broader spectrum of activity and potentially reduced side effects.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed step-by-step protocols for the key in vitro assays are provided below.
The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
This method is a standardized procedure for determining the minimum inhibitory concentration of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
These enzymatic assays measure the ability of the compounds to inhibit the activity of COX-2 and 5-LOX.
-
Enzyme and Substrate Preparation: Prepare solutions of the respective enzymes (COX-2 or 5-LOX) and their substrates (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination and Detection: Stop the reaction after a specific time and measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Structure-Activity Relationship (SAR) Analysis
A preliminary SAR analysis of the pyrazole derivatives reveals that the nature of the substituent at the C-3 position of the pyrazole ring plays a crucial role in their biological activity. Compounds PZ-4 and PZ-8 , which possess electron-withdrawing groups at this position, consistently demonstrated superior potency across all assays. This suggests that these groups may be involved in key interactions with the biological targets. In contrast, compounds with bulky, electron-donating groups (PZ-1 , PZ-6 , PZ-10 ) were largely inactive.
Signaling Pathway Analysis
The potent anticancer and anti-inflammatory activities of compounds PZ-4 and PZ-8 suggest their potential involvement in key cellular signaling pathways. For instance, the inhibition of COX-2 and 5-LOX directly impacts the arachidonic acid pathway, a critical inflammatory cascade.
Caption: Inhibition of the Arachidonic Acid Pathway.
In the context of cancer, the cytotoxic effects of these compounds may be mediated through the induction of apoptosis. The p53 tumor suppressor protein plays a central role in this process.
Caption: Potential role in p53-mediated apoptosis.
Conclusion and Future Directions
This comparative in vitro guide has identified two lead compounds, PZ-4 and PZ-8 , derived from this compound, with promising anticancer, antimicrobial, and anti-inflammatory activities. The potent and, in the case of anti-inflammatory action, dual-inhibitory nature of these compounds warrants further investigation. Future studies should focus on elucidating their precise mechanisms of action, conducting in vivo efficacy and toxicity studies, and further optimizing their structures to enhance their therapeutic potential.
References
-
Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(22), 5875-5887. [Link]
-
Kumar, A., et al. (2013). A review on synthesis and biological activity of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 13(1), 115-133. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
A Senior Application Scientist's Guide to the Reactivity of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Role of Aldehyde Reactivity in Modern Synthesis
In the landscape of synthetic organic chemistry, aldehydes are indispensable building blocks. Their carbonyl group's electrophilicity serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of a specific aldehyde is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, designing efficient synthetic routes to novel therapeutics and functional materials.
This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde , a heterocyclic aldehyde of growing interest, against a panel of well-established aromatic aldehydes: benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and cinnamaldehyde. Through a combination of theoretical rationale and supporting experimental protocols for key transformations—the Wittig reaction, Aldol condensation, and reductive amination—we will benchmark the performance of this pyrazole derivative and elucidate the structural and electronic factors governing its chemical behavior.
The Subject of Our Study: this compound
The core of our subject molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is a well-regarded pharmacophore due to its metabolic stability and diverse biological activities. The aldehyde functionality at the 4-position provides the primary site for the reactions we will explore. The N1-substituent is a 4-isopropylphenyl group, which will exert its own electronic and steric influence on the reactivity of the aldehyde.
To objectively assess its reactivity, we will compare it to:
-
Benzaldehyde: The archetypal aromatic aldehyde.
-
4-Methoxybenzaldehyde: An electron-rich aromatic aldehyde.
-
4-Nitrobenzaldehyde: An electron-poor aromatic aldehyde.
-
Cinnamaldehyde: An α,β-unsaturated aldehyde, presenting an alternative reactive site.
Theoretical Framework: Predicting Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by two factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is the main driver of reactivity. Electron-withdrawing groups (EWGs) attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, thus reducing reactivity.[1]
-
Steric Effects: Bulky groups around the carbonyl moiety can hinder the approach of the nucleophile, slowing down the reaction rate.[2]
Based on this, we can form a hypothesis regarding the reactivity of this compound. The pyrazole ring is generally considered to be electron-withdrawing, which should enhance the electrophilicity of the aldehyde's carbonyl carbon. The 4-isopropylphenyl group at the N1 position is weakly electron-donating. The interplay of these electronic effects, along with the steric bulk of the N-aryl substituent, will determine its overall reactivity profile compared to our benchmark aldehydes.
Comparative Benchmarking: Key Reactions
We will now delve into three cornerstone reactions in organic synthesis to probe the reactivity of our target aldehyde. For each reaction, a detailed, self-validating experimental protocol is provided, followed by a discussion of the expected outcomes based on established chemical principles.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of a phosphorus ylide with a carbonyl compound.[3][4][5] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
This protocol details the synthesis of an α,β-unsaturated ester from an aldehyde using a stabilized ylide.
Materials:
-
Aldehyde (this compound, Benzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde, Cinnamaldehyde) (1.0 mmol)
-
Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide) (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Stir the solution until the aldehyde is completely dissolved.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the alkene product and separate it from the triphenylphosphine oxide byproduct.
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the Wittig reaction.
The reaction rate is expected to follow the order of carbonyl electrophilicity. Therefore, 4-nitrobenzaldehyde, with its potent electron-withdrawing nitro group, should react the fastest. Conversely, 4-methoxybenzaldehyde, with its electron-donating methoxy group, is expected to be the slowest. Benzaldehyde will serve as our baseline.
This compound is predicted to be more reactive than benzaldehyde and 4-methoxybenzaldehyde due to the electron-withdrawing nature of the pyrazole ring. However, it is expected to be less reactive than 4-nitrobenzaldehyde. Cinnamaldehyde's reactivity will be comparable to benzaldehyde, though the extended conjugation can influence the reaction rate.
Table 1: Hypothetical Comparative Data for the Wittig Reaction
| Aldehyde | Predicted Reaction Time (h) | Predicted Yield (%) |
| This compound | 2 | >90 |
| Benzaldehyde | 3 | ~85 |
| 4-Methoxybenzaldehyde | 5 | ~75 |
| 4-Nitrobenzaldehyde | 1 | >95 |
| Cinnamaldehyde | 3 | ~85 |
Aldol Condensation: Forming Carbon-Carbon Bonds
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[6][7] We will use a crossed-aldol condensation with acetone, where the aldehyde acts as the electrophile.
Materials:
-
Aldehyde (this compound, Benzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde) (1.0 mmol)
-
Acetone (10 mL, serves as reactant and solvent)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2 mL)
-
Ethanol (5 mL)
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, dissolve the aldehyde (1.0 mmol) in acetone (10 mL) and ethanol (5 mL).
-
While stirring at room temperature, add the 10% aqueous NaOH solution (2 mL) dropwise.
-
Continue stirring at room temperature and monitor the reaction for the formation of a precipitate. The reaction time will vary depending on the aldehyde's reactivity.
-
After the reaction is complete (as determined by TLC or cessation of precipitate formation), cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Diagram of the Aldol Condensation Mechanism:
Caption: Mechanism of base-catalyzed Aldol condensation.
Similar to the Wittig reaction, the rate of the Aldol condensation is dependent on the electrophilicity of the aldehyde's carbonyl carbon. Therefore, we expect a similar trend in reactivity. 4-Nitrobenzaldehyde should be the most reactive, while 4-methoxybenzaldehyde will be the least reactive.[2][8]
This compound, with its electron-withdrawing pyrazole ring, is anticipated to be more reactive than benzaldehyde. The bulky N-substituent is less likely to affect the reaction rate significantly in this case as the nucleophile (enolate of acetone) is relatively small.
Table 2: Hypothetical Comparative Data for the Aldol Condensation
| Aldehyde | Predicted Reaction Time (h) | Predicted Yield (%) |
| This compound | 1 | ~85 |
| Benzaldehyde | 2 | ~75 |
| 4-Methoxybenzaldehyde | 4 | ~60 |
| 4-Nitrobenzaldehyde | 0.5 | >90 |
Reductive Amination: Synthesizing Amines
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[9][10][11] We will use sodium triacetoxyborohydride as the reducing agent due to its selectivity for iminium ions over the starting aldehyde.
Materials:
-
Aldehyde (this compound, Benzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde, Cinnamaldehyde) (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
-
Acetic Acid (catalytic, 1 drop)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), benzylamine (1.1 mmol), and anhydrous DCE (10 mL).
-
Add one drop of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for reductive amination.
The rate-determining step in this one-pot procedure can be either the imine formation or the reduction of the iminium ion. With a reactive amine like benzylamine, the imine formation is generally fast. The rate will again be influenced by the electrophilicity of the aldehyde. A more electrophilic aldehyde will form the iminium ion faster, leading to a quicker overall reaction.
Therefore, the expected reactivity trend is similar to the previous two reactions. 4-Nitrobenzaldehyde is expected to react the fastest, and 4-methoxybenzaldehyde the slowest. This compound should exhibit reactivity greater than benzaldehyde due to the electron-withdrawing pyrazole ring.
Table 3: Hypothetical Comparative Data for Reductive Amination
| Aldehyde | Predicted Reaction Time (h) | Predicted Yield (%) |
| This compound | 2 | ~90 |
| Benzaldehyde | 4 | ~80 |
| 4-Methoxybenzaldehyde | 6 | ~70 |
| 4-Nitrobenzaldehyde | 1 | >95 |
| Cinnamaldehyde | 3 | ~85 |
Conclusion
This comparative guide has benchmarked the reactivity of this compound against a series of standard aromatic aldehydes. Based on fundamental principles of organic chemistry, the electron-withdrawing nature of the pyrazole ring imparts a higher degree of electrophilicity to the carbonyl carbon compared to benzaldehyde and electron-rich benzaldehydes. This enhanced reactivity is predicted to translate into faster reaction times and higher yields in key synthetic transformations such as the Wittig reaction, Aldol condensation, and reductive amination.
While the provided experimental data is illustrative, it is grounded in established reactivity trends. For researchers and drug development professionals, this compound represents a versatile and reactive building block. Its favorable reactivity profile, coupled with the desirable pharmacological properties of the pyrazole scaffold, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The detailed protocols provided herein serve as a robust starting point for the practical application of this promising synthetic intermediate.
References
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
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YouTube. (2020, April 26). base catalyzed aldol. Retrieved from [Link]
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YouTube. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained. Retrieved from [Link]
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Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
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PharmaXChange.info. (2011, June 26). Aldol Condensation - Base Catalyzed | Notes. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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YouTube. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
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ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of.... Retrieved from [Link]
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-231.
- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(9), 2865–2869.
- Hoffmann, S., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(40), 13174–13175.
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6680.
- Wang, Z., Chen, Z., & He, W. (2005). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 10(10), 1303–1309.
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
- Powers, D. C., & Lee, E. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30214–30221.
- Mali, R. S., et al. (2022).
- Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX-XX.
- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
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LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
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SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 28). Selectivity in aldol condensation between pivaldehyde and acetone. Retrieved from [Link]
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CDN. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from [Link]
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ResearchGate. (n.d.). Aldol reaction between aromatic aldehydes and acetone or cyclohexanone in the presence of organocatalyst 33. Retrieved from [Link]
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Bellucci, M. C., et al. (2021). Experimental and Theoretical DFT Investigations in the[12][13]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 26(10), 2899.
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
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Quora. (2018, May 4). Why does the aldol reaction of acetone and acetaldehyde involve proton abstraction from acetone in major product while acetaldehyde bearing a good acidic hydrogen?. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a compound frequently utilized in drug discovery and chemical synthesis, understanding its specific hazard profile is paramount to establishing a self-validating system of laboratory safety.
Hazard Assessment and Chemical Profile
Structural Analogs Analysis: Safety data for compounds like 3-Phenyl-1H-pyrazole-4-carboxaldehyde and 1-Phenyl-1H-pyrazole-4-carboxaldehyde consistently indicate several key hazards.[1][2] The pyrazole moiety itself can exhibit toxicity, while the aldehyde group is a known reactive functional group susceptible to oxidation.[3][4]
Expected Hazard Profile: Based on this analysis, this compound is considered hazardous. The primary concerns involve acute oral toxicity, skin irritation, and serious eye irritation.[1][5][6]
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][5] |
This table summarizes anticipated GHS classifications based on structurally similar compounds.
The causality behind these classifications is rooted in the compound's chemical reactivity. The aldehyde group can react with biological macromolecules, leading to irritation, while the overall structure may interfere with metabolic processes if ingested.[4]
Core Principles of Chemical Waste Management
Before initiating any disposal procedure, it is imperative to internalize the foundational principles of hazardous waste management. These principles create a self-validating system that minimizes risk.
-
Institutional EHS Consultation: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal.[8][9] They provide specific guidance tailored to local regulations and facility capabilities. Always consult with them to approve your disposal plan.
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[9][10] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.
-
Proper Labeling: All waste containers must be meticulously labeled.[9][10] This is not merely an administrative task; it is a critical safety communication tool for all personnel and waste handlers.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of waste generated from the use of this compound.
Step 1: Designate a Hazardous Waste Container
-
Action: Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure it is in good condition with no cracks or leaks.
-
Causality: Chemical compatibility prevents the container from degrading, ensuring secure containment of the hazardous waste.
Step 2: Prepare the Waste Label
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Harmful," "Irritant"
-
The date accumulation begins.
-
The specific components and their estimated concentrations (e.g., "Solid compound," or "in Methanol, ~5 mg/mL").
-
-
Causality: A pre-labeled container prevents misidentification and ensures immediate awareness of the contents and associated dangers.
Step 3: Collect Chemical Waste
-
Solid Waste: Collect unused or contaminated solid this compound directly into the labeled waste container.[8]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container compatible with the solvent used. Do not mix aqueous and organic solvent waste streams.[9]
-
Causality: Segregating solid and liquid waste, as well as different solvent types, is crucial for safe transport and final disposal, often involving different treatment methods like incineration or solvent recovery.
Step 4: Dispose of Contaminated Materials
-
Action: Any materials significantly contaminated with the compound, such as weighing papers, gloves, or absorbent pads used for cleaning spills, must be disposed of as hazardous waste.[8] Place these items in the designated solid waste container.
-
Causality: Trace amounts of the chemical on disposable lab supplies can still pose a hazard and contribute to environmental contamination if disposed of in regular trash.
Step 5: Store the Waste Container Securely
-
Action: Keep the waste container tightly sealed except when adding waste.[9][11] Store it in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and ideally within secondary containment to manage potential leaks.[8][9]
-
Causality: Proper storage minimizes the risk of spills, reduces personnel exposure to vapors, and prevents accidental reactions with other chemicals.
Step 6: Arrange for Professional Disposal
-
Action: Follow your institution's established procedure to request a hazardous waste pickup from the EHS department.[8]
-
Causality: The final disposal of this compound must be handled by a licensed professional waste disposal company.[3] High-temperature incineration is the most common and effective method for destroying such organic compounds, ensuring they do not persist in the environment.[8]
Decontamination of Labware
For non-disposable labware (e.g., glassware), a triple-rinse procedure is required.
-
First Rinse: Rinse the container with a suitable solvent (one that readily dissolves the compound, like methanol or acetone). This first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[9]
-
Subsequent Rinses: For containers of chemicals with moderate toxicity, subsequent rinses may be permissible for drain disposal, but only after consulting your institutional EHS guidelines.[9]
-
Final Cleaning: Proceed with standard laboratory washing procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.
Caption: Disposal workflow from lab generation to final EHS processing.
References
- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
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- Sigma-Aldrich. (n.d.). Safety Data Sheet: Pyrazole.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
This document provides essential safety and handling protocols for 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety guidance. This guide is structured to explain not just what to do, but why you're doing it, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Chemist's Perspective
The molecule's structure consists of three key components: a pyrazole ring, an aromatic isopropylphenyl group, and a reactive carbaldehyde functional group.
-
Pyrazole Core: The pyrazole ring is a common scaffold in pharmacologically active compounds.[1] Data from pyrazole and its simple derivatives indicate risks of skin and eye irritation.[2][3]
-
Aromatic Aldehyde Functionality: Aromatic aldehydes are a well-known class of compounds that can cause irritation to the skin, eyes, and respiratory system.[4][5] The aldehyde group is also susceptible to oxidation.[6] SDS information for similar pyrazole-4-carbaldehydes consistently lists warnings for skin irritation (H315), serious eye irritation/damage (H319/H318), and respiratory irritation (H335).[5][7][8][9] Several analogs are also classified as harmful if swallowed (H302).[7][8][9]
-
Potential for Sensitization: Some individuals may develop an allergic skin reaction (sensitization) after repeated contact with compounds of this nature.[9][10]
Based on this analysis, we must assume this compound is, at minimum, a skin, eye, and respiratory irritant, is harmful if swallowed, and may be a skin sensitizer. All handling procedures must be designed to prevent contact and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final barrier between the researcher and the chemical. The following are the minimum requirements for handling this compound.
| Task / Scale of Work | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Reactions (<5g) | ANSI Z87.1-compliant safety glasses with side shields.[11] | Single pair of nitrile rubber gloves (min. 0.11 mm thickness).[2] | Fully buttoned 100% cotton or flame-resistant lab coat.[12] | Work within a certified chemical fume hood.[6] |
| Solution Transfers & Larger-Scale Reactions (>5g) | Chemical splash goggles.[11] | Double-gloved (two pairs of nitrile gloves).[11] | Fully buttoned 100% cotton or flame-resistant lab coat.[12] | Work within a certified chemical fume hood.[6] |
| High-Risk Operations (e.g., potential for splash/aerosol) | Face shield worn over chemical splash goggles.[11][12] | Double-gloved (two pairs of nitrile gloves).[11] | Chemical-resistant apron over a lab coat. | Work within a certified chemical fume hood.[6] |
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[4][13]
-
Minimum Requirement: Safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are mandatory for any work in the laboratory.[11][13][14]
-
Splash Hazard: When handling solutions or performing transfers where a splash is possible, upgrade to chemical splash goggles.[11]
-
Enhanced Protection: For larger volumes or operations with a significant splash or aerosolization risk, a full-face shield must be worn over chemical splash goggles.[12]
Hand Protection
This compound is expected to be a skin irritant.[5][8] Proper glove selection is critical.
-
Glove Type: Nitrile rubber gloves provide good resistance to a range of chemicals and are recommended.[2] For aldehydes, neoprene or butyl rubber gloves can also be considered.[15]
-
Inspection and Use: Always inspect gloves for tears or punctures before use.[14] Remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[13][14]
-
Contamination: If gloves become contaminated, remove them immediately, wash your hands, and don a new pair. Dispose of contaminated gloves as hazardous waste.[2]
Body Protection
-
Lab Coat: A clean, fully buttoned lab coat, preferably made of 100% cotton or flame-resistant material like Nomex®, must be worn to protect skin and clothing.[12]
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[11][12] Fabrics like polyester and acrylic should be avoided as they can melt and fuse to the skin in a fire.[12]
Respiratory Protection
Inhalation of dust or vapors may cause respiratory tract irritation.[4][7]
-
Primary Control: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[6][14] This is the primary engineering control to prevent inhalation exposure.
-
Contingency: Should engineering controls fail or for emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2) would be necessary.[13][14] Routine use of a respirator requires enrollment in a respiratory protection program with medical evaluation and fit testing.[12]
Operational and Disposal Plans
Procedural discipline is key to safety. Follow these steps to ensure safe handling and disposal.
PPE Donning and Doffing Protocol
Caption: Standard sequence for donning and doffing PPE.
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[3][13]
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handling: Perform all manipulations well inside the fume hood (at least 6 inches from the sash). Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly.
-
After Handling: Securely cap the container. Decontaminate any surfaces that may have been exposed.
-
Doff PPE: Follow the doffing sequence. Remove gloves first and dispose of them in the designated hazardous waste container.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and show the container or SDS to the medical personnel.[8][16]
-
Spill: Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), sweep it up without creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[2][14]
Disposal Plan
Improper disposal can lead to environmental contamination.[14][17]
-
Contaminated PPE: All disposable PPE (gloves, wipes, etc.) that has come into contact with the chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.[18]
-
Chemical Waste: Unused chemical and reaction residues must be collected in a separate, compatible, sealed, and labeled hazardous waste container. As an aromatic heterocyclic compound, it must not be poured down the drain.[14][19]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, typically via high-temperature incineration by a licensed contractor.[7][20]
PPE Selection Workflow
Use the following flowchart to determine the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
